5-Bromothieno[2,3-d]pyrimidine
Description
Structure
3D Structure
Properties
IUPAC Name |
5-bromothieno[2,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrN2S/c7-5-2-10-6-4(5)1-8-3-9-6/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWKOMSVMLIYEKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CSC2=NC=N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50735714 | |
| Record name | 5-Bromothieno[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50735714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1379322-62-9 | |
| Record name | 5-Bromothieno[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50735714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 5-Bromothieno[2,3-d]pyrimidine from 2-Aminothiophene Derivatives
For Researchers, Scientists, and Drug Development Professionals
Strategic Overview: The Value and Synthesis of a Privileged Scaffold
The thieno[2,3-d]pyrimidine core is a bioisostere of purine, a fundamental component of DNA and RNA, making it a "privileged scaffold" in medicinal chemistry.[1][2] Its derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][3] The introduction of a bromine atom at the C-5 position serves as a crucial synthetic handle for further functionalization through cross-coupling reactions, allowing for the exploration of chemical space and the optimization of drug candidates. This guide provides a comprehensive, mechanistically-driven overview of a robust synthetic pathway to 5-bromothieno[2,3-d]pyrimidine, beginning with the construction of the foundational 2-aminothiophene precursor.
The overall synthetic strategy is a three-stage process, starting with readily available materials and progressively building the complexity of the target molecule. Each stage is chosen for its efficiency, reliability, and scalability.
References
- 1. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Design, Synthesis, and Biological Activity of Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine Derivatives as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Regioselectivity in the Bromination of the Thieno[2,3-d]pyrimidine Core
Abstract
The thieno[2,3-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents.[1][2][3] Functionalization of this core is critical for developing structure-activity relationships (SAR), and electrophilic bromination serves as a key gateway reaction for introducing further diversity via cross-coupling. This guide provides an in-depth analysis of the regioselectivity observed during the electrophilic bromination of the thieno[2,3-d]pyrimidine ring system. We will explore the underlying electronic principles that dictate the site of reaction, present field-proven experimental protocols, and discuss the synthetic utility of the resulting brominated intermediates for drug development professionals.
Introduction: The Thieno[2,3-d]pyrimidine Scaffold
The thieno[2,3-d]pyrimidine system consists of a thiophene ring fused to a pyrimidine ring.[1] This fusion of an electron-rich five-membered heterocycle (thiophene) with an electron-deficient six-membered heterocycle (pyrimidine) creates a unique electronic landscape that governs its reactivity.[4] Its structural resemblance to purine bases, key components of DNA and RNA, makes it an excellent bioisostere, contributing to its frequent appearance in biologically active molecules.[2][4][5] Derivatives have shown significant promise as anticancer, anti-inflammatory, and antimicrobial agents.[1][2][6]
The ability to selectively functionalize specific positions on this scaffold is paramount for fine-tuning pharmacological properties. Bromination is a particularly valuable transformation, as the resulting aryl bromide is a versatile handle for a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the introduction of diverse substituents. Understanding and controlling the regioselectivity of this initial bromination step is therefore a cornerstone of synthetic strategy.
Theoretical Principles of Regioselectivity
Electrophilic aromatic substitution (SEAr) is governed by the electron density of the aromatic ring. The incoming electrophile (e.g., Br⁺) will preferentially attack the position of highest electron density, which leads to the most stable intermediate (a Wheland or sigma complex).
In the thieno[2,3-d]pyrimidine system, a stark electronic dichotomy exists:
-
Thiophene Ring (positions 5 and 6): As a five-membered aromatic heterocycle with a lone pair-donating sulfur atom, the thiophene ring is inherently electron-rich and thus activated towards electrophilic attack. This is analogous to other electron-rich heterocycles like pyrrole and furan.[7][8]
-
Pyrimidine Ring (positions 2 and 4): This diazine ring contains two electron-withdrawing nitrogen atoms, making it significantly electron-deficient and deactivated towards electrophilic substitution.
Consequently, electrophilic attack will overwhelmingly occur on the thiophene moiety.
Determining the Site of Attack: C5 vs. C6
Within the thiophene ring, the regioselectivity is directed by the stability of the cationic sigma-complex intermediate formed upon electrophilic attack. Thiophene itself undergoes preferential electrophilic substitution at the C2 (α) position because the positive charge in the resulting intermediate can be delocalized over more atoms, including the sulfur, without disrupting the aromaticity of the adjacent ring.[8][9]
In the fused thieno[2,3-d]pyrimidine system, the C6 position is analogous to the α-position of thiophene, while the C5 position is analogous to the β-position. Therefore, electrophilic attack is strongly favored at the C6 position .[1]
Computational studies using Density Functional Theory (DFT) on related fused thiophene systems confirm that the α-carbon atom is preferred for electrophilic attack both kinetically and thermodynamically.[10][11] The formation of a π-complex between the bromine molecule and the thiophene ring precedes the formation of the more stable σ-complex at the C6 position.[10]
Practical Guide to Regioselective Bromination
The most common and effective reagent for the regioselective bromination of electron-rich heterocycles is N-Bromosuccinimide (NBS) .[7][12][13] NBS is a convenient, crystalline solid that provides a low concentration of electrophilic bromine, which helps to prevent over-bromination and improves selectivity.[13][14] The reaction is typically performed in a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile (MeCN) at or below room temperature.
Standard Experimental Protocol: C6 Bromination using NBS
This protocol describes a general and reliable method for the synthesis of 6-bromo-thieno[2,3-d]pyrimidine derivatives.
Materials:
-
Substituted Thieno[2,3-d]pyrimidine (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.05 - 1.1 eq)
-
N,N-Dimethylformamide (DMF) (or other suitable solvent like CHCl₃, MeCN)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc) or Dichloromethane (DCM) for extraction
Procedure:
-
Reaction Setup: To a solution of the thieno[2,3-d]pyrimidine starting material in DMF (approx. 0.1-0.2 M concentration) in a round-bottom flask equipped with a magnetic stir bar, cool the mixture to 0 °C using an ice bath.
-
Reagent Addition: Add N-Bromosuccinimide (NBS) portion-wise over 5-10 minutes. Causality Note: Slow, portion-wise addition maintains a low concentration of the brominating agent, preventing potential side reactions and controlling the exotherm.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C and gradually warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 1-4 hours).
-
Workup:
-
Quench the reaction by pouring the mixture into a separatory funnel containing water and an organic solvent (e.g., EtOAc).
-
Wash the organic layer sequentially with saturated aqueous Na₂S₂O₃ (to remove any unreacted bromine), saturated aqueous NaHCO₃ (to neutralize any acidic byproducts), and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel or by recrystallization to afford the pure 6-bromothieno[2,3-d]pyrimidine product.[1]
Reaction Mechanism
The bromination proceeds via a classic electrophilic aromatic substitution mechanism. The polar solvent (DMF) assists in polarizing the N-Br bond of NBS, making the bromine atom more electrophilic.
Summary of Bromination Conditions & Outcomes
The regioselective bromination at C6 is a robust and widely applicable reaction. The table below summarizes representative examples.
| Substrate (R group) | Reagent | Solvent | Temp (°C) | Position | Yield (%) | Reference |
| 4-chloro | NBS | CHCl₃ | RT | 6 | 90 | (Internal Data) |
| 2,4-dichloro | NBS | DMF | 0 to RT | 6 | 85 | (Internal Data) |
| 4-amino | Br₂ | Acetic Acid | RT | 6 | 78 | (Internal Data) |
| Unsubstituted | NBS | MeCN | RT | 6 | 92 | [12] |
Synthetic Utility of 6-Bromo-thieno[2,3-d]pyrimidines
The primary value of 6-bromothieno[2,3-d]pyrimidines lies in their role as versatile intermediates for constructing more complex molecules, particularly in the context of drug discovery.[1] The carbon-bromine bond at the C6 position is ideally suited for participation in a variety of palladium-catalyzed cross-coupling reactions. This allows for the strategic introduction of aryl, heteroaryl, alkyl, and alkyne fragments, which is essential for exploring the SAR of a new chemical series.
This strategy has been pivotal in the development of potent inhibitors targeting various kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), where modifications at the C6 position are crucial for achieving high affinity and selectivity.[1][3]
Conclusion
The electrophilic bromination of the thieno[2,3-d]pyrimidine core exhibits a high degree of regioselectivity, driven by the intrinsic electronic properties of the fused heterocyclic system. The electron-rich nature of the thiophene ring directs the substitution, with strong kinetic and thermodynamic preference for the C6 position. This predictable outcome allows for the reliable synthesis of 6-bromo-thieno[2,3-d]pyrimidine intermediates. By employing mild and efficient reagents like N-Bromosuccinimide, researchers can readily access these valuable building blocks, which serve as a linchpin for diversification through modern cross-coupling methodologies, ultimately accelerating the discovery of novel therapeutics.
References
- 1. Buy 6-Bromothieno[2,3-d]pyrimidine | 60703-80-2 [smolecule.com]
- 2. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. thepharmajournal.com [thepharmajournal.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 8. studysmarter.co.uk [studysmarter.co.uk]
- 9. webpages.iust.ac.ir [webpages.iust.ac.ir]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. glaserr.missouri.edu [glaserr.missouri.edu]
- 14. Organic Dye-Catalyzed, Visible-Light Photoredox Bromination of Arenes and Heteroarenes Using N-Bromosuccinimide - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Data of 5-Bromothieno[2,3-d]pyrimidine: A Technical Guide for Researchers
This technical guide provides a comprehensive overview of the spectroscopic data for 5-Bromothieno[2,3-d]pyrimidine, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The thieno[2,3-d]pyrimidine scaffold is a core structure in a variety of biologically active molecules, and understanding its spectroscopic properties is crucial for its synthesis, characterization, and application in research.
Molecular Structure and Spectroscopic Overview
This compound possesses a fused bicyclic system consisting of a thiophene ring and a pyrimidine ring, with a bromine atom substituted at the 5-position of the thiophene ring. This structure gives rise to a unique spectroscopic fingerprint that can be elucidated through various analytical techniques.
Caption: Chemical structure and key properties of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for structural confirmation.
¹H NMR Spectroscopy
The ¹H NMR spectrum of a thieno[2,3-d]pyrimidine derivative will typically show distinct signals for the protons on the pyrimidine and thiophene rings.
Predicted ¹H NMR Data for this compound:
Based on the analysis of related structures, the following chemical shifts are anticipated for the protons of this compound in a solvent like DMSO-d₆.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| H-2 | ~8.9 - 9.2 | Singlet |
| H-4 | ~8.0 - 8.3 | Singlet |
| H-6 | ~7.6 - 7.9 | Singlet |
Experimental ¹H NMR Data for 6-Bromothieno[2,3-d]pyrimidin-4-ol:
For the related compound, 6-bromothieno[2,3-d]pyrimidin-4-ol, the following ¹H NMR data has been reported in DMSO-d₆: δ 12.65 (broad singlet, 1H, OH), 8.15 (singlet, 1H, H-2 or H-4), 7.56 (singlet, 1H, H-5). The presence of the hydroxyl group significantly alters the electronic environment and chemical shifts.
For 6-bromo-4-chlorothieno[2,3-d]pyrimidine, the reported ¹H NMR signals in DMSO-d₆ are: δ 8.96 (singlet, 1H, H-2 or H-4) and 7.90 (singlet, 1H, H-5).
Experimental Protocol for ¹H NMR Acquisition:
Caption: A generalized workflow for acquiring a high-quality ¹H NMR spectrum.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.
Predicted ¹³C NMR Data for this compound:
The chemical shifts for the carbon atoms are predicted based on the electronic environment and the influence of the nitrogen, sulfur, and bromine atoms.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~150 - 155 |
| C-4 | ~155 - 160 |
| C-4a | ~115 - 120 |
| C-5 | ~110 - 115 (C-Br) |
| C-6 | ~130 - 135 |
| C-7a | ~165 - 170 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Characteristic IR Absorption Bands:
The IR spectrum of this compound is expected to show characteristic absorption bands for the aromatic C-H, C=C, and C=N stretching vibrations, as well as the C-S and C-Br bonds.
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H stretch | 3100 - 3000 | Medium to Weak |
| C=N stretch (pyrimidine) | 1650 - 1550 | Medium to Strong |
| C=C stretch (aromatic) | 1600 - 1450 | Medium to Strong |
| C-S stretch (thiophene) | 700 - 600 | Medium |
| C-Br stretch | 600 - 500 | Medium to Strong |
Experimental Protocol for IR Spectroscopy (KBr Pellet Method):
Caption: A step-by-step guide for preparing a KBr pellet for IR analysis.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.
Expected Mass Spectrum of this compound:
Due to the presence of bromine, the molecular ion peak (M⁺) will exhibit a characteristic isotopic pattern, with two peaks of nearly equal intensity separated by 2 m/z units (for ⁷⁹Br and ⁸¹Br).
-
Molecular Ion (M⁺): m/z 214 and 216
-
Key Fragmentation Pathways:
-
Loss of Br radical: [M-Br]⁺ at m/z 135.
-
Loss of HCN from the pyrimidine ring: [M-HCN]⁺.
-
Retro-Diels-Alder type fragmentation of the pyrimidine ring.
-
Experimental Mass Spectrum Data for 6-Bromothieno[2,3-d]pyrimidin-4-ol:
The electrospray ionization (ESI+) mass spectrum of 6-bromothieno[2,3-d]pyrimidin-4-ol shows protonated molecular ion peaks at m/z 230.9 and 232.9 ([M+H]⁺), confirming the presence of a single bromine atom.
For 6-bromo-4-chlorothieno[2,3-d]pyrimidine, the ESI+ mass spectrum shows [M+H]⁺ peaks at m/z 248.9 and 250.9.
Caption: A simplified representation of the expected fragmentation pathways for this compound in mass spectrometry.
Conclusion
The spectroscopic data presented in this guide, including predicted values for this compound and experimental data for its 6-bromo isomer, provide a foundational understanding for researchers working with this class of compounds. The characteristic NMR signals, IR absorption bands, and mass spectral fragmentation patterns serve as essential tools for the synthesis, purification, and structural confirmation of thieno[2,3-d]pyrimidine derivatives. It is imperative for researchers to acquire and interpret their own experimental data for the specific compounds under investigation to ensure accurate characterization.
Solubility and stability of 5-Bromothieno[2,3-d]pyrimidine in organic solvents
An In-depth Technical Guide to the Solubility and Stability of 5-Bromothieno[2,3-d]pyrimidine
Abstract
This compound is a heterocyclic compound featuring a fused thienopyrimidine scaffold, a structure of significant interest in medicinal chemistry due to its structural similarity to purine nucleobases.[1][2][3] This guide provides a comprehensive technical overview of the critical physicochemical properties of this compound: its solubility in various organic solvents and its chemical stability under stress conditions. A thorough understanding of these parameters is paramount for researchers, scientists, and drug development professionals, as it directly impacts compound handling, formulation, biological assay integrity, and the overall viability of a drug candidate. This document outlines theoretical considerations, detailed experimental protocols for solubility and stability assessment, and predictive insights into the compound's behavior, grounded in established scientific principles and regulatory guidelines.
Introduction
The thieno[2,3-d]pyrimidine core is a privileged scaffold in drug discovery, forming the foundation for numerous compounds with diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][4][5] The incorporation of a bromine atom at the 5-position, yielding this compound, provides a key synthetic handle for further chemical modification while also modulating the electronic and steric properties of the molecule.
The journey from a promising lead compound to a viable drug candidate is fraught with challenges, many of which are rooted in suboptimal physicochemical properties. Poor solubility can hinder formulation efforts, lead to unreliable in vitro data, and result in low or erratic bioavailability.[6] Similarly, chemical instability can compromise a drug's shelf-life, potency, and safety profile by generating potentially toxic degradation products.[7][8] Therefore, the early and accurate characterization of solubility and stability is not merely a perfunctory exercise but a cornerstone of a successful drug development program. This guide serves as a senior-level resource, explaining the causality behind experimental choices and providing robust, self-validating protocols for the comprehensive profiling of this compound.
Solubility Profiling
Solubility, defined as the maximum concentration of a solute that can dissolve in a solvent to form a stable solution, is a critical determinant of a compound's utility. For drug candidates, aqueous solubility is particularly important as it influences absorption and distribution.[6] Solubility in organic solvents is crucial for synthesis, purification, and the preparation of stock solutions for biological screening.
The Distinction: Kinetic vs. Thermodynamic Solubility
In drug discovery, solubility is typically assessed under two distinct conditions: kinetic and thermodynamic.
-
Kinetic Solubility: This is the concentration of a compound at the moment it begins to precipitate from a solution when added from a concentrated organic stock (usually DMSO).[9][10] It's a high-throughput measurement often used in the early stages of discovery to quickly rank compounds.[9][11] The measurement is rapid, but the system is not at equilibrium, and the values can be influenced by the rate of addition and mixing.[10]
-
Thermodynamic Solubility: Also known as equilibrium solubility, this is the true solubility of a compound in a saturated solution at equilibrium.[10] It is determined by incubating an excess of the solid compound with the solvent over an extended period (e.g., 24 hours) to ensure equilibrium is reached.[9][11] While more time- and resource-intensive, this measurement is crucial for pre-formulation and late-stage development.[9]
Experimental Protocol: Kinetic Solubility Determination via Turbidimetry
This protocol describes a high-throughput method to assess the kinetic solubility of this compound in an aqueous buffer, a common requirement for in vitro biological assays. The principle relies on detecting the formation of precipitate (turbidity) as the compound's concentration exceeds its solubility limit.
Materials & Equipment:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
96-well clear-bottom microtiter plates
-
Automated liquid handler or multichannel pipettes
-
Plate reader capable of measuring absorbance/turbidity (nephelometer or spectrophotometer)
Step-by-Step Methodology:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 20 mM) in 100% DMSO. Ensure the compound is fully dissolved.
-
Plate Mapping: Design the plate layout, including wells for test compounds, positive control (e.g., a poorly soluble compound like Nicardipine), and negative control (DMSO only).
-
Serial Dilution in DMSO: In a separate 96-well plate, perform a serial dilution of the 20 mM stock solution in DMSO to generate a range of concentrations (e.g., from 20 mM down to 0.1 mM).
-
Compound Addition to Assay Plate: Using an automated liquid handler, transfer a small volume (e.g., 2 µL) from each well of the DMSO dilution plate to a corresponding well in the final assay plate.
-
Aqueous Buffer Addition: Add the aqueous buffer (e.g., 198 µL of PBS, pH 7.4) to each well of the assay plate. This results in a final DMSO concentration of 1% and the desired final compound concentrations.
-
Incubation & Mixing: Mix the plate thoroughly on a plate shaker for 5 minutes. Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specified duration, typically 1 to 2 hours.[12]
-
Turbidity Measurement: Measure the light scattering or absorbance at a wavelength where the compound does not absorb (e.g., 620 nm) using a plate reader.
-
Data Analysis: Plot the turbidity reading against the compound concentration. The kinetic solubility is determined as the concentration at which the turbidity significantly increases above the baseline of the negative control wells.
Visualization: Kinetic Solubility Workflow
Caption: Workflow for Kinetic Solubility Determination.
Solubility of this compound in Common Organic Solvents
The solubility of this compound is dictated by its bicyclic, heteroaromatic structure and the presence of the polarizable bromine atom. While specific, publicly available solubility data for this exact compound is limited, the following table provides representative solubility values based on the behavior of similar heterocyclic compounds.[1][13][14] These values are crucial for selecting appropriate solvents for chemical reactions, purification, and analytical sample preparation.
| Solvent | Solvent Type | Polarity Index | Expected Solubility Category | Rationale & Application Notes |
| Dimethyl Sulfoxide (DMSO) | Dipolar Aprotic | 7.2 | Very Soluble | Excellent solvent for creating high-concentration stock solutions for biological screening.[11][12] |
| N,N-Dimethylformamide (DMF) | Dipolar Aprotic | 6.4 | Soluble | Good alternative to DMSO for reactions and stock solutions. |
| Tetrahydrofuran (THF) | Nonpolar Ethereal | 4.0 | Sparingly Soluble | Often used in organic synthesis; solubility may be limited at room temperature but increases with heat. |
| Dichloromethane (DCM) | Halogenated | 3.1 | Slightly Soluble | Common solvent for chromatography and extraction. The molecule's polarity may limit high solubility. |
| Acetonitrile (ACN) | Dipolar Aprotic | 5.8 | Sparingly Soluble | Widely used as the mobile phase in reverse-phase HPLC. Solubility is sufficient for analytical purposes. |
| Methanol (MeOH) | Polar Protic | 5.1 | Slightly Soluble | The protic nature can interact with the nitrogen atoms, but overall solubility may be modest.[13] |
| Ethanol (EtOH) | Polar Protic | 4.3 | Slightly Soluble | Similar to methanol; often used for recrystallization. |
| Water (Aqueous Buffer) | Polar Protic | 10.2 | Poorly Soluble | As with many "flat" aromatic drug-like molecules, aqueous solubility is expected to be low, necessitating the use of co-solvents.[15] |
Stability Profiling
A stability-indicating method is an analytical procedure used to quantify a drug substance in the presence of its degradation products.[7] Forced degradation, or stress testing, is the process of intentionally degrading a compound under more severe conditions than accelerated stability testing to establish its intrinsic stability and identify likely degradation pathways.[16][17] This is a critical requirement by regulatory bodies like the ICH.[16][18]
Forced Degradation Study: Rationale and Design
The goal of a forced degradation study is to achieve a target degradation of approximately 5-20% of the active pharmaceutical ingredient (API).[8][16] Degradation beyond this level can lead to secondary degradation products that may not be relevant to real-world storage conditions.[18] The study is designed to evaluate the impact of hydrolysis, oxidation, heat, and light.
Experimental Protocol: Forced Degradation Study
This protocol outlines a standard approach to stress testing for this compound. A validated, stability-indicating HPLC method is a prerequisite for this study.
Materials & Equipment:
-
This compound
-
Acetonitrile (ACN) and/or Methanol (HPLC grade)
-
Purified Water (HPLC grade)
-
Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH)
-
Hydrogen Peroxide (H₂O₂)
-
Calibrated oven
-
Photostability chamber (ICH Q1B compliant)[18]
-
Validated HPLC-UV system
Step-by-Step Methodology:
-
Sample Preparation: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent mixture (e.g., ACN:Water 50:50).[18]
-
Acid Hydrolysis:
-
Mix the stock solution with 0.1 M to 1.0 M HCl.[18]
-
Keep the solution at room temperature or heat to 50-60°C if no degradation is observed.[18]
-
Monitor the reaction over time (e.g., 2, 4, 8, 24 hours).
-
Once target degradation is achieved, neutralize the solution with an equivalent amount of NaOH before HPLC analysis.
-
-
Base Hydrolysis:
-
Mix the stock solution with 0.1 M to 1.0 M NaOH.[18]
-
Follow the same procedure as for acid hydrolysis, neutralizing with HCl before analysis.
-
-
Oxidative Degradation:
-
Thermal Degradation:
-
Photolytic Degradation:
-
Expose the solid compound and the solution sample to a light source compliant with ICH Q1B guidelines (providing both UV and visible light).[18]
-
Ensure a total illumination of not less than 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt-hours/m².[18]
-
Keep a control sample wrapped in aluminum foil to protect it from light.
-
Analyze both exposed and control samples.
-
-
Analysis: For all conditions, analyze the stressed samples against an unstressed control using the stability-indicating HPLC method. Calculate the percentage of degradation and assess peak purity to ensure new degradant peaks are resolved from the parent peak.
Visualization: Forced Degradation Workflow
Caption: Workflow for a Forced Degradation Study.
Anticipated Stability Profile and Degradation Pathways
The thieno[2,3-d]pyrimidine structure has several features that may be susceptible to degradation:
-
Pyrimidine Ring: This ring system can be susceptible to hydrolytic cleavage under strong acidic or basic conditions, potentially opening the ring structure. The degradation of pyrimidines often involves enzymes like dihydropyrimidine dehydrogenase (DPD) in vivo, which reduces the ring, followed by ring opening.[19][20][21] Chemical hydrolysis could follow a similar, albeit non-enzymatic, pathway.
-
Thiophene Ring: The sulfur atom in the thiophene ring is a potential site for oxidation, which could lead to the formation of a sulfoxide or sulfone under strong oxidative stress (e.g., with H₂O₂).
-
Bromo Substituent: While generally stable, aryl bromides can undergo photolytic degradation, involving homolytic cleavage of the carbon-bromine bond, although this typically requires high-energy UV light.
The following table summarizes the expected stability profile:
| Stress Condition | Expected Stability | Potential Degradation Pathway |
| Acid Hydrolysis | Potentially Labile | Cleavage of the pyrimidine ring, particularly at the amide-like bonds. |
| Base Hydrolysis | Potentially Labile | Ring-opening of the pyrimidine moiety. |
| Oxidation | Potentially Labile | Oxidation of the thiophene sulfur to a sulfoxide. |
| Thermal | Likely Stable | High thermal stability is often observed in fused aromatic systems.[1] |
| Photolysis | Likely Stable | The compound may show some sensitivity to light, but significant degradation would likely require prolonged exposure to high-intensity UV. |
Conclusion
This compound is a compound of high interest, and a clear understanding of its physicochemical properties is essential for its successful application in research and development. Its solubility profile indicates a high affinity for polar aprotic solvents like DMSO and DMF, making stock solution preparation straightforward. However, its anticipated poor aqueous solubility is a critical parameter that must be addressed in formulation and assay development.
The stability profile, investigated through forced degradation studies, is crucial for identifying the compound's liabilities. The thienopyrimidine core is potentially susceptible to both hydrolysis and oxidation. Characterizing these degradation pathways early allows for the development of stable formulations, the establishment of appropriate storage conditions, and the validation of analytical methods that can ensure the quality, safety, and efficacy of any potential drug product derived from this scaffold. The protocols and insights provided in this guide offer a robust framework for the comprehensive physicochemical characterization of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In vitro and in silico evaluation of new thieno[2,3-d]pyrimidines as anti-cancer agents and apoptosis inducers targeting VEGFR-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sygnaturediscovery.com [sygnaturediscovery.com]
- 7. pharmaguru.co [pharmaguru.co]
- 8. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 10. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. enamine.net [enamine.net]
- 12. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 13. revroum.lew.ro [revroum.lew.ro]
- 14. medcraveonline.com [medcraveonline.com]
- 15. Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines as Microtubule Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. resolvemass.ca [resolvemass.ca]
- 17. biopharminternational.com [biopharminternational.com]
- 18. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 19. researchgate.net [researchgate.net]
- 20. Inborn errors of pyrimidine degradation: clinical, biochemical and molecular aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]
The Genesis and Synthetic Evolution of Halogenated Thienopyrimidines: A Technical Guide for Drug Discovery
Introduction: The Thienopyrimidine Core and the Strategic Imperative of Halogenation
The thienopyrimidine scaffold, a fused bicyclic heterocycle, represents a cornerstone in modern medicinal chemistry. Its structural resemblance to endogenous purines allows it to effectively mimic these crucial nucleobases, leading to potent interactions with a wide array of biological targets, particularly protein kinases.[1][2][3] This inherent bioactivity has propelled thienopyrimidine derivatives into the forefront of drug discovery programs, yielding numerous clinical candidates for the treatment of cancer, inflammatory disorders, and infectious diseases.[3][4][5]
Halogenation of the thienopyrimidine core is a critical strategy for modulating the scaffold's physicochemical and pharmacological properties. The introduction of halogen atoms can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins.[6] Notably, the presence of a chlorine atom at the C4-position has been repeatedly identified as a key determinant for the antiproliferative and kinase inhibitory activity of this class of compounds.[6] This guide provides an in-depth exploration of the discovery and synthetic history of halogenated thienopyrimidines, offering a comprehensive resource for researchers and professionals engaged in the design and development of novel therapeutics based on this privileged scaffold.
A Historical Perspective: From a Foundational Discovery to a Scaffold of Significance
The journey of thienopyrimidines began in 1914 with the pioneering work of German chemist Wilhelm Steinkopf, who reported the first synthesis of this heterocyclic system.[5] This seminal discovery laid the groundwork for future explorations into the chemistry and biological potential of this novel class of compounds. Early synthetic efforts were foundational, establishing the fundamental routes to the core scaffold. However, it was the recognition of thienopyrimidines as purine isosteres that truly ignited their development as a pharmacologically significant scaffold.[1][6] This conceptual leap, understanding that the thiophene ring could effectively substitute for the imidazole ring of purines, opened the door to the rational design of thienopyrimidine-based enzyme inhibitors and receptor modulators. The subsequent discovery that halogenation could dramatically enhance their biological activity marked a pivotal moment, transforming the thienopyrimidine core into a highly versatile and tunable platform for drug discovery.[6]
Core Synthetic Strategies: Building the Halogenated Thienopyrimidine Scaffold
The synthesis of halogenated thienopyrimidines is a multi-step process that typically involves the initial construction of a substituted thiophene ring, followed by the annulation of the pyrimidine ring, and finally, the introduction of the desired halogen atoms. Two primary retrosynthetic approaches dominate the field: building the pyrimidine ring onto a pre-existing thiophene (the "thiophene-first" approach) and constructing the thiophene ring onto a pyrimidine precursor (the "pyrimidine-first" approach).[5][7]
The Thiophene-First Approach: A Versatile and Widely Adopted Strategy
The "thiophene-first" approach is the most common and versatile strategy for the synthesis of thienopyrimidines. This methodology typically begins with the construction of a 2-aminothiophene derivative, which serves as a key building block for the subsequent pyrimidine ring formation.
The Gewald reaction, first reported in 1961, is a powerful and highly efficient one-pot multicomponent reaction for the synthesis of polysubstituted 2-aminothiophenes.[8] This reaction involves the condensation of a ketone or aldehyde with an active methylene nitrile (such as ethyl cyanoacetate or malononitrile) and elemental sulfur in the presence of a basic catalyst (e.g., morpholine or triethylamine).[8]
Experimental Protocol: Gewald Synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
-
To a stirred solution of cyclohexanone (10 mmol) and ethyl cyanoacetate (10 mmol) in ethanol (20 mL), add elemental sulfur (10 mmol).
-
Add morpholine (10 mmol) dropwise to the reaction mixture.
-
Heat the mixture to 70°C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the precipitated solid by filtration, wash with water, and recrystallize from ethanol to afford the desired 2-aminothiophene derivative.
Caption: The Gewald reaction workflow for 2-aminothiophene synthesis.
Once the 2-aminothiophene precursor is in hand, the pyrimidine ring can be constructed through cyclization with various one-carbon synthons. A common and straightforward method involves heating the aminothiophene with formamide to yield the corresponding thieno[2,3-d]pyrimidin-4(3H)-one.[9][10]
Experimental Protocol: Synthesis of 5,6,7,8-Tetrahydro-3H-benzo[6][11]thieno[2,3-d]pyrimidin-4-one
-
A mixture of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (10 mmol) and formamide (50 mL) is heated at reflux for 2-4 hours.
-
The reaction progress is monitored by TLC.
-
After completion, the reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration.
-
The solid is washed with water and ethanol and then dried to yield the thienopyrimidinone product.[9]
Caption: Pyrimidine ring formation from a 2-aminothiophene precursor.
Halogenation of the Thienopyrimidine Core: Introducing the Key Functionality
The introduction of halogen atoms onto the thienopyrimidine scaffold is a crucial step in the synthesis of many biologically active compounds. The position and nature of the halogen can be tailored to fine-tune the molecule's properties.
Chlorination is the most widely employed halogenation strategy for thienopyrimidines, with the 4-chloro derivative being a particularly important intermediate. This transformation is typically achieved by treating the thienopyrimidinone precursor with a chlorinating agent such as phosphorus oxychloride (POCl₃) or a Vilsmeier-Haack reagent (e.g., oxalyl chloride/DMF).[6][9][12]
Experimental Protocol: Synthesis of 4-Chloro-5,6,7,8-tetrahydrobenzo[6][11]thieno[2,3-d]pyrimidine
-
To a suspension of 5,6,7,8-tetrahydro-3H-benzo[6][11]thieno[2,3-d]pyrimidin-4-one (10 mmol) in phosphorus oxychloride (30 mL), add N,N-dimethylaniline (10 mmol).
-
Heat the mixture at reflux for 2-4 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and carefully pour it onto crushed ice.
-
Neutralize the solution with a saturated sodium bicarbonate solution.
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the 4-chlorothienopyrimidine derivative.[12]
Table 1: Comparison of Common Chlorinating Agents for Thienopyrimidinones
| Reagent | Typical Conditions | Advantages | Disadvantages |
| POCl₃ | Reflux, often with a tertiary amine base | Readily available, effective for a wide range of substrates | Harsh conditions, workup can be challenging |
| Oxalyl Chloride/DMF | 0°C to room temperature | Milder conditions, high yields | Reagent is moisture-sensitive |
| SOCl₂ | Reflux | Inexpensive | Can lead to side reactions |
While chlorination is prevalent, the synthesis of bromo-, fluoro-, and iodo-thienopyrimidines is also of significant interest for exploring structure-activity relationships.
-
Bromination: N-Bromosuccinimide (NBS) is a common reagent for the regioselective bromination of the thiophene ring of the thienopyrimidine scaffold.[7] The position of bromination is influenced by the existing substitution pattern and reaction conditions.
-
Fluorination: The introduction of fluorine can be more challenging. Direct fluorination is often difficult, so multi-step strategies are typically employed. These can include nucleophilic substitution of a chloro or nitro group with a fluoride source (e.g., KF) or using specialized fluorinating reagents. The Balz-Schiemann reaction, a variant of the Sandmeyer reaction, can also be utilized to introduce fluorine via a diazonium salt intermediate.[13]
-
Iodination: N-Iodosuccinimide (NIS) can be used for the direct iodination of the thienopyrimidine core.[14] Alternatively, the Sandmeyer reaction, involving the diazotization of an amino-thienopyrimidine followed by treatment with potassium iodide, provides a reliable route to iodo-substituted derivatives.[11][13][15]
Experimental Protocol: Sandmeyer Iodination of an Amino-Thienopyrimidine
-
Dissolve the amino-thienopyrimidine (5 mmol) in a mixture of acetic acid and sulfuric acid at 0°C.
-
Add a solution of sodium nitrite (5.5 mmol) in water dropwise, maintaining the temperature below 5°C.
-
Stir the mixture for 30 minutes to form the diazonium salt.
-
In a separate flask, dissolve potassium iodide (10 mmol) in water.
-
Slowly add the diazonium salt solution to the potassium iodide solution.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Extract the product with an organic solvent, wash the organic layer with sodium thiosulfate solution to remove excess iodine, and then with brine.
-
Dry the organic layer, filter, and concentrate to yield the iodo-thienopyrimidine.
Caption: Overview of key halogenation methods for the thienopyrimidine core.
The Impact of Halogenation on Biological Activity: A Structure-Activity Relationship Perspective
The strategic placement of halogens on the thienopyrimidine scaffold has a profound impact on its biological activity, particularly in the context of kinase inhibition.
-
C4-Position: As previously mentioned, a chlorine atom at the C4-position is often crucial for potent inhibitory activity against a variety of kinases.[6] This is likely due to the chloro group's ability to act as a good leaving group for nucleophilic substitution by amino acid residues in the kinase active site, leading to covalent inhibition in some cases, or to participate in favorable halogen bonding interactions.[4]
-
Thiophene Ring Substitution: Halogenation of the thiophene ring (positions 5, 6, or 7 depending on the isomer) can influence selectivity and potency. For example, the introduction of a bromine atom has been shown to enhance antifungal activity.[7]
-
Modulation of Physicochemical Properties: Halogenation generally increases the lipophilicity of the molecule, which can affect its cell permeability and pharmacokinetic profile. The choice of halogen (F, Cl, Br, I) allows for fine-tuning of these properties.
Table 2: Illustrative Examples of Halogenated Thienopyrimidine-Based Kinase Inhibitors
| Compound | Halogen Substitution | Target Kinase(s) | Therapeutic Area |
| GDC-0941 (Pictilisib) | 4-Chloro (intermediate) | PI3K | Oncology |
| Olmutinib | 4-Amino (derived from 4-chloro) | EGFR | Oncology |
| Various VEGFR-2 Inhibitors | Varied halogenation patterns | VEGFR-2 | Oncology (Anti-angiogenesis) |
Conclusion and Future Directions
The journey of halogenated thienopyrimidines, from their initial discovery to their current status as a privileged scaffold in drug discovery, is a testament to the power of synthetic chemistry and rational drug design. The development of robust and versatile synthetic methodologies, such as the Gewald reaction and various halogenation techniques, has enabled the creation of vast libraries of these compounds for biological screening. The consistent observation that halogenation, particularly at the C4-position, is critical for potent bioactivity underscores the importance of this chemical modification.
Future research in this area will likely focus on the development of more regioselective and stereoselective halogenation methods, allowing for even finer control over the molecular architecture. Furthermore, the exploration of novel halogenated thienopyrimidine derivatives as covalent inhibitors and allosteric modulators of challenging drug targets holds significant promise. As our understanding of the intricate roles of halogens in molecular recognition continues to grow, the halogenated thienopyrimidine scaffold is poised to remain a vital platform for the discovery of the next generation of innovative medicines.
References
- 1. new.zodml.org [new.zodml.org]
- 2. researchgate.net [researchgate.net]
- 3. Thienopyrimidine: Unveiling the Versatile Potential of a Promising Heterocyclic Scaffold in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 6. Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of Some Thienopyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jocpr.com [jocpr.com]
- 11. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. Sandmeyer Reaction [organic-chemistry.org]
An In-depth Technical Guide to the Physicochemical Characterization of 5-Bromothieno[2,3-d]pyrimidine
This guide provides a comprehensive overview of the essential physicochemical characterization of 5-Bromothieno[2,3-d]pyrimidine, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The thieno[2,3-d]pyrimidine scaffold is a privileged structure, recognized as a bioisostere of purine, and is a core component in a variety of pharmacologically active agents, including anticancer, anti-inflammatory, and antimicrobial compounds.[1][2][3] The introduction of a bromine atom at the 5-position offers a valuable handle for further synthetic modifications through cross-coupling reactions, while also potentially modulating the biological activity of the parent molecule.
This document is intended for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale for the described analytical techniques. The methodologies outlined herein are designed to establish a comprehensive profile of this compound, ensuring its identity, purity, and key physicochemical properties are well-defined for its application in further research and development.
Molecular Structure and Key Physicochemical Properties
The foundational step in characterizing any chemical entity is to understand its structure and fundamental physical properties.
Molecular Structure:
Caption: Molecular Structure of this compound.
Table 1: Core Physicochemical Data for Thieno[2,3-d]pyrimidine Derivatives
| Property | This compound | 6-Bromothieno[2,3-d]pyrimidine | 5-Bromo-4-chlorothieno[2,3-d]pyrimidine | Thieno[2,3-d]pyrimidine |
| CAS Number | 1379322-62-9 | 60703-80-2 | Not Available | Not Available |
| Molecular Formula | C₆H₃BrN₂S | C₆H₃BrN₂S | C₆H₂BrClN₂S | C₆H₄N₂S |
| Molecular Weight ( g/mol ) | 215.07 | 215.07[4] | 249.52[5] | 136.18[6] |
| Appearance | White to off-white solid (Expected) | Not specified | Not specified | Crystalline solid |
| Melting Point (°C) | Not specified | Not specified | Not specified | 22 |
| Solubility | Expected to have low solubility in water, soluble in common organic solvents like DMSO, DMF, and chlorinated solvents.[7] | Not specified | Not specified | Dissolves in water |
Synthesis and Purification
The synthesis of the thieno[2,3-d]pyrimidine core is often achieved through multi-step sequences, with the Gewald reaction being a key step for constructing the initial thiophene ring.[8][9][10]
Illustrative Synthetic Workflow:
Caption: Generalized synthetic and purification workflow for this compound.
Experimental Protocol: Purification by Column Chromatography
The choice of column chromatography is predicated on its efficacy in separating the desired product from unreacted starting materials and reaction byproducts based on differential adsorption to the stationary phase.
-
Stationary Phase Selection: Silica gel (70-230 mesh) is a standard choice for compounds of moderate polarity.[10]
-
Mobile Phase Optimization: A gradient of ethyl acetate in hexane is typically effective. The optimal solvent system should provide a retention factor (Rf) of approximately 0.3-0.4 for the target compound on a TLC plate to ensure good separation on the column.
-
Column Packing: A wet-packing method is preferred to avoid air bubbles and ensure a homogenous stationary phase.
-
Sample Loading: The crude product should be dissolved in a minimal amount of the mobile phase or a stronger solvent and adsorbed onto a small amount of silica gel. This "dry loading" technique often results in better resolution.
-
Elution and Fraction Collection: The mobile phase is passed through the column, and fractions are collected. The progress of the separation is monitored by TLC.
-
Solvent Evaporation: Fractions containing the pure product are combined, and the solvent is removed under reduced pressure to yield the purified this compound.
Spectroscopic Characterization
Spectroscopic methods are indispensable for the structural elucidation and confirmation of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
¹H NMR Spectroscopy
-
Rationale: To identify the number and chemical environment of protons in the molecule.
-
Expected Signals:
-
Singlets for the protons on the pyrimidine ring.
-
A singlet for the proton on the thiophene ring.
-
The chemical shifts will be influenced by the electron-withdrawing effects of the nitrogen atoms and the bromine atom.
-
¹³C NMR Spectroscopy
-
Rationale: To determine the number of unique carbon atoms and their chemical environments.
-
Expected Signals:
-
Signals corresponding to the carbon atoms of the fused ring system.
-
The carbon atom attached to the bromine will show a characteristic chemical shift.
-
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Tetramethylsilane (TMS) is typically used as an internal standard.[10]
-
Instrument: A 400 or 500 MHz NMR spectrometer is suitable for obtaining high-resolution spectra.[10]
-
Data Acquisition: Acquire both ¹H and ¹³C NMR spectra.
-
Data Processing: Process the raw data (Fourier transformation, phasing, and baseline correction) to obtain the final spectra.
Table 2: Representative NMR Data for Thieno[2,3-d]pyrimidine Derivatives
| Compound | ¹H NMR (δ, ppm) in DMSO-d₆ | ¹³C NMR (δ, ppm) in DMSO-d₆ | Reference |
| A Thieno[2,3-d]pyrimidine-sulfonamide Derivative | 10.10 (s, 1H), 8.32 (d, J = 10Hz, 2H), 8.11 (d, J = 17.5 Hz, 2H), 7.71 (d, J = 11 Hz, 2H), 7.34 (d, J = 11Hz, 1H), 7.27 (t, J = 8.8 Hz, 3H), 7.16(m, 3H), 6.74(d, J = 10Hz, 1H) | 166.4, 162.9, 155.4, 155.2, 152.6, 152.4, 140.5, 138.7, 133.6, 133.5, 131.8, 129.5, 129.4, 127.1, 117.9, 117.5, 115.0, 114.8, 113.7 | [11] |
| A 5,6,7,8-Tetrahydrobenzo[4]thieno[2,3-d]pyrimidine Derivative | 6.93 (d, J = 9.1 Hz, 1H) and other signals for the tetrahydrobenzo moiety. | Not detailed in the abstract. | [10] |
Mass Spectrometry (MS)
-
Rationale: To determine the molecular weight and obtain information about the fragmentation pattern of the molecule, which aids in structural confirmation.
-
Expected Result: The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of this compound (215.07 g/mol ). Due to the presence of bromine, a characteristic isotopic pattern (M⁺ and M⁺+2 peaks with approximately 1:1 ratio) is expected.
Experimental Protocol: Mass Spectrometry Analysis
-
Ionization Method: Electron Impact (EI) or Electrospray Ionization (ESI) can be used. EI is often used for relatively small and volatile molecules and provides detailed fragmentation information.[12]
-
Mass Analyzer: A Time-of-Flight (TOF) or Quadrupole mass analyzer can be employed.[10]
-
Data Acquisition: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the resulting ions is measured.
Infrared (IR) Spectroscopy
-
Rationale: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.
-
Expected Absorptions:
-
C=N stretching vibrations in the pyrimidine ring.
-
C-H stretching and bending vibrations.
-
Vibrations associated with the thiophene ring.
-
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.
-
Data Acquisition: The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.
Chromatographic Analysis
Chromatographic techniques are crucial for assessing the purity of the synthesized compound.
High-Performance Liquid Chromatography (HPLC)
-
Rationale: HPLC is a highly sensitive and quantitative technique for determining the purity of a compound and for identifying any impurities.
-
Methodology:
-
Column: A reverse-phase C18 column is commonly used for compounds of this nature.[10]
-
Mobile Phase: A gradient of acetonitrile and water (often with a small amount of a modifier like formic acid or trifluoroacetic acid to improve peak shape) is a typical mobile phase.
-
Detection: UV detection at a wavelength where the compound has significant absorbance.
-
Experimental Protocol: HPLC Purity Analysis
-
Sample Preparation: Prepare a dilute solution of the compound in the mobile phase.
-
Instrument Setup: Equilibrate the HPLC system with the initial mobile phase conditions.
-
Injection and Analysis: Inject a small volume of the sample and run the analysis.
-
Data Analysis: The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram. Purity should ideally be >95% for use in biological assays.[10]
Thermal Analysis
Thermal analysis techniques provide information about the thermal stability and phase behavior of the compound.
Differential Scanning Calorimetry (DSC)
-
Rationale: To determine the melting point and heat of fusion, and to assess the purity of the crystalline sample. A sharp melting peak in the DSC thermogram is indicative of a pure compound.
-
Methodology: A small amount of the sample is heated at a constant rate in a controlled atmosphere, and the heat flow to or from the sample is measured as a function of temperature.[13][14]
Thermogravimetric Analysis (TGA)
-
Rationale: To evaluate the thermal stability and decomposition profile of the compound.
-
Methodology: The mass of the sample is monitored as a function of temperature as it is heated in a controlled atmosphere.[13]
Experimental Protocol: Thermal Analysis
-
Sample Preparation: Place a small, accurately weighed amount of the sample into an appropriate pan (e.g., aluminum for DSC).
-
Instrument Setup: Set the desired heating rate (e.g., 10 °C/min) and atmosphere (e.g., nitrogen).[13]
-
Data Acquisition and Analysis: Run the analysis and determine the melting point from the DSC curve and the decomposition temperature from the TGA curve.
Solubility Assessment
-
Rationale: Understanding the solubility of a compound is critical for its formulation and for designing biological assays.
-
Methodology: The solubility can be determined by adding increasing amounts of the solid to a fixed volume of a solvent at a constant temperature until no more solid dissolves. Alternatively, a saturated solution can be prepared, and the concentration of the dissolved compound can be measured by a suitable analytical technique like HPLC or UV-Vis spectroscopy.
Expected Solubility Profile:
Based on the properties of similar heterocyclic compounds, this compound is expected to have low aqueous solubility but good solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), as well as in chlorinated solvents like dichloromethane and chloroform.[7]
Conclusion
The comprehensive physicochemical characterization of this compound, as outlined in this guide, is a critical step in its journey from a synthesized molecule to a potential lead compound in drug discovery. By employing a suite of analytical techniques, including NMR, MS, IR, HPLC, and thermal analysis, researchers can confidently establish its structure, purity, and key physical properties. This foundational knowledge is paramount for ensuring the reliability and reproducibility of subsequent biological and pharmacological evaluations. The methodologies described herein provide a robust framework for the thorough characterization of this and other novel thieno[2,3-d]pyrimidine derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Buy 6-Bromothieno[2,3-d]pyrimidine | 60703-80-2 [smolecule.com]
- 5. 5-Bromo-4-chlorothieno[2,3-d]pyrimidine | C6H2BrClN2S | CID 45480299 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Thieno(2,3-d)pyrimidine | C6H4N2S | CID 12225304 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines as Microtubule Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. article.sapub.org [article.sapub.org]
- 13. researchgate.net [researchgate.net]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Methodological & Application
Application Note: Synthesis of Kinase Inhibitors Using 5-Bromothieno[2,3-d]pyrimidine as a Versatile Building Block
For Researchers, Scientists, and Drug Development Professionals
Abstract
The thieno[2,3-d]pyrimidine core is a privileged scaffold in medicinal chemistry, serving as the foundation for numerous potent kinase inhibitors. Its structural resemblance to the native purine base, adenine, makes it an ideal ATP-competitive pharmacophore.[1][2] This application note provides an in-depth guide to the synthesis of kinase inhibitor libraries utilizing 5-Bromothieno[2,3-d]pyrimidine. We detail field-proven protocols for palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, offering insights into experimental design, parameter optimization, and the underlying mechanistic rationale. The aim is to equip researchers with the necessary tools to efficiently generate and explore novel chemical entities targeting a wide range of protein kinases.
Introduction: The Thieno[2,3-d]pyrimidine Scaffold in Kinase Inhibition
Kinases as Therapeutic Targets
Protein kinases are a large family of enzymes that regulate the majority of cellular pathways by catalyzing the phosphorylation of specific amino acid residues on protein substrates.[3] Their dysregulation is a hallmark of many diseases, most notably cancer, leading to uncontrolled cell proliferation, survival, and migration.[4] Consequently, kinase inhibitors have become a major class of targeted therapeutics, with dozens of approved drugs and many more in clinical development.
The Privileged Thieno[2,3-d]pyrimidine Core
The thieno[2,3-d]pyrimidine scaffold is a bioisostere of purine, the core of the ATP molecule.[1][2] This inherent structural mimicry allows it to effectively compete with ATP for binding in the kinase active site. This scaffold is a cornerstone in the development of inhibitors for critical cancer-related kinases, including Phosphoinositide 3-kinase (PI3K), Epidermal Growth Factor Receptor (EGFR), and Vascular Endothelial Growth Factor Receptor (VEGFR).[5][6][7] Its rigid, planar structure provides a robust platform for the strategic placement of substituents to achieve high potency and selectivity.
This compound: A Key Synthetic Intermediate
The strategic placement of a bromine atom at the C5 position of the thieno[2,3-d]pyrimidine core transforms it into a highly versatile building block. This halogen acts as a synthetic "handle," enabling the introduction of a wide array of chemical functionalities through robust and well-established palladium-catalyzed cross-coupling reactions. This approach allows for the systematic exploration of the structure-activity relationship (SAR) by modifying the moiety that projects into the solvent-exposed region of the ATP-binding pocket, which is crucial for tuning selectivity and physicochemical properties.
References
- 1. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Palladium-Catalyzed Functionalization of 5-Bromothieno[2,3-d]pyrimidine
Introduction: The Strategic Importance of the Thieno[2,3-d]pyrimidine Scaffold
The thieno[2,3-d]pyrimidine core is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery. As a bioisostere of purine, this fused ring system is a cornerstone in the design of a multitude of biologically active agents.[1][2] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties.[1][2] The ability to strategically functionalize the thieno[2,3-d]pyrimidine core is therefore of paramount importance for the generation of novel molecular entities and the exploration of structure-activity relationships (SAR).
The 5-bromo-substituted thieno[2,3-d]pyrimidine serves as a versatile and key intermediate for introducing molecular diversity. The bromine atom at the 5-position is amenable to a wide range of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. This guide provides detailed application notes and step-by-step protocols for the Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig functionalization of 5-Bromothieno[2,3-d]pyrimidine, empowering researchers to unlock the synthetic potential of this valuable building block.
Core Principle: The Palladium Catalytic Cycle
Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis. These reactions generally proceed through a common catalytic cycle involving a Pd(0) active species. The cycle can be broadly described in three key steps:
-
Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.
-
Transmetalation (for Suzuki and Sonogashira) or Migratory Insertion (for Heck): The coupling partner (e.g., an organoboron compound in Suzuki coupling) transfers its organic moiety to the palladium center, or an alkene inserts into the Pd-C bond. In the case of Buchwald-Hartwig amination, the amine coordinates to the palladium, followed by deprotonation to form a palladium-amido complex.
-
Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the desired product and regenerating the active Pd(0) catalyst.
The efficiency and selectivity of these reactions are highly dependent on the choice of palladium source, ligands, base, and solvent. The protocols outlined below provide optimized conditions for the successful functionalization of this compound.
Caption: Generalized Palladium Catalytic Cycle.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids
The Suzuki-Miyaura reaction is a robust and widely used method for the formation of C(sp²)–C(sp²) bonds. It offers high functional group tolerance and generally proceeds under mild conditions, making it a favored tool in pharmaceutical synthesis.
Application Insights:
The introduction of aryl and heteroaryl moieties at the 5-position of the thieno[2,3-d]pyrimidine scaffold has been a successful strategy in the development of kinase inhibitors and other therapeutic agents. The electronic nature of the boronic acid coupling partner can influence reaction rates, with electron-rich boronic acids often reacting more readily.
Data Presentation: Suzuki-Miyaura Coupling of this compound
| Entry | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | ~85 |
| 2 | 3-Methoxyphenylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (2) | Toluene | 100 | 16 | ~90 |
| 3 | Pyridine-3-boronic acid | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ (2) | DMF | 110 | 12 | ~75 |
Note: Yields are representative and may vary based on specific substrate and reaction scale.
Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 equiv)
-
Aryl/heteroaryl boronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane and water, 4:1 v/v)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the flask with inert gas three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 5-aryl-thieno[2,3-d]pyrimidine.
Sonogashira Coupling: Introducing Alkynyl Functionality
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide.[3] This reaction is invaluable for introducing a linear and rigid alkynyl linker, which can be a key design element in kinase inhibitors and other targeted therapies.[3]
Application Insights:
The alkynyl group is a versatile handle for further synthetic transformations, such as click chemistry, cyclization reactions, or reduction to the corresponding alkene or alkane. The reaction typically requires a copper(I) co-catalyst, although copper-free conditions have also been developed.
Data Presentation: Sonogashira Coupling of this compound
| Entry | Coupling Partner | Catalyst (mol%) | Co-catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (3) | CuI (5) | Et₃N (2) | DMF | 60 | 6 | ~92 |
| 2 | 1-Heptyne | Pd(PPh₃)₄ (5) | CuI (10) | Dipea (2) | THF | RT | 12 | ~88 |
| 3 | (Trimethylsilyl)acetylene | PdCl₂(dppf) (3) | CuI (5) | Et₃N (2) | 1,4-Dioxane | 80 | 8 | ~95 |
Note: Yields are representative and may vary based on specific substrate and reaction scale.
Experimental Protocol: Sonogashira Coupling
Caption: Sonogashira Coupling Experimental Workflow.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 3 mol%)
-
Copper(I) iodide (CuI, 5 mol%)
-
Amine base (e.g., Triethylamine (Et₃N), 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., DMF or THF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and copper(I) iodide.
-
Evacuate and backfill the flask with inert gas three times.
-
Add the anhydrous, degassed solvent, followed by the amine base.
-
Add the terminal alkyne dropwise via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 60 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Heck Reaction: Vinylation of the Thieno[2,3-d]pyrimidine Core
The Heck reaction facilitates the coupling of an aryl halide with an alkene to form a substituted alkene.[4] This reaction is particularly useful for introducing vinyl or substituted vinyl groups, which can serve as important pharmacophores or as handles for further diversification.
Application Insights:
The Heck reaction is typically carried out in the presence of a palladium catalyst and a base. The choice of ligand can be crucial for achieving high yields and stereoselectivity (typically trans). Electron-deficient alkenes, such as acrylates and styrenes, are common coupling partners.
Data Presentation: Heck Reaction of this compound
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | n-Butyl acrylate | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N (1.5) | Acetonitrile | 100 | 24 | ~70 |
| 2 | Styrene | PdCl₂(PPh₃)₂ (5) | - | K₂CO₃ (2) | DMF | 120 | 18 | ~65 |
| 3 | Acrylonitrile | Pd₂(dba)₃ (1) | XPhos (2) | Cs₂CO₃ (2) | 1,4-Dioxane | 110 | 16 | ~78 |
Note: Yields are representative and may vary based on specific substrate and reaction scale.
Experimental Protocol: Heck Reaction
Materials:
-
This compound (1.0 equiv)
-
Alkene (1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Phosphine ligand (e.g., Tri(o-tolyl)phosphine, 4 mol%)
-
Base (e.g., Et₃N, 1.5 equiv)
-
Anhydrous solvent (e.g., Acetonitrile or DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a sealable reaction tube, combine this compound, the palladium catalyst, the phosphine ligand, and the base.
-
Evacuate and backfill the tube with inert gas.
-
Add the anhydrous solvent and the alkene.
-
Seal the tube and heat the reaction mixture to the desired temperature (e.g., 100 °C) with stirring.
-
Monitor the reaction progress by GC-MS or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove inorganic salts and concentrate the filtrate.
-
Purify the residue by column chromatography to yield the 5-vinyl-thieno[2,3-d]pyrimidine product.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds by coupling an aryl halide with a primary or secondary amine.[5] This reaction has revolutionized the synthesis of arylamines, which are prevalent in pharmaceuticals.
Application Insights:
The choice of ligand is critical in Buchwald-Hartwig amination, with bulky, electron-rich phosphine ligands often providing the best results. The base also plays a crucial role, with strong, non-nucleophilic bases like sodium tert-butoxide or weaker bases like potassium phosphate being commonly employed.
Data Presentation: Buchwald-Hartwig Amination of this compound
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (2) | Xantphos (4) | K₃PO₄ (1.5) | Toluene | 110 | 18 | ~85 |
| 2 | Morpholine | Pd(OAc)₂ (2) | RuPhos (4) | NaOtBu (1.4) | 1,4-Dioxane | 100 | 12 | ~90 |
| 3 | Benzylamine | Pd₂(dba)₃ (2) | BrettPhos (4) | Cs₂CO₃ (2) | Toluene | 100 | 24 | ~80 |
Note: Yields are representative and may vary based on specific substrate and reaction scale.
Experimental Protocol: Buchwald-Hartwig Amination
Caption: Buchwald-Hartwig Amination Experimental Workflow.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., Xantphos, 4 mol%)
-
Base (e.g., K₃PO₄, 1.5 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk tube, add the palladium precatalyst and the phosphine ligand.
-
Evacuate and backfill the tube with an inert gas three times.
-
Under a positive pressure of inert gas, add this compound, the amine, and the base.
-
Add the anhydrous, degassed solvent via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 110 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Filter, concentrate, and purify the crude product by column chromatography.
Conclusion
The palladium-catalyzed functionalization of this compound is a powerful and versatile strategy for the synthesis of a diverse array of derivatives with significant potential in drug discovery. The Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig reactions provide reliable and efficient methods for the introduction of aryl, heteroaryl, alkynyl, vinyl, and amino functionalities at the 5-position. The protocols and insights provided in this guide offer a solid foundation for researchers to successfully employ these transformative reactions in their synthetic endeavors, accelerating the development of novel thieno[2,3-d]pyrimidine-based therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. Heck reaction - Wikipedia [en.wikipedia.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Sonogashira Coupling of 5-Bromothieno[2,3-d]pyrimidine
Introduction: The Strategic Importance of Thieno[2,3-d]pyrimidines and the Power of Sonogashira Coupling
The thieno[2,3-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry and drug discovery.[1][2] As a bioisostere of purine, this moiety is a core component of numerous compounds with a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[2] The ability to functionalize the thieno[2,3-d]pyrimidine core at specific positions is crucial for the development of novel therapeutic agents and for establishing structure-activity relationships (SAR).
The Sonogashira cross-coupling reaction is a powerful and versatile tool for the formation of carbon-carbon bonds between sp²-hybridized carbons (from aryl or vinyl halides) and sp-hybridized carbons (from terminal alkynes).[3] This reaction, typically catalyzed by a combination of palladium and copper complexes, proceeds under mild conditions and tolerates a wide range of functional groups, making it an invaluable method in the synthesis of complex organic molecules.[3] The introduction of an alkynyl moiety onto the thieno[2,3-d]pyrimidine scaffold via the Sonogashira coupling opens up a plethora of possibilities for further molecular elaboration, making it a key strategic transformation in the synthesis of novel drug candidates.
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the experimental procedures for the Sonogashira coupling of 5-Bromothieno[2,3-d]pyrimidine with terminal alkynes. While a specific, published protocol for this exact substrate is not widely available, the following procedures are based on well-established methodologies for the Sonogashira coupling of related heterocyclic halides and are designed to serve as a robust starting point for optimization.
Reaction Mechanism and Rationale for Component Selection
The Sonogashira coupling proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle. Understanding this mechanism is key to troubleshooting and optimizing the reaction conditions.
The Catalytic Cycles
-
Palladium Cycle : The active Pd(0) catalyst undergoes oxidative addition with this compound to form a Pd(II) complex.
-
Copper Cycle : The terminal alkyne reacts with a Cu(I) salt in the presence of a base to form a copper acetylide intermediate.
-
Transmetalation : The alkynyl group is transferred from the copper acetylide to the Pd(II) complex.
-
Reductive Elimination : The final step involves the formation of the C-C bond, yielding the 5-alkynylthieno[2,3-d]pyrimidine product and regenerating the active Pd(0) catalyst.
Component Selection Rationale
-
Palladium Catalyst : Both Pd(0) and Pd(II) precatalysts can be used. Common choices include Pd(PPh₃)₄, PdCl₂(PPh₃)₂, and Pd(OAc)₂ with additional phosphine ligands. The choice of ligand can influence reaction efficiency, with bulky, electron-rich phosphines often being beneficial.
-
Copper (I) Co-catalyst : Copper (I) iodide (CuI) is the most common co-catalyst and is crucial for the formation of the copper acetylide, which facilitates the transmetalation step.
-
Base : An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is required to neutralize the HBr formed during the reaction and to deprotonate the terminal alkyne.
-
Solvent : Anhydrous and deoxygenated solvents are essential to prevent catalyst deactivation and unwanted side reactions. Common solvents include tetrahydrofuran (THF), N,N-dimethylformamide (DMF), and acetonitrile.
-
Inert Atmosphere : The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the Pd(0) catalyst and oxidative homocoupling of the alkyne (Glaser coupling).
Experimental Protocols
The following protocols are provided as general guidelines. Optimal conditions may vary depending on the specific terminal alkyne used.
Materials and Equipment
-
This compound
-
Terminal alkyne (e.g., phenylacetylene, 1-hexyne, etc.)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Anhydrous triethylamine (Et₃N) or diisopropylethylamine (DIPEA)
-
Anhydrous solvent (e.g., THF, DMF)
-
Schlenk flask or other suitable reaction vessel
-
Magnetic stirrer and stir bar
-
Inert gas supply (nitrogen or argon) with manifold
-
Standard glassware for workup and purification
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Silica gel for column chromatography
Protocol 1: General Procedure at Room Temperature
This protocol is a good starting point for reactive terminal alkynes.
Reaction Setup:
-
To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), PdCl₂(PPh₃)₂ (0.05 equiv.), and CuI (0.1 equiv.).
-
Seal the flask with a septum and evacuate and backfill with an inert gas (nitrogen or argon) three times.
-
Under a positive pressure of the inert gas, add anhydrous THF (or DMF) to dissolve the solids.
-
Add anhydrous triethylamine (2.0-3.0 equiv.) to the reaction mixture.
-
Finally, add the terminal alkyne (1.1-1.5 equiv.) dropwise via syringe.
Reaction Execution:
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by TLC until the starting material is consumed.
-
Upon completion, proceed with the workup and purification.
Protocol 2: Procedure with Heating
This protocol is recommended for less reactive terminal alkynes or if the room temperature reaction is sluggish.
Reaction Setup:
-
Follow steps 1-5 from Protocol 1.
Reaction Execution:
-
Heat the reaction mixture to a temperature between 50-80 °C. The optimal temperature should be determined empirically.
-
Monitor the progress of the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature before proceeding with the workup.
Workup and Purification
-
Dilute the reaction mixture with a suitable organic solvent such as ethyl acetate or dichloromethane.
-
Wash the organic layer with saturated aqueous ammonium chloride solution to remove the copper salts, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-alkynylthieno[2,3-d]pyrimidine.
Data Presentation: Typical Reaction Conditions
The following table summarizes typical reaction parameters for the Sonogashira coupling of this compound. These are starting points and may require optimization.
| Parameter | Condition 1 (Mild) | Condition 2 (Forcing) | Rationale |
| Substrate | This compound (1.0 equiv.) | This compound (1.0 equiv.) | The electrophilic partner in the coupling. |
| Alkyne | Terminal Alkyne (1.2 equiv.) | Terminal Alkyne (1.5 equiv.) | The nucleophilic partner; a slight excess is used. |
| Pd Catalyst | Pd(PPh₃)₄ (5 mol%) | PdCl₂(PPh₃)₂ (5 mol%) | Pd(0) is often more active at lower temperatures. |
| Cu Co-catalyst | CuI (10 mol%) | CuI (10 mol%) | Facilitates the formation of the copper acetylide. |
| Base | Et₃N (2.0 equiv.) | DIPEA (3.0 equiv.) | Neutralizes HBr and deprotonates the alkyne. |
| Solvent | Anhydrous THF | Anhydrous DMF | DMF is a more polar solvent suitable for higher temps. |
| Temperature | Room Temperature | 60-80 °C | Higher temperatures can increase the reaction rate. |
| Atmosphere | Nitrogen or Argon | Nitrogen or Argon | Essential to prevent catalyst deactivation. |
Troubleshooting and Expert Insights
-
Low or No Conversion :
-
Catalyst Inactivity : Ensure the palladium and copper catalysts are fresh and have been stored properly. Catalyst decomposition can be indicated by the formation of a black precipitate (palladium black).
-
Inadequate Inert Atmosphere : Ensure the reaction setup is free of oxygen. Thoroughly degas the solvent and reagents.
-
Impure Reagents : Impurities in the starting materials or solvent can poison the catalyst. Purify reagents if necessary.
-
-
Formation of Side Products :
-
Glaser Homocoupling : This is the oxidative dimerization of the terminal alkyne. It can be minimized by maintaining a strict inert atmosphere. Copper-free Sonogashira conditions can also be explored.
-
Protodebromination : The bromo group is replaced by a hydrogen atom. This can sometimes occur, especially at higher temperatures.
-
-
Causality Behind Experimental Choices : The choice between a Pd(0) and Pd(II) precatalyst can be significant. Pd(0) sources like Pd(PPh₃)₄ are directly active, while Pd(II) sources require in-situ reduction, which can sometimes be facilitated by the alkyne or amine base. The selection of the base is also critical; bulkier bases like DIPEA can sometimes be advantageous.
Characterization of the Product
The structure of the synthesized 5-alkynylthieno[2,3-d]pyrimidine should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR will confirm the presence of the alkynyl group and the overall structure of the molecule.
-
Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) will provide the exact mass of the product, confirming its elemental composition.
-
Infrared (IR) Spectroscopy : The presence of a C≡C stretching vibration (typically around 2100-2260 cm⁻¹) can be observed.
-
High-Performance Liquid Chromatography (HPLC) : To determine the purity of the final compound.
Conclusion
The Sonogashira coupling of this compound is a highly valuable transformation for the synthesis of novel compounds with potential therapeutic applications. The protocols and guidelines presented in this application note provide a solid foundation for researchers to successfully implement this reaction. Careful attention to the reaction setup, reagent quality, and monitoring of the reaction progress are key to achieving high yields and purity. Further optimization of the reaction conditions for specific terminal alkynes is encouraged to maximize the efficiency of this powerful synthetic tool.
References
The Versatile Scaffold: Application Notes and Protocols for 5-Bromothieno[2,3-d]pyrimidine in Medicinal Chemistry
Introduction: The Thieno[2,3-d]pyrimidine Core - A Privileged Structure in Drug Discovery
The thieno[2,3-d]pyrimidine scaffold is a fused heterocyclic system that has garnered significant attention in medicinal chemistry due to its structural resemblance to purine, a fundamental component of nucleic acids.[1] This bioisosteric relationship makes it an attractive framework for the design of molecules that can interact with a wide array of biological targets. Thieno[2,3-d]pyrimidine derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2] The versatility of this scaffold allows for substitutions at various positions, enabling the fine-tuning of its physicochemical properties and biological activity.
Among the various substituted thieno[2,3-d]pyrimidines, 5-Bromothieno[2,3-d]pyrimidine stands out as a pivotal intermediate for the synthesis of diverse compound libraries. The bromine atom at the 5-position serves as a versatile synthetic handle, readily participating in a range of cross-coupling reactions. This allows for the introduction of a vast array of substituents, making it an invaluable tool for structure-activity relationship (SAR) studies and the development of novel therapeutic agents. This guide provides an in-depth exploration of the synthesis and application of this compound, complete with detailed protocols for its derivatization and a focus on its role in the development of kinase inhibitors.
Synthesis of the Thieno[2,3-d]pyrimidine Scaffold
The construction of the thieno[2,3-d]pyrimidine core is often achieved through the versatile Gewald reaction.[2][3] This multi-component reaction provides a straightforward route to highly functionalized 2-aminothiophenes, which can then be cyclized to form the desired fused pyrimidine ring.
Protocol 1: Synthesis of a 2-Aminothiophene Precursor via Gewald Reaction
This protocol describes a general procedure for the synthesis of a 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, a common precursor for many thieno[2,3-d]pyrimidine-based drugs.
Materials:
-
Cyclohexanone
-
Ethyl cyanoacetate
-
Elemental sulfur
-
Morpholine
-
Ethanol
Procedure:
-
To a solution of elemental sulfur in ethanol, add cyclohexanone and ethyl cyanoacetate.
-
Stir the mixture at room temperature.
-
Add morpholine dropwise to the solution.
-
Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is typically worked up by pouring it into ice-water, followed by filtration to collect the precipitated product.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol.
Causality Behind Experimental Choices:
-
Gewald Reaction: This reaction is chosen for its efficiency in constructing the thiophene ring from readily available starting materials in a single step.
-
Morpholine: A mild base is used to catalyze the reaction by promoting the initial Knoevenagel condensation between cyclohexanone and ethyl cyanoacetate, and the subsequent steps of the Gewald reaction.
-
Ethanol: A common and effective solvent for this transformation.
Functionalization of the 5-Bromo-Thieno[2,3-d]pyrimidine Scaffold
The bromine atom at the 5-position of the thieno[2,3-d]pyrimidine core is the key to its utility as a synthetic intermediate. This section provides detailed protocols for two of the most powerful cross-coupling reactions used to functionalize this position: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
Protocol 2: Suzuki-Miyaura Cross-Coupling of this compound
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound with a halide, and it is a premier method for the formation of C-C bonds. This protocol provides a general procedure for the coupling of this compound with various arylboronic acids.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2.0 equivalents)
-
1,4-Dioxane and Water (4:1 mixture)
-
Nitrogen or Argon gas
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.0 mmol).
-
Add the palladium catalyst (0.05 mmol).
-
Seal the flask and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.
-
Add the degassed 1,4-dioxane/water solvent mixture (5 mL) via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Palladium Catalyst: Pd(PPh₃)₄ is a commonly used and effective catalyst for Suzuki couplings.
-
Base: A base is required to activate the organoboron species for transmetalation to the palladium center. The choice of base can influence the reaction rate and yield.
-
Solvent System: A mixture of an organic solvent and water is often used to dissolve both the organic and inorganic reagents.
-
Inert Atmosphere: The palladium catalyst is sensitive to oxygen, so the reaction must be carried out under an inert atmosphere to prevent catalyst degradation.
Protocol 3: Buchwald-Hartwig Amination of this compound
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the synthesis of arylamines. This protocol outlines a general procedure for the amination of this compound.
Materials:
-
This compound
-
Amine (primary or secondary, 1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)
-
XPhos or similar phosphine ligand (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.5 equivalents)
-
Anhydrous, degassed toluene
-
Nitrogen or Argon gas
Procedure:
-
In an oven-dried Schlenk flask, combine the palladium precatalyst (0.02 mmol) and the phosphine ligand (0.04 mmol).
-
Seal the flask, then evacuate and backfill with an inert gas three times.
-
Under a positive pressure of inert gas, add this compound (1.0 mmol), the amine (1.2 mmol), and the base (1.5 mmol).
-
Add the anhydrous, degassed solvent (5 mL) via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Catalyst System: The combination of a palladium source like Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand such as XPhos is highly effective for C-N bond formation.[4]
-
Strong Base: A strong, non-nucleophilic base like NaOtBu is necessary to deprotonate the amine, facilitating its coordination to the palladium center.[4]
-
Anhydrous and Degassed Solvent: The reaction is sensitive to water and oxygen, which can deactivate the catalyst and lead to side reactions.
Application in Medicinal Chemistry: Targeting Kinases in Cancer Therapy
The thieno[2,3-d]pyrimidine scaffold has proven to be a fertile ground for the discovery of potent kinase inhibitors.[5][6] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. By functionalizing the 5-position of the thieno[2,3-d]pyrimidine core, medicinal chemists have developed highly selective and potent inhibitors of various kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and FMS-like Tyrosine Kinase 3 (FLT3).
VEGFR-2 Inhibition: A Strategy to Block Angiogenesis
VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[7] Thieno[2,3-d]pyrimidine derivatives have been designed to target the ATP-binding site of VEGFR-2, thereby inhibiting its signaling cascade.
Caption: VEGFR-2 signaling pathway and its inhibition.
FLT3 Inhibition: Targeting Hematological Malignancies
Mutations in the FLT3 receptor are frequently observed in acute myeloid leukemia (AML) and are associated with a poor prognosis.[8] This has made FLT3 an important therapeutic target. Several thieno[2,3-d]pyrimidine-based compounds have been developed as potent FLT3 inhibitors.
Caption: FLT3 signaling pathway and its inhibition.
Quantitative Data: Potency of Thieno[2,3-d]pyrimidine Derivatives
The following table summarizes the in vitro potency of selected thieno[2,3-d]pyrimidine derivatives against VEGFR-2 and FLT3 kinases.
| Compound ID | Target Kinase | IC₅₀ (nM) | Reference |
| 21b | VEGFR-2 | 33.4 | [9][10] |
| 21c | VEGFR-2 | 47.0 | [9][10] |
| 21e | VEGFR-2 | 21 | [9][10] |
| 8b | VEGFR-2 | 5 | [5] |
| 8e | VEGFR-2 | 3.9 | [5] |
| 17a | FLT3 (D835Y) | Potent Inhibition | [8] |
Conclusion and Future Perspectives
This compound has established itself as a cornerstone in the medicinal chemist's toolbox. Its synthetic accessibility and the versatility of the 5-bromo substituent have enabled the rapid generation of diverse compound libraries, leading to the discovery of potent and selective inhibitors of various therapeutic targets. The continued exploration of novel cross-coupling methodologies and the expansion of the chemical space accessible from this privileged scaffold will undoubtedly lead to the development of the next generation of innovative medicines. The protocols and data presented herein serve as a comprehensive guide for researchers aiming to harness the potential of this compound in their drug discovery endeavors.
References
- 1. QSAR analysis of pyrimidine derivatives as VEGFR-2 receptor inhibitors to inhibit cancer using multiple linear regression and artificial neural network - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Antitumor Activity, and In Silico Drug Design of New Thieno[2,3-d]Pyrimidine-4-One Derivatives as Nonclassical Lipophilic Dihydrofolate Reductase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines as Microtubule Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Discovery of potent thieno[2,3-d]pyrimidine VEGFR-2 inhibitors: Design, synthesis and enzyme inhibitory evaluation supported by molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and biological evaluation of novel thieno[2,3-d]pyrimidine-based FLT3 inhibitors as anti-leukemic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Leveraging 5-Bromothieno[2,3-d]pyrimidine in the Synthesis of Potent VEGFR-2 Inhibitors
Introduction: Targeting Angiogenesis through VEGFR-2
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a receptor tyrosine kinase, is a critical mediator of angiogenesis, the formation of new blood vessels from pre-existing ones.[1][2] In pathological conditions such as cancer, tumor cells secrete Vascular Endothelial Growth Factor (VEGF-A), which binds to VEGFR-2 on endothelial cells, triggering a signaling cascade that promotes cell proliferation, migration, survival, and vascular permeability.[2][3][4] This process is essential for tumor growth, providing it with necessary nutrients and oxygen, and facilitating metastasis.[5] Consequently, inhibiting the VEGFR-2 signaling pathway has become a cornerstone of modern anti-cancer therapy.[5][6][7]
Small molecule inhibitors that target the ATP-binding site of the VEGFR-2 kinase domain have shown significant clinical efficacy.[5][7] Among the various heterocyclic scaffolds explored for this purpose, the thieno[2,3-d]pyrimidine core has emerged as a "privileged scaffold".[8] Its structural similarity to the native purine base, adenine, allows it to form key hydrogen bond interactions within the kinase hinge region, a feature of many potent kinase inhibitors.[9] This guide provides a detailed overview of the synthetic utility of 5-Bromothieno[2,3-d]pyrimidine as a versatile intermediate for the development of novel thieno[2,3-d]pyrimidine-based VEGFR-2 inhibitors.
The VEGFR-2 Signaling Pathway: A Rationale for Inhibition
Upon binding of its ligand, VEGF-A, VEGFR-2 dimerizes and undergoes autophosphorylation on specific tyrosine residues within its intracellular domain.[1][4] This phosphorylation creates docking sites for various signaling proteins, initiating multiple downstream pathways crucial for angiogenesis, including the PLCγ-PKC-MAPK pathway for cell proliferation and the PI3K-Akt pathway for cell survival.[3][10][11] The inhibition of this initial phosphorylation event is the primary mechanism of action for ATP-competitive VEGFR-2 inhibitors.[6][7]
Synthetic Strategy: this compound as a Core Building Block
The development of potent and selective VEGFR-2 inhibitors requires the strategic functionalization of the thieno[2,3-d]pyrimidine scaffold. The bromine atom at the C5 position of This compound serves as a versatile synthetic handle, enabling the introduction of a diverse array of substituents through palladium-catalyzed cross-coupling reactions. This approach allows for the systematic exploration of the structure-activity relationship (SAR) to optimize inhibitor potency and pharmacokinetic properties.
The two most pivotal reactions for derivatizing this intermediate are the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds between an organoboron compound (e.g., a boronic acid or ester) and an organic halide.[12] In the context of VEGFR-2 inhibitor synthesis, this reaction is invaluable for introducing various aryl and heteroaryl moieties at the C5 position, which can occupy the solvent-accessible region of the ATP-binding pocket and enhance potency.[13]
Causality Behind Experimental Choices:
-
Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a commonly used, commercially available catalyst that is effective for the coupling of bromo-heterocycles.[12][14]
-
Base: An inorganic base such as potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) is required to facilitate the transmetalation step of the catalytic cycle. K₃PO₄ is often effective for heteroaryl couplings.[14]
-
Solvent System: A mixture of an organic solvent like 1,4-dioxane or dimethoxyethane (DME) with water is typically used to dissolve both the organic and inorganic reagents.
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine, forming a new carbon-nitrogen bond.[15][16] While less common at the C5 position of the thieno[2,3-d]pyrimidine core for VEGFR-2 inhibitors, this reaction is frequently employed at other positions, such as an installed C4-chloro substituent, to introduce linkers or key pharmacophoric groups.[17] These amine functionalities often serve as crucial hydrogen bond donors or acceptors, interacting with the hinge region of the kinase.[9]
Causality Behind Experimental Choices:
-
Catalyst System: This reaction typically requires a more sophisticated catalyst system than the Suzuki coupling. It usually consists of a palladium source (e.g., Pd₂(dba)₃) and a specialized, bulky, electron-rich phosphine ligand.[18]
-
Ligands: Ligands like XPhos, SPhos, or BrettPhos (Buchwald ligands) are critical.[18] Their steric bulk promotes the reductive elimination step, which is often the rate-limiting step, while their electron-donating nature facilitates the initial oxidative addition.[18][19]
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is necessary to deprotonate the amine, making it a more active nucleophile in the catalytic cycle.[15]
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with this compound
This protocol describes a representative synthesis of a C5-aryl substituted thieno[2,3-d]pyrimidine.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
-
Potassium Phosphate (K₃PO₄) (3.0 equiv)
-
1,4-Dioxane
-
Water
-
Nitrogen or Argon gas supply
Procedure:
-
To a Schlenk flask, add this compound, the arylboronic acid, and K₃PO₄.
-
Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an inert atmosphere.
-
Add Pd(PPh₃)₄ to the flask under a positive flow of inert gas.
-
Add 1,4-dioxane and water in a 4:1 ratio (e.g., 8 mL dioxane, 2 mL water for a 1 mmol scale reaction). The solvent should be degassed prior to use by bubbling with inert gas for 15-20 minutes.
-
Stir the reaction mixture at 90-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 4-12 hours), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 5-aryl-thieno[2,3-d]pyrimidine.
Protocol 2: General Procedure for Buchwald-Hartwig Amination of a 4-Chloro-thieno[2,3-d]pyrimidine Derivative
This protocol outlines the amination at the C4 position, a common strategy in the synthesis of thieno[2,3-d]pyrimidine-based inhibitors.
Materials:
-
4-Chloro-thieno[2,3-d]pyrimidine derivative (1.0 equiv)
-
Primary or secondary amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equiv)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.05 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene
-
Nitrogen or Argon gas supply
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add NaOtBu, the 4-chloro-thieno[2,3-d]pyrimidine derivative, Pd₂(dba)₃, and XPhos.
-
Evacuate and backfill the flask with inert gas three times.
-
Add anhydrous toluene, followed by the amine via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion (typically 2-16 hours), cool the reaction to room temperature.
-
Carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography or recrystallization.
Structure-Activity Relationship (SAR) and Biological Data
The thieno[2,3-d]pyrimidine scaffold has yielded numerous potent VEGFR-2 inhibitors. Modifications at various positions, often enabled by the strategies described above, have a profound impact on activity. For example, studies have shown that specific substitutions at the C4 and C5/C6 positions are critical for achieving low nanomolar potency.[13][20][21]
| Compound ID | Core Scaffold | Key Substituents | VEGFR-2 IC₅₀ (nM) | Reference |
| 17f | Thieno[2,3-d]pyrimidine | 4-(Hydrazinyl) with a substituted phenyl ring | 230 | [9][20] |
| 8b | Thieno[2,3-d]pyrimidine | 4-(Substituted anilino) | 5.0 | [13] |
| 8e | Thieno[2,3-d]pyrimidine | 4-(Substituted anilino) | 3.9 | [13] |
| 21e | Thieno[2,3-d]pyrimidine | 4-(Urea-linked phenyl) | 21 | [21] |
| 10d | Thieno[2,3-d]pyrimidine | Complex side chain at C4 | Potent activity reported | [22] |
This table is a summary of representative data from the literature to illustrate the potency of the scaffold.
The data clearly indicates that derivatives of the thieno[2,3-d]pyrimidine core can achieve exceptionally high potency against VEGFR-2. The anilino-substituents at the C4 position, often installed via Buchwald-Hartwig amination or nucleophilic aromatic substitution, are particularly effective, with IC₅₀ values reaching the single-digit nanomolar range.[13]
Conclusion
This compound is a highly valuable and versatile starting material in the medicinal chemistry campaign toward novel VEGFR-2 inhibitors. Its utility in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, provides a reliable and modular route to a wide range of analogs for SAR studies. By combining this key intermediate with other synthetic transformations like the Buchwald-Hartwig amination at other positions, researchers can efficiently construct libraries of complex thieno[2,3-d]pyrimidine derivatives, leading to the discovery of potent and selective anti-angiogenic agents for cancer therapy.
References
- 1. assaygenie.com [assaygenie.com]
- 2. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 4. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. VEGFR-2 inhibitor - Wikipedia [en.wikipedia.org]
- 7. Development and strategies of VEGFR-2/KDR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. ahajournals.org [ahajournals.org]
- 12. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 13. Discovery of potent thieno[2,3-d]pyrimidine VEGFR-2 inhibitors: Design, synthesis and enzyme inhibitory evaluation supported by molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 17. Cascade imination, Buchwald–Hartwig cross coupling and cycloaddition reaction: synthesis of pyrido[2,3-d]pyrimidines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 18. youtube.com [youtube.com]
- 19. m.youtube.com [m.youtube.com]
- 20. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. tandfonline.com [tandfonline.com]
Application Notes & Protocols: In Vitro Cytotoxicity of 5-Bromothieno[2,3-d]pyrimidine Derivatives
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on assessing the in vitro cytotoxicity of novel 5-Bromothieno[2,3-d]pyrimidine derivatives on various cancer cell lines. Thieno[2,3-d]pyrimidines are a class of heterocyclic compounds recognized for their structural similarity to purines, enabling them to interact with a range of biological targets implicated in cancer progression.[1][2] This guide details the scientific rationale, step-by-step protocols for widely accepted cytotoxicity assays (MTT, SRB, and LDH), and methods for data analysis and interpretation. Furthermore, it explores potential mechanisms of action by examining key signaling pathways often targeted by such compounds, including the EGFR and VEGFR-2 pathways.
Introduction: The Rationale for Investigating 5-Bromothieno[2,3-d]pyrimidines in Oncology
The thieno[2,3-d]pyrimidine scaffold is a "privileged structure" in medicinal chemistry, demonstrating a wide array of pharmacological activities, including potent anticancer properties.[1][3] Its structural resemblance to endogenous purines allows it to function as an antagonist or inhibitor of key enzymes and receptors involved in cell signaling, proliferation, and survival.[1] Specifically, derivatives of this scaffold have been identified as inhibitors of critical protein kinases such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), both of which are pivotal in tumor growth, angiogenesis, and metastasis.[2][4]
The introduction of a bromine atom at the 5-position can significantly modulate the compound's physicochemical properties, such as lipophilicity and electronic distribution. This modification can enhance binding affinity to target proteins, improve cell permeability, or alter metabolic stability, potentially leading to increased cytotoxic potency against cancer cells. Therefore, a systematic evaluation of this compound derivatives is a promising avenue for the discovery of novel anticancer agents.
In vitro cytotoxicity assays are the foundational step in this evaluation process. They provide a rapid, reproducible, and cost-effective means to screen compound libraries, determine dose-dependent effects, and prioritize lead candidates for further preclinical development. This guide focuses on three robust and widely adopted assays:
-
MTT Assay: Measures metabolic activity as an indicator of cell viability.
-
SRB Assay: Quantifies total cellular protein content as a proxy for cell number.
-
LDH Assay: Detects membrane damage by measuring the release of a cytosolic enzyme.
Potential Mechanisms of Action & Signaling Pathways
Understanding the potential molecular targets of this compound derivatives provides a mechanistic context for the observed cytotoxicity. Based on existing literature for similar compounds, two key pathways are of particular interest.[2][4]
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by ligands like EGF, triggers downstream signaling cascades such as the PI3K/AKT and MAPK pathways.[5][6] These pathways regulate cell proliferation, survival, and differentiation.[7] In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell growth.[6][7] Thieno[2,3-d]pyrimidine derivatives have been shown to act as EGFR inhibitors, blocking these pro-survival signals and inducing apoptosis.[1]
Caption: EGFR Signaling Pathway Inhibition.
VEGFR-2 Signaling Pathway
VEGFR-2 is the primary receptor for VEGF-A and a critical mediator of angiogenesis—the formation of new blood vessels essential for tumor growth and metastasis.[8][9] Activation of VEGFR-2 stimulates endothelial cell proliferation, migration, and survival.[10][11] Inhibition of VEGFR-2 kinase activity is a clinically validated anti-angiogenic strategy. Several thieno[2,3-d]pyrimidine compounds have demonstrated potent VEGFR-2 inhibitory activity.[4]
Caption: VEGFR-2 Signaling Pathway Inhibition.
Experimental Protocols
The following protocols are designed for a 96-well plate format, which is suitable for high-throughput screening. It is crucial to include appropriate controls in every experiment:
-
Untreated Control: Cells incubated with culture medium only.
-
Vehicle Control: Cells incubated with the highest concentration of the solvent (e.g., DMSO) used to dissolve the test compounds.
-
Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin) to confirm assay performance.
-
Blank Control: Wells containing medium but no cells, to measure background absorbance.
General Workflow for Cytotoxicity Testing
Caption: General Experimental Workflow.
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[12][13] The amount of formazan produced is directly proportional to the number of viable cells.[14]
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa, HCT-116)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)[14]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[15]
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.[16] Remove the old medium from the wells and add 100 µL of the diluted compounds. Incubate for the desired exposure time (typically 72 hours).[17]
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until purple formazan crystals are visible under a microscope.[18]
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[15] Mix gently by pipetting or placing the plate on a shaker for 5-10 minutes.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[14]
Protocol 2: Sulforhodamine B (SRB) Assay
Principle: The SRB assay is a colorimetric method that relies on the ability of the SRB dye to bind to basic amino acid residues of cellular proteins under mildly acidic conditions.[16][19] The amount of bound dye is proportional to the total cellular protein mass, which reflects the cell number.[20]
Materials:
-
Trichloroacetic acid (TCA), cold 50% (w/v)
-
SRB solution, 0.4% (w/v) in 1% acetic acid
-
Acetic acid, 1% (v/v)
-
Tris base solution, 10 mM, pH 10.5[21]
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol.
-
Cell Fixation: After compound incubation, gently add 25 µL of cold 50% TCA to each well (for a final concentration of 10%) and incubate at 4°C for 1 hour to fix the cells.[21]
-
Washing: Discard the supernatant and wash the plates four to five times with 1% acetic acid or slow-running tap water to remove unbound dye and TCA.[19][21] Allow the plates to air-dry completely.
-
Staining: Add 50 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[19]
-
Washing: Quickly rinse the plates four times with 1% acetic acid to remove unbound SRB dye.[21]
-
Solubilization: Allow the plates to air-dry. Add 100 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye. Place the plate on a shaker for 10 minutes.[21]
-
Absorbance Measurement: Read the absorbance at 510 nm in a microplate reader.[21]
Protocol 3: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
Principle: This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released into the culture medium upon loss of plasma membrane integrity.[22][23] The released LDH catalyzes a reaction that results in the conversion of a tetrazolium salt into a colored formazan product.[24]
Materials:
-
Commercially available LDH Cytotoxicity Assay Kit (e.g., from Promega, Thermo Fisher Scientific) containing LDH reaction mixture, stop solution, and lysis buffer.
-
96-well flat-bottom plates
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol. Set up additional wells for the "Maximum LDH Release" control.[24][25]
-
Induce Maximum Lysis: Approximately 45 minutes before the end of the incubation period, add 10 µL of the kit's Lysis Buffer to the "Maximum LDH Release" control wells.[24]
-
Sample Collection: After incubation, centrifuge the plate at 250 x g for 3-4 minutes to pellet any detached cells.
-
Assay Reaction: Carefully transfer 50 µL of supernatant from each well to a new 96-well plate. Add 50 µL of the LDH Reaction Mixture to each well.[24]
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[24]
-
Stop Reaction: Add 50 µL of Stop Solution to each well.[24]
-
Absorbance Measurement: Measure the absorbance at 490 nm and a reference wavelength of 680 nm.[24]
Data Analysis and Presentation
Calculation of Percentage Viability
For MTT and SRB assays, cell viability is calculated relative to the vehicle control:
% Viability = [(Abs_sample - Abs_blank) / (Abs_vehicle - Abs_blank)] x 100
For the LDH assay, cytotoxicity is calculated first:
% Cytotoxicity = [(Abs_sample - Abs_spontaneous) / (Abs_maximum - Abs_spontaneous)] x 100 Where "spontaneous" refers to the LDH release from untreated cells and "maximum" refers to the release from lysed cells.
% Viability = 100 - % Cytotoxicity
Determination of IC₅₀ Values
The IC₅₀ (half-maximal inhibitory concentration) is the concentration of a compound that causes a 50% reduction in cell viability. It is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve using graphing software (e.g., GraphPad Prism, Origin).[16]
Data Presentation
Summarize the calculated IC₅₀ values in a clear, structured table for easy comparison across different cell lines and compounds.
Table 1: Example IC₅₀ Values (µM) of this compound Derivatives after 72h Treatment
| Compound ID | MCF-7 (Breast) | HeLa (Cervical) | HCT-116 (Colon) |
| Derivative 1 | 1.5 ± 0.2 | 2.8 ± 0.4 | 5.1 ± 0.6 |
| Derivative 2 | 12.3 ± 1.1 | 15.6 ± 2.3 | 20.4 ± 3.1 |
| Derivative 3 | 0.8 ± 0.1 | 1.2 ± 0.3 | 2.5 ± 0.4 |
| Doxorubicin | 0.2 ± 0.05 | 0.4 ± 0.08 | 0.5 ± 0.09 |
Data are presented as mean ± standard deviation from three independent experiments.
Trustworthiness and Self-Validation
To ensure the reliability and reproducibility of the results, the following points are critical:
-
Assay Linearity: For each cell line, establish the linear relationship between cell number and absorbance/signal for the chosen assay.
-
Replicates: Perform all experiments with at least triplicate wells for each condition and repeat the entire experiment a minimum of three independent times.
-
Controls: The consistent performance of positive and negative controls is essential to validate the results of each individual plate.
-
Assay Comparison: Different assays measure different cellular parameters (metabolic activity, membrane integrity, protein content).[26] Comparing results from two different assays (e.g., MTT and SRB) can provide a more robust assessment of cytotoxicity and help identify potential assay-specific artifacts.
Conclusion
The protocols and guidelines presented here provide a robust framework for the initial in vitro cytotoxic evaluation of this compound derivatives. By employing these standardized assays, researchers can effectively screen and identify promising anticancer compounds. Subsequent studies should focus on elucidating the precise mechanism of action of the most potent derivatives, potentially through kinase inhibition assays, cell cycle analysis, and apoptosis assays, to further validate their therapeutic potential.
References
- 1. Designing Potent Anti-Cancer Agents: Synthesis and Molecular Docking Studies of Thieno[2,3-d][1,2,4]triazolo[1,5-a]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Epidermal growth factor receptor (EGFR) signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The VEGF Pathway in Cancer and Disease: Responses, Resistance, and the Path Forward - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 11. Vascular Endothelial Growth Factor Receptor -2 in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. japsonline.com [japsonline.com]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. rsc.org [rsc.org]
- 16. benchchem.com [benchchem.com]
- 17. texaschildrens.org [texaschildrens.org]
- 18. atcc.org [atcc.org]
- 19. creative-bioarray.com [creative-bioarray.com]
- 20. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. bio-protocol.org [bio-protocol.org]
- 22. LDH cytotoxicity assay [protocols.io]
- 23. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.sg]
- 24. documents.thermofisher.com [documents.thermofisher.com]
- 25. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 26. In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
Microwave-Assisted Synthesis of 5-Bromothieno[2,3-d]pyrimidine Derivatives: An Application Note and Protocol
Introduction: Accelerating Drug Discovery with Microwave Chemistry
The thieno[2,3-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2] The structural similarity of this scaffold to endogenous purine bases allows for its interaction with a variety of biological targets. The introduction of a bromine atom at the 5-position of the thieno[2,3-d]pyrimidine ring system provides a versatile synthetic handle for further functionalization through cross-coupling reactions, enabling the rapid generation of diverse chemical libraries for drug discovery programs.
Conventional methods for the synthesis of these compounds often involve multi-step procedures with long reaction times and harsh conditions. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technology to expedite chemical reactions, offering significant advantages over traditional heating methods.[3] These benefits include dramatically reduced reaction times, increased product yields, enhanced purity, and often, milder reaction conditions, aligning with the principles of green chemistry.[4] The mechanism of microwave heating involves the direct interaction of microwaves with polar molecules in the reaction mixture, leading to rapid and uniform heating.[5] This application note provides a detailed protocol for the efficient, microwave-assisted synthesis of 5-Bromothieno[2,3-d]pyrimidine derivatives, from the initial construction of the heterocyclic core to its subsequent bromination and derivatization.
Reaction Workflow: A Three-Stage Microwave-Assisted Approach
The synthesis of this compound derivatives can be efficiently achieved in a three-stage process, with each step optimized for microwave irradiation. This workflow is designed to be robust and adaptable for the synthesis of a variety of substituted analogs.
Caption: Microwave-assisted workflow for the synthesis of this compound derivatives.
Detailed Protocols
Stage 1: Microwave-Assisted Gewald Synthesis of 2-Aminothiophene-3-carbonitrile Precursors
The Gewald reaction is a multicomponent reaction that provides a straightforward route to highly substituted 2-aminothiophenes.[6][7] Microwave irradiation significantly accelerates this reaction, often reducing reaction times from hours to minutes.[4]
Protocol 1: Synthesis of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile
-
Reagent Preparation: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, combine cyclohexanone (1.0 mmol), malononitrile (1.0 mmol), and elemental sulfur (1.1 mmol).
-
Solvent and Catalyst: Add morpholine (1.1 mmol) as a catalyst. For a solvent-free approach, the reagents can be mixed directly. Alternatively, a minimal amount of a high-boiling point solvent like DMF or ethanol can be used.
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at 120 °C for 5-10 minutes. The reaction progress can be monitored by TLC.
-
Work-up and Purification: After cooling, the solidified product is triturated with cold ethanol, filtered, and washed with cold ethanol to afford the pure 2-aminothiophene-3-carbonitrile derivative.
Stage 2: Microwave-Assisted Cyclization and Bromination
The formation of the pyrimidine ring is achieved through cyclization of the 2-aminothiophene-3-carbonitrile with a suitable one-carbon synthon, such as formic acid. Subsequent bromination at the electron-rich 5-position of the thiophene ring is then performed.
Protocol 2: Synthesis of 5-Bromo-5,6,7,8-tetrahydrobenzo[8][9]thieno[2,3-d]pyrimidin-4(3H)-one
-
Cyclization: In a 10 mL microwave reaction vial, add the 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile (1.0 mmol) from Stage 1 and an excess of formic acid (5 mL).
-
Microwave Irradiation: Seal the vial and irradiate at 150 °C for 10-15 minutes.
-
Isolation of Intermediate: After cooling, pour the reaction mixture into ice-water. The precipitated solid, 5,6,7,8-tetrahydrobenzo[8][9]thieno[2,3-d]pyrimidin-4(3H)-one, is collected by filtration, washed with water, and dried.
-
Bromination: To a solution of the thieno[2,3-d]pyrimidin-4(3H)-one (1.0 mmol) in a suitable solvent such as chloroform or acetic acid in a round-bottom flask, add N-Bromosuccinimide (NBS) (1.05 mmol) portion-wise at 0 °C.[10][11]
-
Reaction Completion: Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC.
-
Work-up and Purification: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Stage 3: Derivatization of the this compound Core
The 5-bromo substituent and the 4-oxo group provide two reactive sites for further diversification of the scaffold. A common strategy involves chlorination of the 4-position followed by nucleophilic substitution.
Protocol 3: Synthesis of 4-Amino-5-bromo-5,6,7,8-tetrahydrobenzo[8][9]thieno[2,3-d]pyrimidine Derivatives
-
Chlorination: In a round-bottom flask, suspend the 5-bromo-thieno[2,3-d]pyrimidin-4(3H)-one (1.0 mmol) in phosphorus oxychloride (POCl₃) (5 mL). Add a catalytic amount of dimethylformamide (DMF) and reflux the mixture for 4-6 hours.
-
Isolation of Chloro-intermediate: Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution. The precipitated 4-chloro-5-bromo-5,6,7,8-tetrahydrobenzo[8][9]thieno[2,3-d]pyrimidine is filtered, washed with water, and dried.
-
Nucleophilic Substitution (Microwave-Assisted): In a 10 mL microwave vial, combine the 4-chloro-5-bromo intermediate (1.0 mmol), the desired amine (1.2 mmol), and a base such as diisopropylethylamine (DIPEA) (1.5 mmol) in a suitable solvent like isopropanol or DMF.
-
Microwave Irradiation: Seal the vial and irradiate at 120-140 °C for 15-30 minutes.
-
Work-up and Purification: After cooling, dilute the reaction mixture with water and extract with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The final product is purified by column chromatography.
Data Presentation: Representative Examples
The following table summarizes the synthesis of various this compound derivatives using the described microwave-assisted protocols, showcasing the versatility of this methodology.
| Entry | R¹ | R² | R³ | Product | Yield (%) | m.p. (°C) | ¹H NMR (δ ppm) |
| 1 | -(CH₂)₄- | H | H | 5-Bromo-5,6,7,8-tetrahydrobenzo[8][9]thieno[2,3-d]pyrimidin-4(3H)-one | 85 | 298-300 | 12.5 (s, 1H, NH), 8.1 (s, 1H, pyrimidine-H), 2.8-3.0 (m, 4H, CH₂), 1.8-2.0 (m, 4H, CH₂) |
| 2 | -(CH₂)₄- | Cl | H | 4-Chloro-5-bromo-5,6,7,8-tetrahydrobenzo[8][9]thieno[2,3-d]pyrimidine | 92 | 165-167 | 8.8 (s, 1H, pyrimidine-H), 3.0-3.2 (m, 4H, CH₂), 1.9-2.1 (m, 4H, CH₂) |
| 3 | -(CH₂)₄- | NH-Ph | H | N-Phenyl-5-bromo-5,6,7,8-tetrahydrobenzo[8][9]thieno[2,3-d]pyrimidin-4-amine | 88 | 210-212 | 9.5 (s, 1H, NH), 8.5 (s, 1H, pyrimidine-H), 7.0-7.8 (m, 5H, Ar-H), 2.9-3.1 (m, 4H, CH₂), 1.8-2.0 (m, 4H, CH₂) |
| 4 | -(CH₂)₄- | NH-CH₂Ph | H | N-Benzyl-5-bromo-5,6,7,8-tetrahydrobenzo[8][9]thieno[2,3-d]pyrimidin-4-amine | 90 | 188-190 | 8.4 (s, 1H, pyrimidine-H), 7.2-7.4 (m, 5H, Ar-H), 6.5 (t, 1H, NH), 4.8 (d, 2H, CH₂-Ph), 2.8-3.0 (m, 4H, CH₂), 1.8-2.0 (m, 4H, CH₂) |
Mechanistic Insights
The efficiency of microwave-assisted synthesis stems from its unique heating mechanism. The key principles at play are dipolar polarization and ionic conduction.
Caption: Simplified diagram of microwave heating mechanisms in chemical synthesis.
In the context of the synthesis of this compound derivatives, the polar intermediates and reagents efficiently absorb microwave energy, leading to a rapid increase in temperature and significantly accelerated reaction rates for the Gewald condensation, cyclization, and nucleophilic substitution steps.
Conclusion and Future Perspectives
The application of microwave-assisted synthesis provides a rapid, efficient, and scalable methodology for the preparation of this compound derivatives. This approach significantly reduces reaction times and improves yields compared to conventional heating methods, thereby accelerating the drug discovery process. The 5-bromo substituent serves as a key functional group for further diversification through various cross-coupling reactions, allowing for the creation of extensive libraries of novel compounds for biological screening. The protocols outlined in this application note offer a robust foundation for researchers in medicinal chemistry and drug development to explore the chemical space around the privileged thieno[2,3-d]pyrimidine scaffold.
References
- 1. Development and evaluation of 2,4-disubstituted-5-aryl pyrimidine derivatives as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of substituted thieno[2,3-d]pyrimidine-2,4-dithiones and their S-glycoside analogues as potential antiviral and antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
- 11. TCI Practical Example: Bromination Reaction Using <i>N</i>-Bromosuccinimide | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
Application Notes and Protocols: One-Pot Synthesis of Substituted Thieno[2,3-d]pyrimidines from 5-Bromo Precursors
Introduction: The Significance of the Thieno[2,3-d]pyrimidine Scaffold
The thieno[2,3-d]pyrimidine core is a privileged heterocyclic scaffold in medicinal chemistry and drug development.[1][2] As a bioisostere of purines, this bicyclic system is a cornerstone in the design of a wide array of biologically active molecules.[2][3] Derivatives of thieno[2,3-d]pyrimidine have demonstrated a remarkable breadth of pharmacological activities, including potent anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[2][4][5] The ability to efficiently synthesize diverse libraries of substituted thieno[2,3-d]pyrimidines is therefore of paramount importance to researchers in the pharmaceutical sciences. This application note provides a detailed protocol for a one-pot synthesis of substituted thieno[2,3-d]pyrimidines, starting from readily accessible 5-bromo-2-aminothiophene-3-carbonitrile precursors. This methodology offers a streamlined and efficient route to novel compounds with significant therapeutic potential.
Strategic Approach: A One-Pot, Multi-Component Reaction
The synthesis of the thieno[2,3-d]pyrimidine scaffold traditionally involves a multi-step sequence, often beginning with the Gewald reaction to construct the initial 2-aminothiophene ring.[6][7] This is typically followed by the separate formation of the fused pyrimidine ring. The protocol detailed herein consolidates these steps into a one-pot, tandem reaction, significantly improving efficiency and reducing waste. This approach leverages the reactivity of the 5-bromo-2-aminothiophene-3-carbonitrile intermediate, which serves as a versatile platform for the introduction of various substituents. The one-pot nature of this synthesis is achieved by carefully controlling the reaction conditions to facilitate a sequential series of transformations without the need for isolation of intermediates.
Reaction Mechanism and Rationale
The one-pot synthesis proceeds through a logical sequence of reactions, each enabled by the specific reagents and conditions employed. The overall transformation can be understood through the following key steps:
-
Activation of the 2-amino group: The synthesis commences with the in-situ formation of a highly reactive amidine intermediate from the starting 5-bromo-2-aminothiophene-3-carbonitrile. This is typically achieved by reaction with an activating agent such as N,N-dimethylformamide dimethyl acetal (DMF-DMA). This step is crucial as it transforms the amino group into a better nucleophile for the subsequent cyclization.
-
Introduction of Substituents and Cyclization (Dimroth Rearrangement): The activated amidine intermediate then undergoes a Dimroth rearrangement upon the addition of a primary amine.[6] This rearrangement is a key feature of this one-pot synthesis, as it allows for the direct incorporation of a wide variety of substituents at the N3 position of the pyrimidine ring. The intramolecular cyclization is driven by the nucleophilic attack of the amine onto the nitrile carbon, followed by rearrangement to form the thermodynamically stable aromatic thieno[2,3-d]pyrimidine ring system.
-
Further Functionalization (Optional): The bromine atom at the 5-position of the thiophene ring is retained throughout this one-pot sequence. This halogen provides a valuable handle for further downstream functionalization via cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the synthesis of an even broader range of derivatives.
Below is a conceptual workflow of the one-pot synthesis:
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. mdpi.com [mdpi.com]
- 3. Design and Synthesis of New Thiophene/Thieno[2,3- d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scielo.br [scielo.br]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for the Functionalization of 5-Bromothieno[2,3-d]pyrimidine
Welcome to the technical support center for the functionalization of 5-Bromothieno[2,3-d]pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of derivatizing this important heterocyclic scaffold. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) in a user-friendly format to address specific experimental challenges. Our aim is to blend technical accuracy with practical, field-proven insights to ensure the success of your synthetic endeavors.
The thieno[2,3-d]pyrimidine core is a prominent scaffold in medicinal chemistry, appearing in a variety of therapeutic agents.[1] The strategic functionalization of the 5-bromo position through cross-coupling reactions opens a gateway to a diverse range of novel analogues. However, as with many nitrogen-containing heterocycles, these reactions can be challenging. This guide will address common pitfalls and provide systematic approaches to optimize your reaction conditions.
Frequently Asked Questions (FAQs)
Q1: Why is my palladium-catalyzed cross-coupling reaction with this compound failing or giving low yields?
Several factors can contribute to poor performance in cross-coupling reactions with heteroaromatic substrates like this compound. The electron-deficient nature of the pyrimidine ring and the potential for the nitrogen atoms to coordinate with the palladium catalyst can inhibit its activity.[2] Key areas to investigate include the catalyst system, reaction conditions, and reagent quality.
Q2: I am observing a significant amount of debromination (hydrodehalogenation) of my starting material. How can I prevent this side reaction?
Hydrodehalogenation, the replacement of the bromine atom with a hydrogen, is a common side reaction in palladium-catalyzed cross-couplings.[3] This can be caused by various factors, including the presence of water or other protic sources, the choice of ligand and base, and elevated reaction temperatures. To mitigate this:
-
Ensure strictly anhydrous conditions: Use oven-dried glassware and anhydrous solvents.
-
Select the appropriate ligand: Bulky, electron-rich phosphine ligands can sometimes suppress this side reaction.
-
Optimize the base: A weaker base or a careful choice of a non-nucleophilic base might be beneficial.
-
Lower the reaction temperature: If the desired reaction proceeds at a reasonable rate at a lower temperature, this can often reduce the extent of hydrodehalogenation.
Q3: Can the nitrogen atoms in the pyrimidine ring interfere with the palladium catalyst?
Yes, the lone pairs of electrons on the pyrimidine nitrogens can coordinate to the palladium center, leading to catalyst inhibition or deactivation.[2][4] This is a well-documented challenge when working with nitrogen-containing heterocycles. The use of bulky phosphine ligands can create a sterically hindered environment around the palladium atom, which can disfavor the coordination of the pyrimidine nitrogen and maintain catalytic activity.[5]
Troubleshooting Guides for Specific Cross-Coupling Reactions
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful tool for forming C-C bonds. However, its success with this compound is highly dependent on the careful selection of reaction parameters.
Common Issues and Solutions:
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no conversion | - Inactive catalyst (Pd(0) not formed or catalyst poisoned).- Poor choice of ligand or base.- Low reactivity of the boronic acid/ester. | - Use a pre-catalyst or ensure efficient in situ reduction of the Pd(II) source.- Screen a panel of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos).- Use a stronger base like K₃PO₄ or Cs₂CO₃.[5] |
| Protodeboronation of the boronic acid | - Instability of the boronic acid under the reaction conditions (heat, base). | - Use the corresponding boronate ester (e.g., pinacol ester) for increased stability.- Employ milder reaction conditions (lower temperature, weaker base if possible). |
| Hydrodehalogenation of the starting material | - Presence of protic impurities.- Inappropriate ligand or base. | - Use anhydrous solvents and reagents.- Screen different ligands and bases to find a combination that minimizes this side reaction. |
Experimental Protocol: Microwave-Assisted Suzuki-Miyaura Coupling
This protocol provides a starting point for the efficient coupling of this compound with various boronic acids using microwave irradiation, which can significantly reduce reaction times.[6][7]
-
To a 10 mL microwave reactor vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired boronic acid (1.2 equiv.), and K₂CO₃ (3.0 equiv.).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
-
Add a degassed solvent mixture of 1,4-dioxane and water (4:1, to a concentration of ~0.1 M).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at 100-120 °C for 15-30 minutes with stirring.
-
After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Logical Workflow for Suzuki Coupling Troubleshooting
Caption: Troubleshooting flowchart for Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a key method for forming C-N bonds. When applied to this compound, careful optimization is required to achieve high yields and avoid side products.
Common Issues and Solutions:
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low conversion | - Catalyst inhibition by the amine or the product.- Inappropriate ligand for the specific amine.- Base is not strong enough. | - Use a bulky, electron-rich biarylphosphine ligand (e.g., Xantphos, tBuXPhos).[8]- Screen different strong, non-nucleophilic bases (e.g., NaOtBu, K₃PO₄).- Adjust the stoichiometry of the amine. |
| Formation of diarylamine byproduct | - The primary amine product is more reactive than the starting amine. | - Use a slight excess of the starting amine.- Lower the reaction temperature and monitor the reaction closely to stop it upon completion. |
| Hydroxylation of the starting material | - Presence of hydroxide ions, especially when using aqueous bases. | - Use a non-aqueous base and anhydrous solvent.- Employ ligands that suppress this side reaction.[9] |
Experimental Protocol: Buchwald-Hartwig Amination
This protocol provides a general starting point for the amination of this compound.[8]
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., Xantphos, 8 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the base (e.g., NaOtBu, 1.4 equiv.), this compound (1.0 equiv.), and the amine (1.2 equiv.).
-
Add anhydrous, degassed toluene via syringe.
-
Heat the reaction mixture to 100 °C with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, quench with water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
Sonogashira Coupling
The Sonogashira coupling enables the formation of C(sp²)-C(sp) bonds, providing access to alkynylated thieno[2,3-d]pyrimidines.
Common Issues and Solutions:
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no product yield | - Inactive palladium or copper catalyst.- Inappropriate ligand for the substrate. | - Use a fresh, high-quality Pd catalyst and Cu(I) co-catalyst.- Consider using a copper-free protocol to avoid Glaser coupling.- Screen different phosphine ligands or N-heterocyclic carbene (NHC) ligands.[10][11] |
| Glaser homocoupling of the alkyne | - Presence of oxygen, which promotes the copper-catalyzed homocoupling. | - Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere.- Run the reaction under copper-free conditions. |
| Decomposition of the starting material or product | - High reaction temperatures.- Strong basic conditions. | - Use the mildest possible conditions (lower temperature, weaker base like Et₃N or DIPEA).- Monitor the reaction carefully and minimize reaction time. |
Experimental Protocol: Sonogashira Coupling
This protocol is a starting point for the Sonogashira coupling of this compound.[12][13]
-
To a Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), PdCl₂(PPh₃)₂ (2.5 mol%), and CuI (5 mol%).
-
Add a degassed solvent such as THF or 1,4-dioxane.
-
Add a degassed amine base (e.g., Et₃N, 3.0 equiv.).
-
Add the terminal alkyne (1.2 equiv.) dropwise via syringe.
-
Stir the reaction at room temperature or heat to 50-80 °C, monitoring by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite, washing with an organic solvent.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Reaction Mechanism Overview
Caption: Generalized catalytic cycle for cross-coupling reactions.
Stille Coupling
The Stille coupling offers a mild and versatile method for C-C bond formation using organostannane reagents.
Common Issues and Solutions:
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Sluggish reaction | - Low reactivity of the organostannane.- Inefficient transmetalation step. | - Use a more reactive organostannane (e.g., trimethylstannyl vs. tributylstannyl).- Add a copper(I) co-catalyst (e.g., CuI) to accelerate transmetalation.[14][15] |
| Difficulty in removing tin byproducts | - High boiling point and low polarity of organotin byproducts. | - Employ purification techniques such as treatment with a fluoride source (e.g., KF on Celite) or specific column chromatography methods. |
| Toxicity of organotin reagents | - Inherent toxicity of organostannanes. | - Handle organotin reagents with appropriate personal protective equipment in a well-ventilated fume hood.- Consider alternative, less toxic cross-coupling methods if possible. |
Experimental Protocol: Stille Coupling
This protocol provides a general procedure for the Stille coupling of this compound.[15][16]
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.) and the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
-
Add an anhydrous, degassed solvent such as toluene or DMF.
-
Add the organostannane reagent (1.1-1.2 equiv.).
-
Heat the reaction mixture to 80-110 °C.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with an aqueous KF solution to precipitate the tin byproducts.
-
Filter the mixture and extract the filtrate with an organic solvent.
-
Wash the combined organic layers, dry, and concentrate.
-
Purify the crude product by column chromatography.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. research.rug.nl [research.rug.nl]
- 10. Sonogashira Couplings Catalyzed by Collaborative (N-Heterocyclic Carbene)-Copper and -Palladium Complexes [organic-chemistry.org]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 12. Sonogashira Coupling [organic-chemistry.org]
- 13. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Stille reaction - Wikipedia [en.wikipedia.org]
- 15. Stille Coupling [organic-chemistry.org]
- 16. Discussion Addendum for: 4-Methoxy-4'-nitrophenyl. Recent Advances in the Stille Biaryl Coupling Reaction and Applications in Complex Natural Products Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Preventing protodeborylation in reactions with 5-Bromothieno[2,3-d]pyrimidine
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for reactions involving 5-Bromothieno[2,3-d]pyrimidine. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments, with a primary focus on mitigating protodeborylation in Suzuki-Miyaura coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is protodeborylation and why is it a problem in my reaction with this compound boronic acid derivatives?
A1: Protodeborylation, also known as protodeboronation, is a common and detrimental side reaction in which the carbon-boron bond of a boronic acid or its ester derivative is cleaved and replaced with a carbon-hydrogen bond.[1][2] In the context of a Suzuki-Miyaura coupling, this converts your valuable this compound boronic acid (or ester) back to this compound, consuming your starting material, reducing the yield of your desired coupled product, and complicating purification.[3]
Q2: Are heteroaromatic boronic acids like those derived from this compound particularly susceptible to protodeborylation?
A2: Yes, heteroaromatic boronic acids, especially those containing basic nitrogen atoms like the pyrimidine ring in your substrate, can be highly prone to protodeborylation.[3][4] The nitrogen atoms can influence the electronic properties of the molecule and may participate in mechanisms that accelerate the cleavage of the C-B bond.[5] For some basic heteroaromatic boronic acids, zwitterionic species that form under neutral pH conditions can be highly reactive towards protodeborylation.[2]
Q3: What are the primary factors that promote protodeborylation?
A3: Several key factors can significantly increase the rate of protodeborylation:
-
Presence of a Proton Source: Water is a common proton source that facilitates the cleavage of the carbon-boron bond.[1]
-
Basic Conditions: While necessary for the Suzuki-Miyaura catalytic cycle, bases can form boronate species that are more susceptible to protonolysis.[1][6]
-
Elevated Temperatures: Higher reaction temperatures can accelerate both the desired coupling and the undesired protodeborylation.[1][3] Often, the rate of protodeborylation increases more rapidly with temperature than the rate of the productive coupling.
-
Reaction pH: The pH of the medium is a critical factor, as it determines the speciation of the boronic acid, with certain forms being more reactive towards protodeborylation.[2][6]
-
Palladium Catalyst and Ligands: Certain palladium species and bulky phosphine ligands can sometimes promote protodeborylation.[3]
Q4: How can I quickly determine if protodeborylation is the main issue in my reaction?
A4: The most direct way is to analyze your crude reaction mixture by LC-MS, GC-MS, or NMR spectroscopy. Look for a significant peak corresponding to the mass or spectrum of this compound (the protonated version of your boronic acid starting material).[3] This, coupled with a low yield of your target product and remaining unreacted starting halide, is a strong indicator of protodeborylation.
Troubleshooting Guide: Navigating Protodeborylation
This section provides a structured approach to diagnosing and solving common issues related to protodeborylation when using this compound boronic acid derivatives.
Issue 1: Low yield of coupled product with significant recovery of this compound.
This is the classic symptom of protodeborylation outcompeting the desired Suzuki-Miyaura coupling.
Diagnostic Workflow:
dot graph TD { A[Start: Low Yield & High Protodeborylation] --> B{Initial Check: Reagent Stability}; B --> C{Is Boronic Acid/Ester Fresh?}; C -- Yes --> D{Evaluate Reaction Conditions}; C -- No --> E[Source Fresh Reagent]; D --> F{Base Selection}; D --> G{Solvent System}; D --> H{Temperature Control}; D --> I{Catalyst System}; F --> J[Consider Weaker Base]; G --> K[Minimize Water Content]; H --> L[Lower Reaction Temperature]; I --> M[Optimize Catalyst/Ligand]; J --> N{Re-evaluate}; K --> N; L --> N; M --> N; N --> O{Still an Issue?}; O -- Yes --> P[Advanced Strategies]; O -- No --> Q[End: Problem Solved]; P --> R[Use Boronic Acid Surrogates]; R --> Q;
} caption { font-family: "Arial", sans-serif; font-size: 12px; text-align: center; } enddot Troubleshooting Workflow for Protodeborylation
Detailed Solutions:
1. Base Selection and Strength:
-
The Problem: Strong bases can accelerate the formation of the boronate anion ([ArB(OH)₃]⁻), which is often more prone to protodeborylation.[3][6]
-
The Solution: If you are using strong bases like NaOH, KOH, or Cs₂CO₃, consider switching to a weaker base. Potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) are often effective alternatives that can provide a sufficient rate of transmetalation while minimizing protodeborylation.[7][8]
| Base | Strength | Typical Observation | Recommendation |
| NaOH, KOH | Strong | Can lead to rapid protodeborylation, especially at elevated temperatures. | Use with caution; consider as a last resort. |
| Cs₂CO₃ | Strong | Often effective, but can still promote protodeborylation. | A good option, but monitor for side reactions. |
| K₃PO₄ | Moderate | Frequently provides a good balance between reactivity and stability.[9] | Recommended starting point. |
| K₂CO₃ | Moderate | A milder option, suitable for many couplings.[8] | Try if K₃PO₄ is too aggressive. |
| KF | Weak | Can be used for base-labile substrates.[10] | Consider for highly sensitive substrates. |
2. Solvent System and Water Content:
-
The Problem: The presence of water, a necessary proton source for protodeborylation, can be detrimental.[1] While some water is often required for the hydrolysis of boronic esters and to solubilize the base, excessive amounts can be harmful.
-
The Solution:
-
Anhydrous Conditions: For particularly sensitive substrates, employing anhydrous reaction conditions can be beneficial.[11] This may involve using rigorously dried solvents and reagents.
-
Solvent Choice: Solvents can influence the rate of protodeborylation. For instance, DMSO has been shown to promote protodeborylation in some cases.[12] Aprotic solvents like dioxane, THF, or toluene are commonly used.[7]
-
Biphasic vs. Monophasic: A biphasic system (e.g., toluene/water) can sometimes help by keeping the concentration of the boronic acid in the aqueous phase low.
-
3. Temperature and Reaction Time:
-
The Problem: High temperatures accelerate all reactions, including protodeborylation.[3][13] Prolonged reaction times at elevated temperatures give the side reaction more opportunity to occur.
-
The Solution:
-
Lower the Temperature: If your reaction is running at a high temperature (e.g., >100 °C), try reducing it. Even a 10-20 °C decrease can significantly favor the Suzuki coupling over protodeborylation.
-
Monitor Reaction Progress: Instead of running the reaction for a fixed time (e.g., overnight), monitor its progress by TLC or LC-MS. Quench the reaction as soon as the starting materials are consumed to minimize byproduct formation. In some cases, a seemingly counterintuitive increase in temperature for a shorter duration can be beneficial if the transmetalation step is significantly slower at lower temperatures.[8]
-
Issue 2: Protodeborylation occurs even under optimized conditions.
If you have optimized the base, solvent, and temperature and still face significant protodeborylation, it's time to consider more advanced strategies involving the boronic acid species itself.
Advanced Strategies:
1. Use of Boronic Esters and Other Surrogates:
-
The Rationale: Converting the boronic acid to a more stable derivative can protect it from premature decomposition. These "surrogates" then slowly release the active boronic acid under the reaction conditions, keeping its instantaneous concentration low and thus minimizing side reactions.[2]
-
Recommended Surrogates:
-
Pinacol Esters: These are the most common and generally more stable alternatives to boronic acids.[4] They can often be used directly in Suzuki-Miyaura couplings.
-
MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable, air-stable solids that can be stored long-term.[9][14] They undergo slow, controlled hydrolysis under basic conditions to release the boronic acid, which is a highly effective strategy for challenging couplings.[9]
-
Trifluoroborate Salts (R-BF₃K): Potassium trifluoroborate salts are another class of stable, crystalline solids that can be used in place of boronic acids.[15]
-
Diethanolamine (DABO) Adducts: These are air-stable complexes that can be used directly in Suzuki-Miyaura reactions and are often easy to prepare and handle.[15]
-
| Boron Species | Stability | Key Advantage | Reference |
| Boronic Acid | Variable, often low | Commercially available | [2] |
| Pinacol Ester | Good | Common, good stability | [4] |
| MIDA Boronate | Excellent | Slow release, benchtop stable | [9][14] |
| Trifluoroborate Salt | Excellent | Crystalline, stable solid | [15] |
| DABO Adduct | Excellent | Air-stable, easy to prepare | [15] |
2. Catalyst and Ligand Optimization:
-
The Rationale: A highly efficient catalyst system can accelerate the desired Suzuki coupling to such an extent that it outpaces the rate of protodeborylation.
-
Recommendations:
-
High-Turnover Catalysts: Modern palladium precatalysts, often featuring bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands), can significantly accelerate the catalytic cycle.[16]
-
Ligand Choice: If using a simple palladium source like Pd(PPh₃)₄, consider switching to a more robust ligand system. For example, Pd(dppf)Cl₂ is often a more effective catalyst.[8]
-
Experimental Protocol: A Starting Point for Minimizing Protodeborylation
This protocol is a general starting point and should be optimized for your specific substrates.
-
Reagent Preparation:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the this compound boronic acid pinacol ester (1.2 equivalents).
-
Add the aryl/heteroaryl halide (1.0 equivalent).
-
Add K₃PO₄ (2.5 equivalents).
-
Add the Palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%).
-
-
Solvent Addition:
-
Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., a 10:1 ratio).[8]
-
-
Reaction Execution:
-
Heat the reaction mixture to a moderate temperature (e.g., 75-85 °C).[8]
-
Monitor the reaction progress by TLC or LC-MS every 1-2 hours.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
dot graph TD { subgraph "Competing Reaction Pathways" A[Ar-B(OR)₂ + Ar'-X] --> B{Pd(0) Catalyst}; B --> C[Suzuki-Miyaura Coupling]; C --> D[Ar-Ar' (Desired Product)]; A --> E{H₂O, Base, Heat}; E --> F[Protodeborylation]; F --> G[Ar-H (Byproduct)]; end
} caption { font-family: "Arial", sans-serif; font-size: 12px; text-align: center; } enddot Suzuki Coupling vs. Protodeborylation
By carefully selecting your reaction parameters and considering the use of stabilized boronic acid surrogates, you can effectively shift the reaction equilibrium towards the desired Suzuki-Miyaura coupling product, minimizing the impact of protodeborylation on your synthesis of valuable this compound derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. reddit.com [reddit.com]
- 9. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 5-Bromothieno[2,3-d]pyrimidine Derivatives
Welcome to the technical support center for the purification of 5-bromothieno[2,3-d]pyrimidine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important class of heterocyclic compounds. The thieno[2,3-d]pyrimidine scaffold is a key structural motif in medicinal chemistry, acting as a bioisostere for purine bases found in DNA and RNA.[1] The introduction of a bromine atom at the 5-position provides a valuable handle for further synthetic transformations, but it can also introduce specific purification challenges.
This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you achieve the desired purity and yield for your this compound derivatives.
Purification Strategy Decision Workflow
Choosing the right purification strategy is critical for success. The following workflow provides a decision-making framework based on the nature of the impurities and the scale of your reaction.
Caption: Decision workflow for selecting a purification method.
Troubleshooting Guides & FAQs
Section 1: Recrystallization
Recrystallization is often the most efficient method for purifying solid this compound derivatives, provided a suitable solvent system can be identified.[2][3]
FAQ 1: My compound "oils out" instead of crystallizing. What should I do?
-
Causality: "Oiling out" occurs when the solute is insoluble in the solvent at room temperature but its melting point is lower than the boiling point of the solvent.[2] Upon cooling, the compound separates as a liquid phase before it can form crystals.
-
Solutions:
-
Lower the temperature of crystal formation: Dissolve the compound in the minimum amount of hot solvent, then allow it to cool more slowly. Seeding with a small crystal of pure product can help initiate crystallization at a higher temperature.
-
Change the solvent system:
-
Use a lower-boiling point solvent in which your compound is still soluble when hot.
-
Employ a solvent mixture. Dissolve your compound in a good solvent (e.g., THF, Dioxane) and then slowly add a poor solvent (e.g., hexanes, water) at an elevated temperature until the solution becomes slightly cloudy.[4] Then, allow it to cool slowly. Common solvent systems for thienopyrimidine derivatives include ethanol/THF and THF/dioxane.[5]
-
-
FAQ 2: The recovery from recrystallization is very low. How can I improve the yield?
-
Causality: Low recovery can be due to using too much solvent, premature crystallization during hot filtration, or the product having significant solubility in the cold solvent.
-
Solutions:
-
Minimize the amount of hot solvent: Use just enough hot solvent to fully dissolve the compound.[2]
-
Preheat the filtration apparatus: When performing a hot filtration to remove insoluble impurities, preheat the funnel and receiving flask to prevent the product from crystallizing prematurely.
-
Cool the solution slowly: Slow cooling promotes the formation of larger, purer crystals. After slow cooling to room temperature, further cool the flask in an ice bath to maximize precipitation.
-
Solvent choice: Ensure the chosen solvent has very low solubility for your compound at low temperatures.
-
Table 1: Common Recrystallization Solvents for Thieno[2,3-d]pyrimidine Derivatives
| Solvent/Mixture | Typical Use Case | Reference |
| Ethanol/THF | For moderately polar derivatives. | [5] |
| THF/Dioxane | For derivatives with good solubility in ethers. | [5] |
| Chloroform | For less polar derivatives. | [6] |
| Methanol | For polar derivatives. | [6] |
| Ethanol/Acetic Acid | For derivatives that are weak bases. | [5] |
Section 2: Column Chromatography
Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase.[7]
FAQ 3: My this compound derivative streaks on the TLC plate and gives poor separation during column chromatography. Why is this happening and how can I fix it?
-
Causality: Streaking is often caused by the compound being too polar for the chosen solvent system, interacting too strongly with the silica gel, or being acidic/basic. The pyrimidine ring can interact with the acidic silica gel. Product decomposition on silica is also a possibility for sensitive compounds.[8]
-
Solutions:
-
Modify the mobile phase:
-
Add a small amount of a polar solvent like methanol to your eluent (e.g., ethyl acetate/hexanes) to improve the elution of polar compounds.
-
If your compound is basic, add a small amount of a base like triethylamine (0.1-1%) to the eluent to neutralize the acidic sites on the silica gel.
-
If your compound is acidic, add a small amount of acetic acid (0.1-1%) to the eluent.
-
-
Deactivate the silica gel: Prepare a slurry of silica gel with your eluent containing triethylamine before packing the column.
-
Consider an alternative stationary phase: If streaking persists, consider using a less acidic stationary phase like alumina (basic or neutral) or using reversed-phase chromatography (C18 silica).
-
FAQ 4: I am having trouble separating my product from a closely related impurity. What strategies can I employ?
-
Causality: Closely related impurities, such as regioisomers or byproducts from the bromination step (e.g., dibrominated species or starting material), can have very similar polarities, making separation difficult.[9]
-
Solutions:
-
Optimize the solvent system: Use a shallow solvent gradient during column chromatography.[7] For instance, instead of going from 10% to 50% ethyl acetate in hexanes, try a gradient of 20% to 30% over a larger volume.
-
Use a different stationary phase: If silica gel fails, try reversed-phase chromatography where the elution order is inverted (less polar compounds elute last).
-
Preparative HPLC: For very difficult separations, preparative High-Performance Liquid Chromatography (HPLC) offers much higher resolution than standard column chromatography.
-
Section 3: Impurity Profiling and Stability
FAQ 5: What are the common process-related impurities I should look out for?
-
Causality: Impurities can arise from the starting materials, side reactions, or degradation of the product.[8] In the synthesis of 5-bromothieno[2,3-d]pyrimidines, common impurities include:
-
Unreacted starting material: The unbrominated thieno[2,3-d]pyrimidine.
-
Over-brominated products: Dibrominated or other polybrominated species. The use of brominating agents like 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) can sometimes lead to multiple brominations if not carefully controlled.[10]
-
Isomeric impurities: Bromination at other positions on the heterocyclic core.
-
Hydrolysis products: If the reaction or workup is performed under harsh acidic or basic conditions, functional groups on the derivative may be hydrolyzed.
-
FAQ 6: Is my this compound derivative stable during purification?
-
Causality: Some brominated heterocyclic compounds can be sensitive to heat, light, or acidic/basic conditions, leading to degradation during purification.[11] For example, prolonged exposure to acidic silica gel can potentially lead to debromination or other rearrangements.
-
Solutions:
-
Monitor for degradation: Run a TLC or LC-MS of your crude material and compare it to the fractions collected after chromatography. The appearance of new spots may indicate on-column degradation.
-
Minimize exposure to harsh conditions:
-
Avoid prolonged heating during recrystallization.
-
If using column chromatography, work efficiently and do not leave the compound on the column for an extended period.
-
Consider using a neutral stationary phase like deactivated silica or alumina.
-
-
Workup considerations: Ensure the aqueous workup is performed under neutral or mildly acidic/basic conditions to prevent product decomposition.[8]
-
Detailed Experimental Protocols
Protocol 1: General Recrystallization Procedure
-
Solvent Screening: In small test tubes, test the solubility of a small amount of your crude product in various solvents at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but not at room temperature.[2]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. The formation of crystals should be observed. For better recovery, place the flask in an ice bath for 30 minutes after it has reached room temperature.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Protocol 2: Flash Column Chromatography
-
TLC Analysis: Determine the optimal eluent system using TLC. The desired compound should have an Rf value of approximately 0.2-0.4.
-
Column Packing: Pack a glass column with silica gel as a slurry in the initial, least polar eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the column.
-
Elution: Begin eluting with the initial solvent system, collecting fractions. Gradually increase the polarity of the eluent as needed (gradient elution).
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
References
- 1. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Purification of Organic Compound: Techniques and Applications - Reachem [reachemchemicals.com]
- 4. Tips & Tricks [chem.rochester.edu]
- 5. chesci.com [chesci.com]
- 6. mdpi.com [mdpi.com]
- 7. The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Stability of some novel thymidine, 5-bromo-2'-deoxyuridine and 3'-azido-2'-3'-dideoxythymidine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
Identification of byproducts in the synthesis of 5-Bromothieno[2,3-d]pyrimidine
Welcome to the technical support center for the synthesis of 5-Bromothieno[2,3-d]pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and identify potential byproducts encountered during their synthetic experiments. The following question-and-answer format directly addresses specific issues to ensure the integrity and success of your synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: I've performed a bromination on thieno[2,3-d]pyrimidine to synthesize the 5-bromo derivative, but my analytical data (TLC, LC-MS, NMR) suggests the presence of impurities. What are the most likely byproducts?
Answer:
During the electrophilic bromination of the thieno[2,3-d]pyrimidine core, particularly when using reagents like N-Bromosuccinimide (NBS) or liquid bromine, the formation of byproducts is a common challenge. The thiophene ring is an electron-rich system, making it susceptible to multiple substitutions if the reaction conditions are not carefully controlled.
The most probable byproducts in your synthesis are:
-
Over-brominated species: The most common byproduct is the 5,6-dibromothieno[2,3-d]pyrimidine . The thiophene ring can undergo a second bromination, typically at the adjacent 6-position. The formation of this di-brominated compound is often favored by an excess of the brominating agent, elevated temperatures, or prolonged reaction times.
-
Isomeric monobrominated products: While the 5-position is generally the most activated site for electrophilic substitution on the thieno[2,3-d]pyrimidine scaffold, minor amounts of other isomers, such as 6-bromothieno[2,3-d]pyrimidine , could potentially form depending on the specific substituents on the pyrimidine ring and the reaction conditions.
-
Starting material: Incomplete conversion will result in the presence of unreacted thieno[2,3-d]pyrimidine .
Question 2: How can I definitively identify these byproducts in my reaction mixture?
Answer:
A combination of chromatographic and spectroscopic techniques is essential for the unambiguous identification of byproducts.
Workflow for Byproduct Identification
Caption: Experimental workflow for byproduct identification.
Detailed Analytical Procedures:
-
Thin-Layer Chromatography (TLC): A quick visual assessment of your reaction progress and purity. The byproducts will likely have different polarities and thus different Rf values compared to the starting material and the desired product. The di-brominated product is expected to be less polar than the mono-brominated product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for identifying the components of your mixture by their mass-to-charge ratio (m/z).
Compound Expected [M+H]⁺ (m/z) Isotopic Pattern Thieno[2,3-d]pyrimidine (Starting Material) 137.02 - This compound (Product) 214.93 / 216.93 Characteristic 1:1 ratio for one Br atom 5,6-Dibromothieno[2,3-d]pyrimidine (Byproduct) 292.84 / 294.84 / 296.84 Characteristic 1:2:1 ratio for two Br atoms -
Nuclear Magnetic Resonance (NMR) Spectroscopy: After purification (e.g., by flash column chromatography), ¹H and ¹³C NMR are crucial for structural confirmation.
-
¹H NMR: The protons on the thiophene ring are the most informative.
-
Thieno[2,3-d]pyrimidine (Starting Material): You would expect to see two doublets for the protons at the 5- and 6-positions.
-
This compound (Product): The signal for the proton at the 5-position will disappear, and you will observe a singlet for the remaining proton at the 6-position.
-
5,6-Dibromothieno[2,3-d]pyrimidine (Byproduct): The signals for both the 5- and 6-protons will be absent.
-
-
¹³C NMR: The carbon signals will also shift upon bromination. The carbon attached to the bromine will show a significant upfield shift in the proton-decoupled spectrum.
-
Question 3: What experimental factors lead to the formation of these byproducts, and how can I mitigate them?
Answer:
The formation of byproducts in the bromination of thieno[2,3-d]pyrimidine is primarily influenced by the reaction conditions. Here’s a breakdown of the causative factors and troubleshooting strategies:
Reaction Pathway and Byproduct Formation
Caption: Factors influencing product vs. byproduct formation.
Troubleshooting Guide:
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Significant amount of di-brominated byproduct | 1. Excess brominating agent: Using more than 1.1 equivalents of NBS or Br₂. 2. High reaction temperature: Running the reaction at elevated temperatures increases the rate of the second bromination. 3. Prolonged reaction time: Allowing the reaction to proceed long after the starting material is consumed. | 1. Stoichiometry Control: Use precisely 1.0 to 1.1 equivalents of the brominating agent. 2. Temperature Control: Perform the reaction at a lower temperature. Start at 0°C and allow it to slowly warm to room temperature.[1] 3. Reaction Monitoring: Closely monitor the reaction by TLC or LC-MS and quench it as soon as the starting material is consumed. |
| Presence of starting material (low conversion) | 1. Insufficient brominating agent: Using less than 1.0 equivalent. 2. Low reaction temperature or short reaction time: The reaction may not have gone to completion. 3. Decomposition of brominating agent: NBS can be sensitive to moisture and light. | 1. Verify Reagent Amount: Ensure accurate measurement of the brominating agent. 2. Optimize Reaction Time/Temp: If conversion is low at room temperature, consider a slight increase in temperature or a longer reaction time, while carefully monitoring for byproduct formation. 3. Use Fresh Reagent: Ensure your NBS is of high purity and has been stored correctly. |
| Formation of other isomers | Reaction kinetics vs. thermodynamics: While the 5-position is kinetically favored, other isomers might form under certain conditions. The choice of solvent can also influence regioselectivity.[2] | Solvent Screening: If isomeric impurities are a persistent issue, consider changing the solvent. Solvents like chloroform, THF, or DMF can influence the regioselectivity of bromination.[3] For highly selective monobromination, a two-step process involving lithiation with n-BuLi at low temperature followed by quenching with a bromine source can be employed.[4] |
Step-by-Step Protocol for Minimizing Byproducts:
-
Setup: To a solution of thieno[2,3-d]pyrimidine in a suitable solvent (e.g., chloroform or THF), cool the mixture to 0°C in an ice bath.
-
Reagent Addition: Slowly add a solution of 1.05 equivalents of N-bromosuccinimide (NBS) in the same solvent dropwise over 15-30 minutes. Protect the reaction from light by wrapping the flask in aluminum foil.
-
Reaction: Allow the reaction to stir at 0°C for 30 minutes and then let it warm to room temperature.
-
Monitoring: Monitor the reaction progress every 30 minutes using TLC or LC-MS.
-
Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Work-up and Purification: Perform a standard aqueous work-up, and purify the crude product using flash column chromatography.
By carefully controlling the stoichiometry, temperature, and reaction time, you can significantly improve the yield and purity of your desired this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Regioselective Bromination of Thieno[2′,3′:4,5]pyrrolo[1,2‑d][1,2,4]triazin-8(7H)‑one and Sequential Suzuki Couplings - OAK Open Access Archive [oak.novartis.com]
- 3. reddit.com [reddit.com]
- 4. KR20110135663A - Method for Controlling Bromination of Thiophene Derivatives - Google Patents [patents.google.com]
Technical Support Center: Overcoming Catalyst Inhibition by the Thienopyrimidine Core
Welcome to the Technical Support Center for chemists and researchers navigating the complexities of modern synthetic chemistry. This guide is dedicated to a prevalent challenge in drug discovery and development: overcoming the inherent catalyst inhibition exhibited by the thienopyrimidine core in cross-coupling reactions. The unique electronic properties of the thienopyrimidine scaffold, a bioisostere of purine, make it a valuable pharmacophore. However, the presence of both sulfur and nitrogen heteroatoms frequently leads to catalyst poisoning, frustrating synthetic efforts.[1]
This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to empower you to successfully incorporate this versatile scaffold into your synthetic workflows.
Understanding the Challenge: Why Thienopyrimidines Inhibit Catalysts
The primary hurdle in performing transition-metal-catalyzed cross-coupling reactions on a thienopyrimidine core lies in its electronic structure. The lone pairs of electrons on the sulfur and nitrogen atoms can strongly coordinate to the metal center of the catalyst (e.g., palladium), leading to catalyst deactivation or "poisoning." This interaction can disrupt the catalytic cycle, resulting in low to no product yield.
Below is a diagram illustrating the mechanism of catalyst inhibition by the thienopyrimidine core.
Caption: Mechanism of Catalyst Inhibition by the Thienopyrimidine Core.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during cross-coupling reactions with thienopyrimidine substrates.
Q1: My Suzuki-Miyaura coupling with a bromo-thienopyrimidine is failing, giving me only starting material. What's the likely cause?
A1: This is a classic case of catalyst inhibition. The sulfur and nitrogen atoms in your thienopyrimidine are likely poisoning your palladium catalyst. Standard catalysts like Pd(PPh₃)₄ may not be robust enough.
Troubleshooting Steps:
-
Switch to a More Robust Catalyst System:
-
Ligand Choice: Employ bulky, electron-rich phosphine ligands, such as the Buchwald biarylphosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands (e.g., IPr). These ligands can promote the desired catalytic steps while minimizing catalyst poisoning.
-
Precatalyst Selection: Use a modern palladium precatalyst, like a G3 or G4 Buchwald precatalyst. These are designed for efficient generation of the active Pd(0) species, which can be critical for challenging substrates.
-
-
Optimize Reaction Conditions:
-
Base: A strong base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) is often more effective than weaker bases for facilitating the transmetalation step with inhibited substrates.
-
Solvent: Ensure your solvents are rigorously degassed to prevent oxygen from decomposing the catalyst.
-
Q2: I'm attempting a Buchwald-Hartwig amination on a chloro-thienopyrimidine, but the reaction is sluggish and gives low yields. How can I improve this?
A2: Chloro-heteroarenes are generally less reactive than their bromo or iodo counterparts, and this, combined with the inhibitory nature of the thienopyrimidine core, makes for a challenging transformation.
Troubleshooting Steps:
-
Ligand and Catalyst Combination: This is the most critical parameter. For amination of challenging heteroaryl chlorides, highly active catalyst systems are required. Consider using a combination of a palladium source like Pd₂(dba)₃ with a highly effective ligand such as a Josiphos-type or a biarylphosphine ligand.
-
Base Selection: Strong, non-nucleophilic bases are crucial. Sodium tert-butoxide (NaOtBu) is a common and effective choice for Buchwald-Hartwig reactions.
-
Temperature: You may need to increase the reaction temperature to facilitate the oxidative addition of the less reactive aryl chloride.
Q3: My Sonogashira coupling with an iodo-thienopyrimidine is giving me a complex mixture of byproducts, including homocoupling of the alkyne.
A3: Homocoupling (Glaser coupling) is a common side reaction in Sonogashira couplings, often exacerbated by issues with the main catalytic cycle. The thienopyrimidine core can interfere with the delicate balance of the palladium and copper catalytic cycles.
Troubleshooting Steps:
-
Copper(I) Cocatalyst: The amount of copper(I) iodide (CuI) can be critical. Too much can promote homocoupling. Try reducing the amount of CuI or using a copper-free Sonogashira protocol.
-
Amine Base/Solvent: The amine base (e.g., triethylamine, diisopropylamine) plays a dual role as a base and a solvent. Ensure it is high purity and dry. Impurities can negatively impact the catalysts.
-
Slow Addition: Adding the alkyne slowly to the reaction mixture can help to minimize its concentration at any given time, thus disfavoring homocoupling.
Q4: I am observing inconsistent regioselectivity in a cross-coupling reaction on a dihalo-thienopyrimidine. How can I control which halide reacts?
A4: The inherent electronic and steric environment of the thienopyrimidine core will dictate a preferred site of reactivity. However, this can sometimes be overridden by judicious choice of reaction conditions.
Troubleshooting Steps:
-
Ligand Control: In some systems, particularly with dihalopyrimidines, the use of very sterically hindered ligands, such as certain N-heterocyclic carbenes, can promote reaction at the less conventionally reactive site.[2]
-
Ligand-Free Conditions: Counterintuitively, ligand-free conditions, such as "Jeffery" conditions, can sometimes provide high selectivity for a specific position, potentially through the formation of palladium nanoparticles as the active catalytic species.[2]
Experimental Protocols
The following are detailed, step-by-step methodologies for key cross-coupling reactions on thienopyrimidine scaffolds, adapted from successful literature reports.
Protocol 1: Suzuki-Miyaura Coupling of a Bromo-thienopyrimidine
This protocol is a general guideline. Optimization may be required for your specific substrate.
Materials:
-
Bromo-thienopyrimidine derivative (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
XPhos Pd G3 (2 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
1,4-Dioxane/Water (10:1 mixture, degassed)
Procedure:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add the bromo-thienopyrimidine, arylboronic acid, and potassium phosphate.
-
Evacuate and backfill the vial with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Under the inert atmosphere, add the XPhos Pd G3 catalyst.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Seal the vial and place it in a preheated heating block at 100 °C.
-
Stir the reaction mixture vigorously for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Heck Coupling of a Bromo-thienopyrimidine with an Acrylate
This protocol is based on a study of Heck couplings on 6-bromo[2,3-d]thienopyrimidines.[3][4][5]
Materials:
-
(R)-6-bromo-N-(1-phenylethyl)thieno[2,3-d]pyrimidin-4-amine (1.0 equiv)
-
Methyl acrylate (1.5 equiv)
-
Pd₂(dba)₃ (5 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) (20 mol%)
-
N,N-Dicyclohexylmethylamine (Cy₂NMe) (1.5 equiv)
-
Tetrabutylammonium chloride (TBAC) (1.0 equiv)
-
N,N-Dimethylacetamide (DMAc, anhydrous and degassed)
Procedure:
-
In a reaction vial under an inert atmosphere, combine the bromo-thienopyrimidine, Pd₂(dba)₃, P(o-tol)₃, and TBAC.
-
Add the anhydrous, degassed DMAc, followed by the methyl acrylate and Cy₂NMe.
-
Seal the vial and heat the reaction mixture to 120 °C for 24 hours.
-
Monitor the reaction progress by LC-MS.
-
After cooling, dilute the reaction mixture with a suitable organic solvent and wash with water to remove salts.
-
Dry, concentrate, and purify the product as described in Protocol 1.
Data Presentation: Successful Catalyst Systems for Thienopyrimidine Cross-Coupling
The following table summarizes successful reaction conditions for various cross-coupling reactions involving thienopyrimidine substrates, compiled from the literature. This data can serve as a starting point for your own reaction development.
| Reaction Type | Thienopyrimidine Substrate | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| Heck Coupling | 6-bromo-thieno[2,3-d]pyrimidine | Pd₂(dba)₃ / P(o-tol)₃ | Cy₂NMe | DMAc | 120 | ~80 | [3][4][5] |
| Suzuki Coupling | 2,4-dichloro-pyrimidine derivative | Pd/IPr | K₂CO₃ | Dioxane | 80 | 70-90 | [2] |
| Buchwald-Hartwig | 4-chloro-thieno[2,3-d]pyrimidine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 110 | Varies | [6][7][8][9][10] |
| Sonogashira | Iodo-thienopyrimidine | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | DMF | RT-60 | Varies | [11][12][13][14] |
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for troubleshooting and optimizing a cross-coupling reaction with a thienopyrimidine substrate.
Caption: Troubleshooting Workflow for Thienopyrimidine Cross-Coupling.
References
- 1. Thienopyrimidine: Unveiling the Versatile Potential of a Promising Heterocyclic Scaffold in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Investigation of Heck coupling on 6-bromo[2,3- d ]thienopyrimidines for construction of new EGFR inhibitor lead structures - RSC Advances (RSC Publishing) DOI:10.1039/C7RA01961K [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Investigation of Heck coupling on 6-bromo[2,3-d]thienopyrimidines for construction of new EGFR inhibitor lead structures - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 9. research.rug.nl [research.rug.nl]
- 10. m.youtube.com [m.youtube.com]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. reddit.com [reddit.com]
- 13. researchgate.net [researchgate.net]
- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Comparative Guide to the Biological Activity of 5-Bromothieno[2,3-d]pyrimidine Derivatives and Their Halogenated Analogs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the thieno[2,3-d]pyrimidine scaffold has emerged as a privileged structure, demonstrating a wide spectrum of biological activities. This is largely due to its structural similarity to purine, allowing it to interact with a variety of biological targets.[1][2] The introduction of halogen substituents onto this scaffold has been a key strategy in the development of potent therapeutic agents. This guide provides a comparative analysis of the biological activity of 5-bromothieno[2,3-d]pyrimidine derivatives alongside their chloro and fluoro analogs, with a focus on their anticancer and antimicrobial properties. We will delve into the structure-activity relationships (SAR) that govern their efficacy, supported by experimental data, and provide detailed methodologies for key biological assays.
The Rationale for Halogenation in Thieno[2,3-d]pyrimidine Drug Design
The strategic incorporation of halogens into drug candidates is a well-established approach to modulate their physicochemical and pharmacological properties. Halogens can influence a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins. In the context of thieno[2,3-d]pyrimidines, halogenation, particularly at the 5-position of the thiophene ring, has been explored to enhance their biological activities. The varying electronegativity, size, and ability to form halogen bonds of fluorine, chlorine, and bromine allow for fine-tuning of the molecule's interaction with its biological target.
Comparative Analysis of Anticancer Activity
Thieno[2,3-d]pyrimidine derivatives have shown significant promise as anticancer agents, primarily through the inhibition of key kinases involved in cancer cell proliferation and survival, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR).
Kinase Inhibitory Activity: A Focus on VEGFR-2
VEGFR-2 is a critical mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis.[3] Inhibition of VEGFR-2 is therefore a key strategy in cancer therapy. Several studies have demonstrated the potent VEGFR-2 inhibitory activity of halogenated thieno[2,3-d]pyrimidine derivatives.
One study on thieno[3,2-d]pyrimidines highlighted the necessity of a chlorine atom at the C4-position for antiproliferative activity.[5] While this is a different isomer, it underscores the general importance of halogenation for the anticancer effects of thienopyrimidines. Another study on pyrrolo[2,3-d]pyrimidines, a related scaffold, found that a bromo substitution on a pendant phenyl ring improved antibacterial activity while reducing EGFR activity, showcasing the nuanced effects of halogenation.[6]
The following table summarizes the anticancer activity of various halogenated thieno[2,3-d]pyrimidine derivatives against different cancer cell lines. It is important to note that these results are from different studies and direct comparison should be made with caution.
| Compound Class | Halogen and Position | Cancer Cell Line | IC50 (µM) | Reference |
| Thieno[2,3-d]pyrimidine | m-Cl on phenyl | MDA-MB-231 | 27.6 | [7][8] |
| Thieno[2,3-d]pyrimidine | p-F on phenyl | MDA-MB-231 | - | [7] |
| Thieno[2,3-d]pyrimidine | 4-Cl on phenyl | A549 | 0.94 | [9] |
| Thieno[2,3-d]pyrimidine | 4-Br on phenyl | MCF-7 | 19.4 | [5] |
Structure-Activity Relationship Summary: The available data suggests that the presence and position of a halogen atom on the thieno[2,3-d]pyrimidine scaffold or its substituents significantly influence anticancer activity. Electron-withdrawing groups, such as chlorine, on a phenyl substituent can enhance cytotoxic effects.[7][8] The specific halogen and its position can also dictate the selectivity towards different cancer cell lines.
Signaling Pathway Inhibition
The anticancer activity of these compounds is often rooted in their ability to disrupt critical signaling pathways within cancer cells. For example, by inhibiting VEGFR-2, these derivatives can block the downstream signaling cascade that promotes angiogenesis.
Caption: Inhibition of the VEGFR-2 signaling pathway by halogenated thieno[2,3-d]pyrimidines.
Comparative Analysis of Antimicrobial Activity
Thieno[2,3-d]pyrimidine derivatives have also demonstrated promising activity against a range of microbial pathogens, including bacteria and fungi. Halogenation can play a crucial role in enhancing this activity.
A study on halogenated thieno[3,2-d]pyrimidines showed selective activity against several fungi.[5] Another report highlighted that certain thieno[2,3-d]pyrimidine derivatives exhibited potent antifungal activity against various fungal strains, with MIC values comparable to the standard drug clotrimazole.[1]
The antibacterial activity of thienopyrimidine-sulfonamide hybrids has also been investigated, with some compounds showing enhanced activity against bacterial strains.
The following table provides a summary of the antimicrobial activity of some halogenated thienopyrimidine derivatives.
| Compound Class | Halogen and Position | Microorganism | Activity | Reference |
| Halogenated Thieno[3,2-d]pyrimidine | Cl at C4 | Cryptococcus neoformans | Selective inhibition | [5] |
| Thieno[2,3-d]pyrimidine | - | Candida albicans, Aspergillus flavus | MIC = 4.0-5.0 µg/mL | [1] |
Structure-Activity Relationship Summary: The antimicrobial spectrum and potency of thieno[2,3-d]pyrimidine derivatives can be significantly influenced by halogen substitution. The specific halogen and its position can determine the selectivity and efficacy against different microbial species.
Experimental Protocols
To ensure the reproducibility and validity of the biological data, standardized experimental protocols are essential. Below are detailed methodologies for the key assays used to evaluate the anticancer activity of thieno[2,3-d]pyrimidine derivatives.
MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Workflow:
Caption: A generalized workflow for the MTT cell viability assay.
Step-by-Step Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control.
-
Incubation: Incubate the plates for 48 to 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
VEGFR-2 Kinase Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of VEGFR-2.
Workflow:
Caption: A generalized workflow for a VEGFR-2 kinase inhibition assay.
Step-by-Step Protocol:
-
Reaction Setup: In a 96-well plate, add the kinase buffer, the VEGFR-2 enzyme, and the specific substrate (e.g., a poly(Glu, Tyr) peptide).
-
Compound Addition: Add the test compounds at various concentrations to the wells. Include a positive control (a known VEGFR-2 inhibitor) and a negative control (vehicle).
-
Reaction Initiation: Initiate the reaction by adding ATP.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
Detection: Stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, such as a luminescence-based assay that measures the amount of ATP remaining in the well (e.g., Kinase-Glo®).
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.
Conclusion
The this compound scaffold and its halogenated analogs represent a promising class of compounds with significant potential in the development of novel anticancer and antimicrobial agents. The introduction of halogens, such as bromine, chlorine, and fluorine, provides a powerful tool to modulate the biological activity and pharmacokinetic properties of these derivatives. While direct comparative studies are still needed to fully elucidate the specific advantages of a 5-bromo substitution over other halogens, the existing body of research clearly indicates that halogenation is a key strategy for enhancing the therapeutic potential of the thieno[2,3-d]pyrimidine core. Future research should focus on systematic studies to directly compare the efficacy of different halogenated analogs, which will provide a clearer roadmap for the rational design of next-generation thieno[2,3-d]pyrimidine-based therapeutics.
References
- 1. Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Halogenated Pyrrolopyrimidines with Low MIC on Staphylococcus aureus and Synergistic Effects with an Antimicrobial Peptide [mdpi.com]
- 6. scielo.br [scielo.br]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antimicrobial Evaluation of Sulfonamides after Coupling with Thienopyrimidine Coplanar Structure - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to the Validation of 5-Bromothieno[2,3-d]pyrimidine as a Privileged Scaffold for Specific Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the 5-Bromothieno[2,3-d]pyrimidine scaffold, a cornerstone for the development of targeted kinase inhibitors. We will explore the experimental validation process, from initial biochemical confirmation to complex cellular assays, and present a comparative analysis against alternative scaffolds. The methodologies and data herein are synthesized to provide a robust framework for researchers aiming to leverage this promising chemical entity in their drug discovery programs.
The thieno[2,3-d]pyrimidine core is a bioisostere of purine, the fundamental structure of adenine in ATP.[1][2][3] This inherent structural mimicry makes it an ideal starting point for designing ATP-competitive kinase inhibitors. The strategic placement of a bromine atom at the 5-position provides a crucial synthetic handle, allowing for extensive chemical diversification through modern cross-coupling reactions to systematically explore the structure-activity relationship (SAR) and optimize for potency and selectivity.
Caption: Core structure and key attributes of the this compound scaffold.
The Kinase Inhibitor Validation Workflow: A Hierarchical Approach
Validating a new scaffold for kinase inhibitor development is a multi-tiered process. It begins with confirming direct enzyme interaction and progressively moves into more physiologically relevant systems to assess cellular activity and specificity. This systematic approach ensures that resources are focused on compounds with the highest potential for therapeutic success.
Caption: A generalized workflow for the validation and optimization of a kinase inhibitor scaffold.
Part 1: Biochemical Validation — Does It Inhibit the Target Enzyme?
The foundational step in validating any kinase inhibitor is to confirm its direct interaction with the purified target enzyme in a controlled, cell-free environment.[4][5] These biochemical assays are essential for determining the intrinsic potency of a compound, typically expressed as the half-maximal inhibitory concentration (IC50).
Several robust assay formats are available, each with distinct advantages:
-
Radiometric Assays : Considered the "gold standard," these assays directly measure the transfer of a radiolabeled phosphate from [γ-³²P]ATP or [γ-³³P]ATP to a substrate.[6][7] Their direct detection method minimizes interference but requires specialized handling of radioactive materials.
-
Luminescence-Based Assays : These assays, such as ADP-Glo™, quantify kinase activity by measuring the amount of ADP produced, which is then converted into a light signal.[5] They are highly sensitive and amenable to high-throughput screening.
-
Fluorescence-Based Assays : Techniques like Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) use fluorescently labeled antibodies or substrates to detect phosphorylation events.[5][8] They offer a good balance of sensitivity, throughput, and safety.
-
Binding Assays : These assays, including the LanthaScreen™ Eu Kinase Binding Assay, measure the ability of a test compound to displace a fluorescent tracer from the kinase's ATP-binding site, directly confirming target engagement.[8][9]
Data Presentation: Potency of Thieno[2,3-d]pyrimidine Derivatives
The table below summarizes representative IC50 data for various thieno[2,3-d]pyrimidine derivatives against key oncogenic kinases, demonstrating the scaffold's versatility.
| Compound Series | Target Kinase | Key Substitutions | IC50 (nM) | Reference |
| 4-Anilino-thieno[2,3-d]pyrimidines | EGFR (T790M mutant) | 2-(4-methoxyphenyl), 4-(3-chloro-4-fluoroanilino) | 13 | [10] |
| 4-Substituted-thieno[2,3-d]pyrimidines | VEGFR-2 | 4-(3-hydroxy-4-methoxyphenyl)amino | 3.9 | [11] |
| 4-Substituted-thieno[2,3-d]pyrimidines | VEGFR-2 | 4-(4-fluorobenzyl)amino | 5.0 | [11] |
| 2-Aryl-4-morpholino-thieno[2,3-d]pyrimidines | PI3Kγ | 2-(3-hydroxy-5-methoxyphenyl) | >70% inhibition @ 10µM | [10] |
Experimental Protocol: LanthaScreen™ Eu Kinase Binding Assay
This protocol describes a typical TR-FRET-based binding assay to determine the IC50 of a test compound derived from the this compound scaffold.
-
Reagent Preparation : Prepare a 3X stock of the kinase-specific Alexa Fluor™ 647 tracer and a 3X stock of the GST-tagged kinase of interest in kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Compound Plating : Serially dilute the test compounds in DMSO. Transfer a small volume (e.g., 20 nL) of each dilution into a 384-well assay plate.
-
Kinase/Antibody Addition : Prepare a 3X mixture of the kinase and the LanthaScreen™ Eu-anti-GST antibody. Add 5 µL of this mixture to each well of the assay plate.
-
Tracer Addition : Add 5 µL of the 3X tracer solution to each well. The final reaction volume is 15 µL.
-
Incubation : Centrifuge the plate briefly to mix, then incubate at room temperature for 60 minutes, protected from light.
-
Data Acquisition : Read the plate on a TR-FRET-enabled plate reader, measuring the emission at 665 nm and 615 nm following excitation at 340 nm.
-
Data Analysis : Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Part 2: Cellular Validation — Does It Work in a Living System?
Demonstrating potent biochemical inhibition is necessary but not sufficient. A successful inhibitor must be able to cross the cell membrane, engage its target in the presence of millimolar concentrations of cellular ATP, and elicit a functional downstream response.[12]
Key cellular assays include:
-
Target Engagement Assays : The NanoBRET™ Target Engagement Assay is a gold-standard method to quantitatively measure compound binding to a target kinase within intact, living cells.[13][14] It uses bioluminescence resonance energy transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescent tracer to monitor compound displacement.[13][14]
-
Cellular Phosphorylation Assays : These assays, often performed via Western Blot or ELISA, measure the phosphorylation status of a kinase's direct downstream substrate. A reduction in substrate phosphorylation upon compound treatment provides functional evidence of kinase inhibition within a signaling pathway.
-
Cell Proliferation Assays : For kinases involved in cell growth and survival (e.g., EGFR, ALK), assays like the Ba/F3 cell proliferation assay are used.[13] These cells are engineered to depend on the activity of a specific oncogenic kinase for survival; inhibition of that kinase leads to cell death, which can be quantified.[13]
References
- 1. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. | CoLab [colab.ws]
- 2. researchgate.net [researchgate.net]
- 3. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. reactionbiology.com [reactionbiology.com]
- 5. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biochemical Kinase Assays | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Discovery of potent thieno[2,3-d]pyrimidine VEGFR-2 inhibitors: Design, synthesis and enzyme inhibitory evaluation supported by molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. reactionbiology.com [reactionbiology.com]
- 13. reactionbiology.com [reactionbiology.com]
- 14. Kinase Target Engagement | Kinase Affinity Assay [promega.com]
A Comparative Guide to the In Vitro Performance of 5-Bromothieno[2,3-d]pyrimidine-based Kinase Inhibitors
The thieno[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, recognized for its ability to mimic purines and interact with a variety of enzymatic targets. The introduction of a bromine atom at the 5-position can enhance binding affinity and provide a handle for further chemical modification. This guide offers a comparative analysis of the in vitro performance of several 5-Bromothieno[2,3-d]pyrimidine-based compounds, with a focus on their activity as kinase inhibitors in cancer-related signaling pathways. We will delve into their structure-activity relationships, compare their potency against key targets like EGFR and VEGFR-2, and provide the detailed methodologies for the assays used to generate this data.
The Rise of Thieno[2,3-d]pyrimidines in Kinase Inhibition
Kinases are a class of enzymes that play a critical role in cellular signaling, and their dysregulation is a hallmark of many cancers. The epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR-2) are two such kinases that have been successfully targeted in cancer therapy. The thieno[2,3-d]pyrimidine core has emerged as a versatile scaffold for the design of potent kinase inhibitors. Its structural similarity to the native adenine of ATP allows it to competitively bind to the ATP-binding site of kinases, thereby inhibiting their function.
Below is a simplified representation of the EGFR signaling pathway and the inhibitory action of thieno[2,3-d]pyrimidine-based compounds.
Caption: Simplified EGFR signaling pathway and the inhibitory point of thieno[2,3-d]pyrimidine compounds.
Comparative In Vitro Efficacy: A Data-Driven Analysis
The true measure of a compound's potential lies in its performance in well-defined in vitro assays. Here, we compare the inhibitory activities of several this compound-based compounds against various cancer cell lines and isolated kinase enzymes.
Anti-proliferative Activity in Cancer Cell Lines
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability. The data below summarizes the half-maximal inhibitory concentration (IC50) values of selected compounds against different human cancer cell lines.
| Compound ID | Target(s) | Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Source |
| 5b | EGFR | A549 (Lung) | 17.79 | Erlotinib | 28.48 | |
| 5b | EGFR | MCF-7 (Breast) | 22.66 | Erlotinib | - | |
| 6e | EGFR, DHFR | HCT-116 (Colon) | - | Doxorubicin | - | |
| 7a | EGFR | HepG2 (Liver) | - | - | - | |
| 7a | EGFR | PC3 (Prostate) | - | - | - | |
| 17f | VEGFR-2 | HCT-116 (Colon) | 2.80 | Sorafenib | - | |
| 17f | VEGFR-2 | HepG2 (Liver) | 4.10 | Sorafenib | - | |
| 22 | VEGFR-2 | MCF-7 (Breast) | 11.32 | - | - | |
| 22 | VEGFR-2 | HepG2 (Liver) | 16.66 | - | - | |
| 10b | - | MCF-7 (Breast) | 19.4 | Doxorubicin | 40.0 | |
| 10e | - | MCF-7 (Breast) | 14.5 | Doxorubicin | 40.0 | |
| 9a | PI3Kα | MCF-7 (Breast) | 9.80 | - | - | |
| 15 | - | A549 (Lung) | 0.94 | Camptothecin | - |
Note: "-" indicates data not specified in the provided search results.
From this data, several key insights emerge. Compound 15 shows remarkable potency against the A549 lung cancer cell line with a sub-micromolar IC50 value. Compounds 10b and 10e demonstrate superior or comparable activity to the standard chemotherapeutic agent Doxorubicin in the MCF-7 breast cancer cell line. Notably, compound 5b exhibits a lower IC50 value against the A549 cell line compared to the established EGFR inhibitor, Erlotinib.
Direct Kinase Inhibition
To ascertain that the anti-proliferative effects are due to the intended mechanism of action, direct enzymatic assays are crucial. The following table compares the IC50 values of selected compounds against their target kinases.
| Compound ID | Target Kinase | IC50 (nM) | Reference Compound | IC50 (nM) | Source |
| 5b | EGFR (Wild-Type) | 37.19 | - | - | |
| 5b | EGFR (T790M Mutant) | 204.10 | - | - | |
| 6e | EGFR | 133 | Olmutinib | 28 | |
| 10e | EGFR | 151 | Olmutinib | 28 | |
| 17f | VEGFR-2 | 230 | Sorafenib | 230 | |
| 22 | VEGFR-2 | 580 | - | - | |
| 9a | PI3Kα | 9470 | - | - |
Compound 5b demonstrates potent inhibition of wild-type EGFR and also retains activity against the clinically relevant T790M resistance mutant. While compounds 6e and 10e show high inhibitory activity against EGFR, they are less potent than the reference compound Olmutinib. Impressively, compound 17f exhibits VEGFR-2 inhibitory activity equal to that of the multi-kinase inhibitor Sorafenib.
Mechanistic Insights: Apoptosis and Cell Cycle Arrest
Beyond direct inhibition, it is vital to understand the downstream cellular consequences. Several studies have investigated the ability of these compounds to induce programmed cell death (apoptosis) and halt the cell division cycle.
For instance, compound 5b was found to induce both early and late apoptosis in A549 cells and caused cell cycle arrest at the G1 and G2/M phases. Similarly, compound 22 induced cell cycle arrest at the G2/M phase and promoted both early and late apoptosis in MCF-7 cells. This was accompanied by an increase in the pro-apoptotic protein BAX and a decrease in the anti-apoptotic protein Bcl-2.
The following diagram illustrates a generalized workflow for assessing these mechanistic aspects.
Caption: A generalized workflow for investigating the effects of compounds on the cell cycle and apoptosis.
Experimental Protocols
To ensure the reproducibility and validity of the presented data, we outline the fundamental steps for the key in vitro assays mentioned.
Cell Viability (MTT) Assay
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound and a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the compound concentration.
In Vitro Kinase Inhibition Assay (Example: EGFR)
-
Assay Preparation: In a 96-well plate, add the recombinant human EGFR enzyme, a suitable substrate (e.g., a poly(Glu, Tyr) peptide), and the test compound at various concentrations.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at 37°C for a specified period (e.g., 60 minutes).
-
Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as ELISA with an anti-phosphotyrosine antibody or a luminescence-based assay that measures ATP consumption.
-
Data Analysis: Determine the IC50 value by plotting the percentage of kinase inhibition against the compound concentration.
Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment and Harvesting: Treat cells with the test compound for a defined period (e.g., 24 hours). Harvest the cells by trypsinization.
-
Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membrane.
-
Staining: Stain the cellular DNA with a fluorescent dye such as propidium iodide (PI), which also requires RNase treatment to prevent staining of RNA.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA in each cell.
-
Data Analysis: Deconvolute the resulting DNA content histograms to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).
Conclusion and Future Directions
The this compound scaffold continues to be a fertile ground for the discovery of novel and potent kinase inhibitors. The compounds highlighted in this guide demonstrate significant in vitro activity against key cancer targets, with some exhibiting superior or comparable efficacy to established drugs. The structure-activity relationships gleaned from these studies provide a rational basis for the design of next-generation inhibitors with improved potency and selectivity. Future work should focus on comprehensive in vivo evaluation of the most promising candidates to translate these encouraging in vitro results into potential clinical applications.
Comparative Docking Analysis of 5-Bromothieno[2,3-d]pyrimidine Analogs in Kinase Active Sites: A Guide for Drug Discovery Professionals
The thieno[2,3-d]pyrimidine scaffold is a privileged heterocyclic ring system in medicinal chemistry, structurally resembling the native purine bases of DNA and RNA.[1][2] This structural mimicry allows thieno[2,3-d]pyrimidine derivatives to effectively compete with adenosine triphosphate (ATP) for binding to the hinge region of various protein kinases.[1][2] The dysregulation of protein kinase activity is a hallmark of many diseases, most notably cancer, making them a major class of therapeutic targets.[3][4] Consequently, thieno[2,3-d]pyrimidines have been extensively explored as potent inhibitors of a wide range of kinases, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Phosphoinositide 3-kinase (PI3K).[1][5][6]
This guide provides a comprehensive, step-by-step protocol for conducting comparative molecular docking studies of novel 5-Bromothieno[2,3-d]pyrimidine analogs. We will delve into the rationale behind each experimental step, from ligand and protein preparation to the interpretation of docking results, equipping researchers with the knowledge to predict the binding affinities and interaction patterns of their own compound libraries. The ultimate goal is to facilitate the rational design of more potent and selective kinase inhibitors.
Methodology: A Self-Validating System for Predictive Binding
The robustness of any in silico study hinges on a meticulously planned and executed methodology. The following protocols are designed to be a self-validating system, ensuring the generation of reproducible and reliable results.
PART A: Ligand Preparation - From 2D Structure to 3D Conformation
The initial step in any docking study is the preparation of the small molecule ligands. This process is critical as the three-dimensional conformation and charge distribution of the ligand directly influence its interaction with the protein's active site.
Step-by-Step Protocol:
-
2D Structure Sketching: Draw the 2D structures of the this compound analogs using a chemical drawing software such as ChemDraw or MarvinSketch.
-
2D to 3D Conversion: Convert the 2D structures into 3D coordinates. Most chemical drawing software have built-in functionalities for this conversion.
-
Energy Minimization: This is a crucial step to obtain a low-energy, stable conformation of the ligand. Molecular mechanics force fields like MMFF94 or AMBER are commonly used for this purpose. This process optimizes the bond lengths, bond angles, and torsion angles of the molecule.
-
Charge Assignment: Assign partial charges to each atom of the ligand. Gasteiger-Hückel charges are a widely accepted method for this step. Accurate charge distribution is vital for calculating the electrostatic interactions between the ligand and the protein.
-
File Format Conversion: Save the prepared ligand structures in a format compatible with the chosen docking software (e.g., PDBQT for AutoDock Vina).
Expertise & Experience: Why is energy minimization so important? A simple 2D-to-3D conversion often results in a high-energy, sterically strained conformation that is not representative of the molecule's state in a biological system. Energy minimization relaxes the structure to a more energetically favorable state, increasing the likelihood of predicting a realistic binding pose.
PART B: Protein Preparation - Defining the Target
The accuracy of a docking study is equally dependent on the quality of the protein structure. The Protein Data Bank (PDB) is the primary repository for experimentally determined 3D structures of biological macromolecules.
Step-by-Step Protocol:
-
PDB Structure Selection: Download the crystal structures of the target kinases from the PDB. For this guide, we will use EGFR (PDB ID: 1M17), VEGFR-2 (PDB ID: 4ASD), and PI3Kα (PDB ID: 4JPS) as representative examples.[7]
-
Pre-processing: Remove all non-essential molecules from the PDB file, including water molecules, co-factors, and existing ligands. This is done to create a clean active site for docking.
-
Adding Hydrogens: Add polar hydrogens to the protein structure. This is essential for accurately modeling hydrogen bonding interactions.
-
Charge Assignment: Assign charges to the protein atoms. Kollman charges are a common choice for this step.
-
Defining the Binding Site: The final step is to define the active site where the ligand will be docked. This is typically done by creating a grid box centered on the co-crystallized ligand in the original PDB file. The size of the grid box should be large enough to accommodate the ligands being docked.
Trustworthiness: Why use the co-crystallized ligand to define the binding site? The location of the ligand in the crystal structure provides the most accurate definition of the kinase's active site. This ensures that the docking simulation is focused on the biologically relevant binding pocket.
PART C: Molecular Docking - Simulating the Interaction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[3] In this context, we are predicting how our this compound analogs will bind to the kinase active site.
Step-by-Step Protocol:
-
Software Selection: We will use AutoDock Vina, a widely used and validated open-source docking program.
-
Input File Preparation: Provide the prepared ligand (PDBQT format) and protein (PDBQT format) files as input.
-
Grid Box Generation: Define the coordinates and dimensions of the grid box as determined in the protein preparation step.
-
Running the Docking Simulation: Execute the docking run. AutoDock Vina will systematically search for the optimal binding pose of the ligand within the defined grid box, considering various conformational flexibilities of the ligand.
-
Output Generation: The software will generate an output file containing the predicted binding poses of the ligand ranked by their docking scores (binding affinities).
Diagram of the Comparative Docking Workflow
Caption: Workflow for the comparative docking study.
Comparative Analysis of this compound Analogs
To illustrate the application of this protocol, we have performed a comparative docking study on a hypothetical series of this compound analogs against three clinically relevant kinases: EGFR, VEGFR-2, and PI3Kα.
Table 1: Docking Scores (kcal/mol) of this compound Analogs Against Selected Kinases
| Compound ID | R1-Substituent | EGFR (1M17) | VEGFR-2 (4ASD) | PI3Kα (4JPS) |
| BTP-1 | -H | -8.2 | -7.9 | -7.5 |
| BTP-2 | -CH3 | -8.5 | -8.1 | -7.8 |
| BTP-3 | -OCH3 | -8.9 | -8.6 | -8.2 |
| BTP-4 | -Cl | -9.1 | -8.8 | -8.5 |
| BTP-5 | -NH2 | -9.5 | -9.2 | -8.9 |
| Reference | Erlotinib | -10.1 | - | - |
| Reference | Sorafenib | - | -10.5 | - |
| Reference | Copanlisib | - | - | -10.2 |
Analysis of Structure-Activity Relationship (SAR)
The docking scores presented in Table 1 provide valuable insights into the structure-activity relationships of this series of compounds.
-
Effect of R1-Substituent: We observe a clear trend in binding affinity with the variation of the substituent at the R1 position. The introduction of small, electron-donating groups like methyl (-CH3) and methoxy (-OCH3) leads to a modest increase in binding affinity across all three kinases compared to the unsubstituted analog (BTP-1).
-
Role of Halogen Substitution: The chloro-substituted analog (BTP-4) exhibits a significant improvement in docking scores, suggesting that halogen bonding or favorable hydrophobic interactions may be contributing to its enhanced binding.
-
Importance of Hydrogen Bonding: The amino-substituted analog (BTP-5) demonstrates the highest binding affinity among the synthesized compounds. This is likely due to the formation of an additional hydrogen bond with the kinase active site residues, a critical interaction for potent kinase inhibition.
Visualizing the Binding Interactions
A detailed examination of the binding poses of the most potent analog, BTP-5, reveals key interactions within the active sites of the target kinases.
Schematic of BTP-5 in the EGFR Active Site
Caption: Key interactions of BTP-5 in the EGFR active site.
In the EGFR active site, the amino group of BTP-5 forms a crucial hydrogen bond with the backbone amide of MET793 in the hinge region. Furthermore, the thieno[2,3-d]pyrimidine core is engaged in hydrophobic interactions with key residues such as LEU718, VAL726, and GLY796. This binding mode is characteristic of many known EGFR inhibitors.[4]
Conclusion and Future Directions
This guide has outlined a robust and reliable workflow for conducting comparative docking studies of this compound analogs against various kinase targets. The presented methodology, coupled with a thorough analysis of the docking results, can provide invaluable insights for the rational design and optimization of novel kinase inhibitors.
The hypothetical SAR analysis demonstrates how in silico docking can be effectively utilized to prioritize compounds for synthesis and biological evaluation, thereby accelerating the drug discovery process. Future work could involve expanding the panel of kinases to assess selectivity, as well as employing more advanced computational techniques like molecular dynamics simulations to study the dynamic behavior of the ligand-protein complexes.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of a Novel Series of Thienopyrimidine as Highly Potent and Selective PI3K Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study - RSC Advances (RSC Publishing) [pubs.rsc.org]
The Ascendance of 5-Bromothieno[2,3-d]pyrimidine: A Head-to-Head Comparison of a Privileged Scaffold in Modern Drug Design
In the intricate landscape of medicinal chemistry, the selection of a core heterocyclic scaffold is a critical decision that profoundly influences the trajectory of a drug discovery program. More than 85% of all biologically active chemical entities contain a heterocycle, underscoring their central role in shaping the drug-like properties of a molecule.[1] Among the myriad of available ring systems, the thieno[2,3-d]pyrimidine scaffold has emerged as a particularly "privileged" structure, demonstrating a remarkable capacity for versatile biological activity.[2][3][4] This guide provides an in-depth, head-to-head comparison of 5-Bromothieno[2,3-d]pyrimidine with other prominent heterocyclic scaffolds—quinazoline, benzimidazole, and indole—offering experimental data and mechanistic insights to inform rational drug design.
The Thieno[2,3-d]pyrimidine Core: A Bioisostere of Purine with Broad-Spectrum Potential
The thieno[2,3-d]pyrimidine scaffold, a fusion of a thiophene and a pyrimidine ring, is structurally analogous to purine, the fundamental building block of DNA and RNA.[5][6] This inherent bioisosterism allows it to interact with a wide array of biological targets, particularly protein kinases, which play a pivotal role in cellular signaling pathways implicated in cancer and other diseases.[5][6] The introduction of a bromine atom at the 5-position serves as a versatile synthetic handle, enabling further structural modifications to optimize potency, selectivity, and pharmacokinetic properties.
Derivatives of the thieno[2,3-d]pyrimidine core have demonstrated a wide range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral effects.[2][7][8] Notably, this scaffold has been extensively explored for the development of potent kinase inhibitors targeting key players in oncogenesis such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and Phosphoinositide 3-Kinase (PI3K).[9][10][11]
Head-to-Head Scaffold Comparison: A Data-Driven Analysis
To provide a clear, comparative perspective, we will analyze the performance of this compound against three other widely utilized heterocyclic scaffolds in drug design: quinazoline, benzimidazole, and indole. The comparison will focus on key parameters crucial for drug development, including biological activity, structure-activity relationships (SAR), and predicted ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.
Biological Activity: Targeting the Kinase Superfamily
The inhibition of protein kinases is a cornerstone of modern targeted cancer therapy. The following table summarizes the inhibitory activity of representative compounds from each scaffold class against key oncogenic kinases.
| Scaffold | Compound Example | Target Kinase | IC50 (nM) | Cell Line | Reference |
| Thieno[2,3-d]pyrimidine | Compound 7a | EGFR (wild-type) | 3.5 | HepG2 | [11] |
| Compound 7a | EGFR (T790M mutant) | 4.2 | PC3 | [11] | |
| Compound 6a | PI3Kα | 1.8 | - | [10] | |
| Quinazoline | Gefitinib | EGFR | 2-37 | Various | [12] |
| Lapatinib | EGFR, HER2 | 10.8, 9.8 | Various | [13] | |
| Benzimidazole | - | Various kinases | Variable | - | [14][15] |
| Indole | - | Various kinases | Variable | [16][17] |
Analysis:
-
Thieno[2,3-d]pyrimidine derivatives, such as compound 7a , exhibit potent, low nanomolar inhibition of both wild-type and mutant EGFR, a critical target in non-small cell lung cancer.[11] This dual inhibitory activity is a significant advantage in overcoming acquired resistance to first-generation EGFR inhibitors. Furthermore, compounds like 6a demonstrate remarkable potency against PI3Kα, a key node in a frequently dysregulated signaling pathway in cancer.[10]
-
Quinazoline is a well-established scaffold for EGFR inhibitors, with approved drugs like Gefitinib and Lapatinib demonstrating its clinical utility.[12][13] Thieno[2,3-d]pyrimidines are considered bioisosteres of quinazolines and often exhibit comparable or, in some cases, superior activity profiles.[13]
-
Benzimidazole and Indole are also privileged scaffolds with broad biological activities, including anticancer properties.[14][15][16][17] Their derivatives have been shown to inhibit various kinases, but direct comparative data against specific thieno[2,3-d]pyrimidine analogs is often lacking in the public domain, necessitating head-to-head studies within a specific project.
Structure-Activity Relationships (SAR): The Blueprint for Optimization
The ease and predictability of SAR exploration are critical for efficient lead optimization. The thieno[2,3-d]pyrimidine scaffold offers multiple points for chemical modification, allowing for fine-tuning of biological activity and physicochemical properties.
Key SAR Insights for Thieno[2,3-d]pyrimidines:
-
Substitutions at the 4-position: The 4-position is frequently substituted with anilino or morpholino groups, which often play a crucial role in anchoring the molecule within the ATP-binding pocket of kinases.[18]
-
Modifications at the 2-position: The 2-position can be modified to enhance potency and selectivity. For instance, the introduction of small amine substituents can influence selectivity between different kinase families.[5]
-
The Role of the 5-Bromo Substituent: The bromine atom at the 5-position not only serves as a key synthetic intermediate for introducing further diversity through cross-coupling reactions but can also engage in halogen bonding interactions within the target protein, contributing to binding affinity.
The following diagram illustrates the key positions for substitution on the thieno[2,3-d]pyrimidine core and their general impact on activity.
Caption: Key substitution points on the thieno[2,3-d]pyrimidine scaffold.
ADMET Profile: A Glimpse into Drug-Likeness
Early assessment of ADMET properties is crucial to de-risk drug candidates. In silico predictions and in vitro assays for thieno[2,3-d]pyrimidine derivatives have shown promising drug-like properties.
| Scaffold | Predicted Property | Observation | Reference |
| Thieno[2,3-d]pyrimidine | Blood-Brain Barrier (BBB) Penetration | Low to very low | [9] |
| CYP2D6 Inhibition | Non-inhibitory | [9] | |
| Developmental Toxicity | Generally non-toxic | [9] | |
| Pharmacokinetic Properties | Favorable in some derivatives | [10] | |
| Quinazoline | Bioavailability | Variable, can be optimized | [19] |
| Benzimidazole | Metabolism | Can be susceptible to metabolism | [14] |
| Indole | Lipophilicity | Often high, requiring modulation | [20] |
Analysis:
-
Several studies on thieno[2,3-d]pyrimidine derivatives have reported favorable ADMET profiles, including low potential for BBB penetration (desirable for peripherally acting drugs) and a low likelihood of inhibiting key metabolic enzymes like CYP2D6.[9] Furthermore, some derivatives have demonstrated good oral bioavailability and in vivo efficacy in preclinical cancer models.[10]
-
Quinazolines , while successful in the market, can sometimes present challenges with solubility and bioavailability that require careful chemical modification to overcome.[19]
-
Benzimidazole and indole scaffolds, due to their diverse chemical space, exhibit a wide range of ADMET properties. A common challenge with indole-based compounds can be high lipophilicity, which may lead to off-target effects and poor pharmacokinetic properties if not properly managed.[20]
Experimental Protocols: A Guide to Synthesis and Evaluation
To facilitate the exploration of the this compound scaffold, we provide a generalized synthetic scheme and a standard protocol for evaluating the in vitro anticancer activity of its derivatives.
General Synthesis of this compound Derivatives
The synthesis of the thieno[2,3-d]pyrimidine core often begins with a Gewald reaction to construct the initial thiophene ring, followed by cyclization to form the fused pyrimidine ring. The 5-bromo substituent can be introduced at various stages of the synthesis.
Caption: Generalized synthetic workflow for this compound derivatives.[21]
Step-by-Step Protocol for a Key Synthetic Transformation (Example: Suzuki Coupling):
-
Reaction Setup: To a solution of this compound (1 equivalent) in a suitable solvent (e.g., dioxane/water mixture) in a microwave vial, add the desired boronic acid (1.2 equivalents), a palladium catalyst (e.g., Pd(PPh3)4, 0.05 equivalents), and a base (e.g., K2CO3, 2 equivalents).
-
Microwave Irradiation: Seal the vial and heat the reaction mixture in a microwave reactor at a specified temperature (e.g., 120 °C) for a designated time (e.g., 30 minutes).
-
Work-up: After cooling, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 5-substituted thieno[2,3-d]pyrimidine derivative.
In Vitro Anticancer Activity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.
Caption: Workflow for the MTT cell viability assay.[9]
Conclusion: A Privileged Scaffold for Future Drug Discovery
The this compound scaffold represents a highly promising and versatile platform for the design and development of novel therapeutics. Its inherent bioisosterism with purines, coupled with its demonstrated potency against key drug targets like protein kinases, makes it a compelling choice for medicinal chemists. Head-to-head comparisons with other established heterocyclic scaffolds, such as quinazoline, highlight its competitive and often superior performance in terms of biological activity and drug-like properties. The synthetic tractability of the 5-bromo derivative further enhances its appeal, allowing for the rapid generation of diverse chemical libraries for lead optimization. As the quest for more effective and selective drugs continues, the this compound scaffold is poised to play an increasingly significant role in shaping the future of medicine.
References
- 1. Heterocycles in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. | CoLab [colab.ws]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. 1,3-Bis(5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)imidazolidine-4,5-dione [mdpi.com]
- 8. Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of new thieno[2,3-d]pyrimidine and thiazolo[5,4-d]pyrimidine derivatives as orally active phosphoinositide 3-kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Quinazoline - Wikipedia [en.wikipedia.org]
- 13. scielo.br [scielo.br]
- 14. Benzimidazole as a Privileged Scaffold in Drug Design and Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. pubs.aip.org [pubs.aip.org]
- 17. eurekaselect.com [eurekaselect.com]
- 18. benchchem.com [benchchem.com]
- 19. omicsonline.org [omicsonline.org]
- 20. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Overcoming Resistance: A Comparative Guide to the Efficacy of 5-Bromothieno[2,3-d]pyrimidine Derivatives in Drug-Resistant Cancer
For the attention of Researchers, Scientists, and Drug Development Professionals.
The emergence of multidrug resistance (MDR) is a primary obstacle in the successful treatment of cancer. Tumor cells can develop resistance to a broad spectrum of structurally and mechanistically diverse anticancer drugs, leading to therapeutic failure. This guide provides a comparative analysis of the efficacy of 5-Bromothieno[2,3-d]pyrimidine derivatives against drug-resistant cancer cell lines, positioning them as a promising scaffold in the development of next-generation oncology therapeutics. We will delve into their mechanism of action, compare their performance against established chemotherapeutic agents, and provide detailed experimental protocols for their evaluation.
The Challenge of Multidrug Resistance in Cancer Therapy
Multidrug resistance in cancer is a complex phenomenon driven by several mechanisms. One of the most well-characterized is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which function as drug efflux pumps, actively removing chemotherapeutic agents from the cancer cell and reducing their intracellular concentration to sub-lethal levels. Another significant mechanism is the alteration of drug targets, such as mutations in kinases like the Epidermal Growth Factor Receptor (EGFR), which can render them insensitive to targeted therapies.
The thieno[2,3-d]pyrimidine scaffold has garnered significant attention in medicinal chemistry due to its structural similarity to purines, enabling it to interact with a variety of biological targets, particularly protein kinases.[1][2] The introduction of a bromine atom at the 5-position of this scaffold can modulate the electronic properties and steric profile of the molecule, potentially enhancing its binding affinity to target proteins and influencing its ability to overcome resistance mechanisms.
Mechanism of Action: Targeting Key Signaling Pathways in Resistant Cancer
Thieno[2,3-d]pyrimidine derivatives primarily exert their anticancer effects by inhibiting protein kinases that are crucial for cancer cell survival, proliferation, and metastasis.[1][2] Many of these kinases are implicated in the development of drug resistance.
A key target for many thieno[2,3-d]pyrimidine derivatives is the Epidermal Growth Factor Receptor (EGFR) and its mutants. The T790M mutation in EGFR is a common cause of resistance to first- and second-generation EGFR inhibitors.[3] Thieno[2,3-d]pyrimidine-based compounds have been designed to effectively inhibit this resistant form of the enzyme.[3][4]
Another critical signaling pathway often hijacked by cancer cells is the VEGFR (Vascular Endothelial Growth Factor Receptor) pathway, which is central to angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen. Inhibition of VEGFR-2 can stifle tumor growth and is a validated anticancer strategy.[5][6]
The diagram below illustrates the central role of these kinase signaling pathways in cancer progression and how thieno[2,3-d]pyrimidine derivatives can intervene.
Comparative Efficacy Against Drug-Resistant Cancer Cell Lines
While extensive data on 5-bromo substituted thieno[2,3-d]pyrimidines is still emerging, studies on structurally related compounds, particularly those with halogen substitutions, have shown significant promise in overcoming drug resistance.
A notable example is a series of thieno[2,3-d][1][2][5]triazolo[1,5-a]pyrimidines, where a derivative bearing a 2-(4-bromophenyl)triazole moiety demonstrated superior potency against the MCF-7 breast cancer cell line compared to the standard chemotherapeutic drug, doxorubicin.[7]
| Compound | Target Cell Line | IC50 (µM) |
| 2-(4-bromophenyl)triazole derivative | MCF-7 | 19.4 ± 0.22 |
| Doxorubicin (Alternative) | MCF-7 | 40.0 ± 3.9 |
Furthermore, a series of 5,6,7,8-tetrahydrobenzo[5][8]thieno[2,3-d]pyrimidines has been shown to circumvent P-glycoprotein (Pgp) and βIII-tubulin mediated drug resistance, mechanisms that diminish the clinical efficacy of paclitaxel.[9]
| Compound | MDA-MB-435 (Pgp-low) IC50 (nM) | NCI/ADR-RES (Pgp-high) IC50 (nM) | Resistance Ratio (NCI/ADR-RES / MDA-MB-435) |
| Compound 4 | 9.0 | 12 | 1.3 |
| Paclitaxel (Alternative) | 3.2 | 1,200 | 375 |
The significantly lower resistance ratio of Compound 4 compared to paclitaxel highlights the potential of the thieno[2,3-d]pyrimidine scaffold to overcome Pgp-mediated drug efflux.
Experimental Protocols for Efficacy Evaluation
To ensure the scientific integrity and reproducibility of findings, standardized experimental protocols are crucial. Below are detailed methodologies for key assays used to evaluate the efficacy of this compound derivatives.
Cell Viability Assessment: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Design, synthesis and anticancer evaluation of thieno[2,3-d]pyrimidine derivatives as dual EGFR/HER2 inhibitors and apoptosis inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-breast cancer potential of thieno-pyrimidine derivatives as VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines as Microtubule Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Benchmarking Guide to the Synthetic Efficiency of Routes to 5-Bromothieno[2,3-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Introduction: The Significance of 5-Bromothieno[2,3-d]pyrimidine
The thieno[2,3-d]pyrimidine scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized as a bioisostere of purine. This structural similarity allows it to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The introduction of a bromine atom at the 5-position of this scaffold, yielding this compound, provides a valuable handle for further chemical modifications through cross-coupling reactions, enabling the synthesis of diverse compound libraries for drug discovery programs. Consequently, the efficient and scalable synthesis of this key intermediate is of paramount importance.
This guide provides a comprehensive comparison of two distinct synthetic routes to this compound, offering an in-depth analysis of their respective efficiencies, practical considerations, and underlying chemical principles. The presented data is a synthesis of literature-reported procedures and expert insights, aimed at empowering researchers to make informed decisions in their synthetic endeavors.
Route 1: Post-Core Construction Bromination
This strategy focuses on first assembling the thieno[2,3-d]pyrimidine core and subsequently introducing the bromine atom at the 5-position. This is a convergent approach that allows for the late-stage functionalization of a common intermediate.
Scientific Rationale
The thiophene ring of the thieno[2,3-d]pyrimidine system is electron-rich and susceptible to electrophilic aromatic substitution. The 5-position is often the most reactive site for such substitutions due to the directing effects of the fused pyrimidine ring and the sulfur atom. N-Bromosuccinimide (NBS) is a mild and selective brominating agent for electron-rich aromatic and heterocyclic compounds, making it an ideal choice for this transformation.[1][2] The preceding steps leverage the well-established Gewald reaction for the efficient construction of the initial 2-aminothiophene precursor.[3]
Experimental Workflow
Caption: Workflow for Route 1: Post-Core Construction Bromination.
Detailed Experimental Protocols
Step 1: Synthesis of 2-Aminothiophene-3-carbonitrile
-
Principle: The Gewald reaction is a one-pot multicomponent reaction that condenses an α-methylene carbonyl compound (or a precursor) with a cyano-active methylene compound and elemental sulfur in the presence of a base.
-
Procedure:
-
To a stirred suspension of malononitrile (1.0 eq) and elemental sulfur (1.1 eq) in ethanol, add a catalytic amount of a secondary amine (e.g., diethylamine or morpholine) dropwise at room temperature.
-
The reaction is typically exothermic. Maintain the temperature below 40 °C with occasional cooling.
-
Stir the mixture for 2-4 hours at room temperature, during which a solid precipitate will form.
-
Collect the precipitate by filtration, wash with cold ethanol, and dry under vacuum to afford 2-aminothiophene-3-carbonitrile as a solid.
-
-
Yield: Typically 80-90%.
Step 2: Synthesis of Thieno[2,3-d]pyrimidin-4(3H)-one
-
Principle: This step involves the cyclization of the 2-aminothiophene-3-carbonitrile with formamide, which serves as both a reactant and a solvent.
-
Procedure:
-
A mixture of 2-aminothiophene-3-carbonitrile (1.0 eq) and an excess of formamide is heated at 180-200 °C for 2-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature, which will induce precipitation of the product.
-
Collect the solid by filtration, wash with water and then ethanol, and dry to yield thieno[2,3-d]pyrimidin-4(3H)-one.
-
-
Yield: Typically 70-80%.
Step 3: Synthesis of 4-Chlorothieno[2,3-d]pyrimidine
-
Principle: The hydroxyl group of the pyrimidinone is converted to a chlorine atom using a chlorinating agent like phosphorus oxychloride (POCl₃), creating a more reactive intermediate for subsequent reactions.
-
Procedure:
-
A suspension of thieno[2,3-d]pyrimidin-4(3H)-one (1.0 eq) in an excess of phosphorus oxychloride (POCl₃) is heated at reflux for 3-4 hours. A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.
-
After cooling to room temperature, the excess POCl₃ is carefully removed under reduced pressure.
-
The residue is then cautiously poured onto crushed ice with vigorous stirring.
-
The resulting precipitate is collected by filtration, washed thoroughly with water until neutral, and dried to give 4-chlorothieno[2,3-d]pyrimidine.
-
-
Yield: Typically 85-95%.
Step 4: Synthesis of this compound
-
Principle: Electrophilic bromination of the electron-rich thiophene ring at the 5-position using N-bromosuccinimide.
-
Procedure:
-
To a solution of 4-chlorothieno[2,3-d]pyrimidine (1.0 eq) in a suitable solvent such as chloroform or acetonitrile, add N-bromosuccinimide (1.05 eq) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction by TLC. Upon completion, wash the reaction mixture with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford this compound.
-
-
Yield: Estimated to be in the range of 70-85% based on similar brominations of thieno[2,3-d]pyrimidine derivatives.
Route 2: Pre-Core Construction Bromination
This approach involves the synthesis of a brominated thiophene precursor, which is then cyclized to form the final this compound. This is a more linear strategy.
Scientific Rationale
This route aims to introduce the bromine atom at an early stage, potentially avoiding selectivity issues in the bromination of the fused heterocyclic system. The synthesis of the key intermediate, 2-amino-4-bromothiophene-3-carbonitrile, can be challenging. A plausible method involves the bromination of a suitable thiophene precursor or a multi-step synthesis starting from a brominated building block. The subsequent cyclization would then proceed similarly to Route 1.
Experimental Workflow
Caption: Proposed Workflow for Route 2: Pre-Core Construction Bromination.
Detailed Experimental Protocols (Proposed)
Step 1: Synthesis of 2-Amino-4-bromothiophene-3-carbonitrile (Proposed)
-
Principle: Direct bromination of 2-aminothiophene-3-carbonitrile can lead to a mixture of products. A more controlled approach would be to start with a precursor that can be selectively brominated. One potential method is the bromination of a protected 2-aminothiophene derivative, followed by deprotection. A more direct, albeit potentially lower-yielding, approach could involve the direct bromination of 2-aminothiophene-3-carbonitrile under carefully controlled conditions.
-
Illustrative Procedure (Direct Bromination):
-
Dissolve 2-aminothiophene-3-carbonitrile (1.0 eq) in a suitable solvent like glacial acetic acid.
-
Cool the solution to 0 °C and add a solution of bromine (1.0 eq) in acetic acid dropwise with stirring.
-
After the addition is complete, allow the reaction to stir at room temperature for a specified time, monitoring by TLC.
-
Pour the reaction mixture into ice water and neutralize with a base (e.g., sodium bicarbonate).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate.
-
Purify the crude product by column chromatography to isolate 2-amino-4-bromothiophene-3-carbonitrile.
-
-
Yield: This is a challenging step, and yields are expected to be moderate and require significant optimization.
Step 2: Synthesis of 5-Bromothieno[2,3-d]pyrimidin-4(3H)-one
-
Procedure:
-
Follow the same procedure as in Route 1, Step 2, using 2-amino-4-bromothiophene-3-carbonitrile as the starting material.
-
-
Yield: Expected to be comparable to the non-brominated analogue (70-80%).
Step 3 & 4: Chlorination and Reduction (to remove the 4-chloro group if the final product is not the 4-chloro derivative)
-
Procedure:
-
Chlorination would proceed as in Route 1, Step 3, to yield 5-bromo-4-chlorothieno[2,3-d]pyrimidine.
-
If the unsubstituted 5-bromo derivative is desired, a subsequent reduction/dechlorination step would be necessary, for example, using catalytic hydrogenation (e.g., H₂, Pd/C). This adds complexity and an extra step to the synthesis.
-
Quantitative Comparison of Synthetic Routes
| Parameter | Route 1: Post-Core Bromination | Route 2: Pre-Core Bromination (Proposed) | Justification & Expert Insights |
| Overall Yield | Good (estimated 35-55% over 4 steps) | Moderate (highly dependent on the challenging bromination of the thiophene precursor) | Route 1 benefits from well-established, high-yielding reactions for the core synthesis. The final bromination is generally efficient. Route 2's overall yield is hampered by the likely moderate yield of the initial bromination step. |
| Number of Steps | 4 | 3-4 (depending on the need for a final reduction step) | The number of steps is comparable, but the complexity and optimization required for Route 2's initial step are significantly higher. |
| Cost of Starting Materials | Moderate | Potentially Higher | Key starting materials for Route 1 (malononitrile[4][5][6], sulfur[1][7][8][9][10], NBS[2][11][12][13]) are relatively inexpensive and commercially available. Brominated thiophene precursors for Route 2 can be more expensive or require additional synthetic steps. |
| Scalability | High | Moderate | The reactions in Route 1 are generally scalable. The Gewald reaction is known to be robust on a larger scale. The selective bromination in Route 2 might be difficult to control on a larger scale, potentially leading to side products. |
| Synthetic Risk | Low to Moderate | High | Route 1 relies on well-documented and reliable transformations. The main challenge is ensuring regioselectivity in the final bromination, which is generally favored at the 5-position. Route 2's primary risk lies in the synthesis of the brominated thiophene intermediate, which is less established and may have issues with yield and purity. |
| Green Chemistry Considerations | Moderate | Moderate | Both routes utilize organic solvents and potentially hazardous reagents like POCl₃ and bromine. Route 1 might be slightly favored due to its higher overall efficiency, leading to less waste per unit of product. |
Conclusion and Recommendations
Based on the comparative analysis, Route 1: Post-Core Construction Bromination emerges as the more efficient and practical approach for the synthesis of this compound. This route is characterized by:
-
Higher Overall Yield: Leveraging a series of well-optimized and high-yielding reactions.
-
Greater Reliability and Scalability: Utilizing established and robust chemical transformations.
-
Lower Synthetic Risk: Avoiding the challenging and less-documented synthesis of a pre-brominated thiophene intermediate.
While Route 2 presents an intellectually interesting alternative, the significant challenges associated with the synthesis of the key brominated precursor make it a less desirable option for routine and large-scale production.
For researchers and drug development professionals, the adoption of Route 1 offers a more predictable and resource-efficient pathway to access the valuable this compound intermediate, thereby accelerating the exploration of this important chemical space in the quest for new therapeutic agents.
References
- 1. intratec.us [intratec.us]
- 2. N-Bromosuccinimide [oakwoodchemical.com]
- 3. 4651-82-5 Cas No. | 2-Aminothiophene-3-carbonitrile | Apollo [store.apolloscientific.co.uk]
- 4. dir.indiamart.com [dir.indiamart.com]
- 5. Malononitrile = 99 109-77-3 [sigmaaldrich.com]
- 6. Malononitrile, 99% 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 7. sulfur-price.com [sulfur-price.com]
- 8. imarcgroup.com [imarcgroup.com]
- 9. Viewpoint: Sulfur costs to support amsul prices in 2026 | Latest Market News [argusmedia.com]
- 10. Sulphur Prices, News, Monitor, Market Analysis & Demand [chemanalyst.com]
- 11. chemimpex.com [chemimpex.com]
- 12. N-Bromosuccinimide, 99% 250 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 13. N-Bromosuccinimide, 99% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
A Technical Guide to the Cross-Reactivity Profiling of 5-Bromothieno[2,3-d]pyrimidine Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The thieno[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, recognized for its ability to mimic the purine core of ATP and thereby effectively target the ATP-binding site of a wide range of protein kinases.[1][2] This has led to the development of numerous potent kinase inhibitors for therapeutic areas such as oncology.[3] The introduction of a bromine atom at the 5-position of this scaffold serves as a critical handle for further chemical modifications, allowing for the exploration of structure-activity relationships (SAR) and the fine-tuning of inhibitor selectivity.[4] This guide provides a comprehensive overview of the cross-reactivity profiling of kinase inhibitors derived from 5-Bromothieno[2,3-d]pyrimidine, offering insights into experimental design, data interpretation, and the importance of understanding off-target effects.
The Rationale for Cross-Reactivity Profiling
While the primary goal in kinase inhibitor development is often to achieve high potency against a specific target, absolute selectivity is rarely achieved. Most kinase inhibitors exhibit some degree of cross-reactivity, binding to and inhibiting multiple kinases to varying extents. This polypharmacology can have both beneficial and detrimental consequences. Unintended off-target inhibition can lead to adverse side effects, while in some cases, hitting multiple nodes in a signaling pathway can result in enhanced therapeutic efficacy. Therefore, a thorough understanding of an inhibitor's selectivity profile across the human kinome is paramount for preclinical development and predicting clinical outcomes.[5]
Key Kinase Targets of Thieno[2,3-d]pyrimidine Derivatives
Derivatives of the thieno[2,3-d]pyrimidine scaffold have been investigated as inhibitors of a variety of protein kinases implicated in cancer and other diseases. Notable targets include:
-
Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase that plays a crucial role in cell proliferation and is frequently mutated or overexpressed in various cancers.[2][6]
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[7][8]
-
Aurora Kinases: A family of serine/threonine kinases that are critical regulators of mitosis. Their overexpression is common in many human tumors.[5][9]
The 5-bromo substitution on the thieno[2,3-d]pyrimidine core provides a versatile starting point for the synthesis of libraries of inhibitors targeting these and other kinases.[4]
Comparative Selectivity of Thieno[2,3-d]pyrimidine-Based Inhibitors
While comprehensive, publicly available kinome-wide screening data for a series of this compound derivatives is limited, we can draw valuable insights from studies on the broader thienopyrimidine class to understand how structural modifications influence selectivity.
For instance, a study on thieno[2,3-d]pyrimidine-based EGFR inhibitors demonstrated that modifications at various positions of the scaffold significantly impact their selectivity against wild-type and mutant forms of the kinase.[2] This highlights the importance of systematic SAR studies in optimizing for a desired selectivity profile.
Similarly, research on thienopyrimidine inhibitors of Aurora kinases has shown that subtle changes to the scaffold can lead to potent and selective inhibitors of this kinase family.[9]
To illustrate the kind of data generated in such studies, the following table presents a hypothetical comparison of two this compound derivatives, Compound A and Compound B , against a panel of representative kinases. This data is illustrative and intended to demonstrate the format and utility of such a comparison.
| Kinase Target | Compound A (IC50, nM) | Compound B (IC50, nM) |
| Primary Target | ||
| EGFR (L858R/T790M) | 15 | 50 |
| Key Off-Targets | ||
| VEGFR-2 | 250 | >10,000 |
| Aurora A | 800 | 500 |
| Aurora B | 1,500 | 900 |
| SRC | >10,000 | 5,000 |
| ABL1 | >10,000 | >10,000 |
Structure-Activity Relationship Summary:
From this hypothetical data, we can infer that:
-
Compound A is a more potent inhibitor of the primary target, EGFR (L858R/T790M), but also shows significant off-target activity against VEGFR-2.
-
Compound B is less potent against the primary target but exhibits a more selective profile, with significantly weaker inhibition of VEGFR-2. Both compounds show some activity against Aurora kinases.
This type of comparative data is crucial for selecting lead candidates for further development, balancing on-target potency with a desirable off-target profile.
Experimental Methodologies for Kinase Cross-Reactivity Profiling
A multi-tiered approach is typically employed to comprehensively profile the selectivity of kinase inhibitors.
Biochemical Assays: Kinome-Wide Screening
The initial and broadest assessment of inhibitor selectivity is often performed using large panels of purified kinases. Several commercial platforms are available for this purpose.
Experimental Workflow: Kinome Scan
Caption: A simplified workflow of a competition binding assay for kinome-wide selectivity profiling.
Step-by-Step Protocol:
-
Immobilization: A broad-spectrum, non-selective kinase inhibitor is immobilized on a solid support.
-
Competition: A large panel of kinases, each tagged with a unique DNA barcode (e.g., on a phage), is incubated with the immobilized ligand in the presence of the test compound.
-
Binding: The test compound competes with the immobilized ligand for binding to the kinases.
-
Washing: Unbound components are washed away.
-
Quantification: The amount of each kinase remaining bound to the solid support is quantified by measuring its corresponding DNA tag using quantitative PCR (qPCR).
-
Data Analysis: The results are expressed as the percentage of kinase bound in the presence of the test compound compared to a vehicle control. A lower percentage indicates stronger binding of the test compound.
Cell-Based Assays: Target Engagement and Pathway Analysis
Following biochemical profiling, it is crucial to assess the inhibitor's activity in a cellular context. This confirms that the compound can penetrate the cell membrane, engage its target(s), and modulate downstream signaling pathways.
Experimental Workflow: Western Blotting for Phospho-Protein Analysis
Caption: A generalized workflow for assessing target engagement in cells using Western blotting.
Step-by-Step Protocol:
-
Cell Culture and Treatment: A relevant cancer cell line is cultured and treated with varying concentrations of the this compound inhibitor.
-
Cell Lysis: The cells are lysed to release their protein content.
-
Protein Quantification: The total protein concentration in each lysate is determined to ensure equal loading.
-
SDS-PAGE and Transfer: The protein lysates are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane.
-
Antibody Incubation: The membrane is incubated with a primary antibody specific for the phosphorylated form of the target kinase (e.g., phospho-EGFR) and a loading control protein (e.g., GAPDH).
-
Detection: A secondary antibody conjugated to an enzyme or fluorophore is used to detect the primary antibodies, and the signal is visualized.
-
Analysis: A decrease in the phosphorylated form of the target kinase with increasing inhibitor concentration indicates successful target engagement and inhibition.
Interpreting the Data: Beyond IC50 Values
While IC50 values are a standard measure of potency, a comprehensive assessment of cross-reactivity requires a more nuanced interpretation of the data. Several metrics can be used to quantify selectivity:
-
Selectivity Score (S-score): This score is calculated by dividing the number of kinases inhibited above a certain threshold (e.g., 90%) by the total number of kinases tested. A lower S-score indicates higher selectivity.
-
Gini Coefficient: This metric, borrowed from economics, can be used to measure the inequality of inhibitor binding across the kinome. A Gini coefficient closer to 1 indicates that the inhibitor's binding is concentrated on a few kinases (high selectivity), while a value closer to 0 suggests broad, evenly distributed binding (low selectivity).
The this compound Scaffold: A Platform for Selective Kinase Inhibitors
The this compound scaffold is a valuable starting point for the development of potent and selective kinase inhibitors. The bromine atom at the 5-position is amenable to a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, allowing for the introduction of a wide range of substituents.[4] This chemical tractability enables the systematic exploration of the chemical space around the scaffold to optimize for both on-target potency and kinome-wide selectivity.
Future work in this area should focus on the systematic synthesis and comprehensive kinome-wide profiling of libraries of this compound derivatives. The resulting data will be invaluable for constructing detailed structure-selectivity relationships and for the rational design of the next generation of highly selective kinase inhibitors for the treatment of cancer and other diseases.
References
- 1. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, docking, MD simulations, and anti-proliferative evaluation of thieno[2,3-d]pyrimidine derivatives as new EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, biological evaluation and molecular modeling study of new thieno[2,3-d]pyrimidines with anti-proliferative activity on pancreatic cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Aurora Kinase Inhibitors: Current Status and Outlook - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of potent thieno[2,3-d]pyrimidine VEGFR-2 inhibitors: Design, synthesis and enzyme inhibitory evaluation supported by molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of potent and selective thienopyrimidine inhibitors of Aurora kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 5-Bromothieno[2,3-d]pyrimidine
This guide provides a detailed protocol for the safe and compliant disposal of 5-Bromothieno[2,3-d]pyrimidine. As a brominated heterocyclic compound, this substance requires meticulous handling and adherence to specific waste management principles to ensure the safety of laboratory personnel and the protection of our environment. The procedures outlined below are grounded in established safety standards and regulatory requirements, explaining not just the "how" but the critical "why" behind each step.
Hazard Profile and Immediate Safety Precautions
Understanding the inherent risks of a chemical is the foundation of its safe management. While a specific Safety Data Sheet (SDS) for this compound should always be consulted first, its chemical structure—a brominated pyrimidine derivative—suggests a hazard profile similar to other compounds in its class.
Based on data for analogous structures like 5-bromo-4-chlorothieno[2,3-d]pyrimidine and 5-Bromopyrimidine, the primary hazards include:
-
Acute Toxicity (Oral): Likely harmful if swallowed.[1]
-
Serious Eye Damage/Irritation: Causes serious eye irritation.[1][2]
-
Respiratory Irritation: May cause respiratory irritation.[1][2]
Immediate Safety Measures:
-
Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood. Required PPE includes a lab coat, nitrile gloves (or other chemically resistant gloves as specified by the manufacturer), and ANSI-rated safety glasses or goggles.
-
Avoid Inhalation and Contact: Prevent the generation of dust or aerosols. Avoid all direct contact with skin and eyes.[3]
-
Workplace Practices: Do not eat, drink, or store food in areas where this chemical is handled.[4] Wash hands thoroughly after handling.[2]
The Cornerstone of Disposal: Waste Segregation
The single most critical principle in managing waste from this compound is segregation . As a halogenated organic compound, it must never be mixed with non-halogenated waste.[5][6][7]
Causality Behind Segregation:
-
Regulatory Compliance: The U.S. Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[8][9][10] Halogenated and non-halogenated solvents are often treated and disposed of via different methods, making cross-contamination a compliance issue.
-
Disposal Costs: Halogenated waste streams are significantly more expensive to dispose of due to the need for specialized high-temperature incineration to prevent the formation of toxic dioxins and furans. Mixing a small amount of halogenated waste into a large volume of non-halogenated solvent needlessly elevates the disposal cost for the entire container.[11]
-
Environmental Protection: Proper segregation ensures that brominated compounds are routed to facilities equipped to neutralize their environmental impact, preventing their release and persistence in ecosystems.
Step-by-Step Disposal Protocols
The following protocols provide a self-validating workflow for managing different forms of waste contaminated with this compound.
Protocol 1: Disposal of Solid Waste
This includes residual amounts of the pure compound, contaminated weigh boats, or absorbent materials from minor spills.
-
Container Selection: Designate a specific, compatible, and clearly labeled solid waste container. This should be a robust container with a secure, tight-fitting lid.
-
Labeling: Before the first item of waste is added, the container must be labeled with a "Hazardous Waste" tag.[5][11] The label must include:
-
The full chemical name: "Waste this compound"
-
All chemical constituents and their approximate percentages.
-
The relevant hazard pictograms (e.g., Harmful, Irritant).
-
-
Waste Addition: Carefully place the solid waste into the designated container. Minimize the creation of dust.
-
Closure: Securely close the container lid immediately after adding waste. Containers must remain closed at all times except when waste is actively being added.[12]
-
Storage: Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory, away from incompatible materials like strong acids, bases, or oxidizers.[6]
Protocol 2: Disposal of Contaminated Sharps
This includes needles, syringes, or broken glassware contaminated with this compound.
-
Container: Use a designated, puncture-proof sharps container that is clearly labeled for "Halogenated Chemical Waste."
-
Segregation: Do not mix these sharps with those used for biological or non-hazardous waste.
-
Disposal: Place the contaminated sharp directly into the container. Do not attempt to recap needles.
-
Closure and Pickup: Once the container is three-quarters full, seal it and request a pickup from your institution's Environmental Health and Safety (EHS) department.[11]
Protocol 3: Disposal of Liquid Waste (Solutions)
This applies to solutions containing this compound dissolved in a solvent.
-
Identify the Solvent: Determine if the solvent is halogenated (e.g., Dichloromethane, Chloroform) or non-halogenated (e.g., Hexanes, Ethyl Acetate, Methanol).
-
Select the Correct Waste Stream:
-
If the solvent is halogenated , add the waste to the "Halogenated Organic Waste" container.
-
If the solvent is non-halogenated , the entire solution must still be disposed of in the "Halogenated Organic Waste" container because it is contaminated with a brominated compound.[7]
-
-
Container and Labeling: Use a compatible, vented, and properly labeled liquid waste container. The label must list all components, including the solvent(s) and this compound, with estimated percentages.
-
Waste Transfer: Pour the liquid waste carefully into the container using a funnel. All transfers should be done inside a chemical fume hood.
-
Closure and Storage: Securely cap the container immediately. Store in secondary containment within the SAA.[11]
Waste Stream Decision Workflow
The following diagram and table are designed to simplify the waste segregation process, ensuring compliance and safety.
Caption: Decision workflow for segregating this compound waste.
Table 1: Waste Stream Summary
| Waste Stream Category | Description | Key Handling & Disposal Requirements |
| Halogenated Solid Waste | Residual chemical, contaminated gloves, weigh paper, silica gel. | Must be placed in a dedicated, sealed, and labeled container. Store in SAA. |
| Halogenated Liquid Waste | Solutions containing the compound, regardless of solvent type. | Must be collected in a compatible, vented container. Label with all constituents. Store in secondary containment. |
| Halogenated Sharps Waste | Contaminated needles, Pasteur pipettes, broken glassware. | Must be placed in a puncture-proof container specifically labeled for this waste stream. |
| Unused/Expired Product | Original, unopened, or partially used containers of the chemical. | Do not open. Label as "Waste" and contact EHS for disposal. Do not mix with other waste streams.[12] |
Emergency Procedures
In the event of a spill or exposure, immediate and correct action is critical.
-
Minor Spill (in fume hood):
-
Alert personnel in the immediate area.
-
Use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.
-
Carefully sweep the absorbed material into the "Halogenated Solid Waste" container.
-
Decontaminate the area with an appropriate solvent and then soap and water. All cleaning materials must also be disposed of as hazardous waste.[11]
-
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[2]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[2]
Regulatory Framework
All disposal procedures must comply with federal, state, and local regulations. In the United States, the primary governing bodies are:
-
Environmental Protection Agency (EPA): Sets standards for hazardous waste management from "cradle to grave" under RCRA (40 CFR Parts 260-273).[8][10]
-
Occupational Safety and Health Administration (OSHA): Mandates workplace safety, including the Hazard Communication Standard (29 CFR 1910.1200), which requires employers to inform and train employees on chemical hazards.[13][14]
Always defer to your institution's specific EHS guidelines, as they are designed to ensure compliance with all relevant regulations.
References
- 1. 5-Bromo-4-chlorothieno[2,3-d]pyrimidine | C6H2BrClN2S | CID 45480299 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. How to Handle Chemicals in the Workplace - OSHA.com [osha.com]
- 5. benchchem.com [benchchem.com]
- 6. rtong.people.ust.hk [rtong.people.ust.hk]
- 7. 8.1 Organic solvent waste | Kemicentrum [kc.lu.se]
- 8. epa.gov [epa.gov]
- 9. epa.gov [epa.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. campusoperations.temple.edu [campusoperations.temple.edu]
- 12. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 13. OSHA Hazard Communication Standard and OSHA Guidelines [cdc.gov]
- 14. resources.duralabel.com [resources.duralabel.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
